molecular formula C7H8ClN3 B1282021 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine CAS No. 45882-63-1

3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine

Cat. No.: B1282021
CAS No.: 45882-63-1
M. Wt: 169.61 g/mol
InChI Key: ALJUPDQYZZRFSN-UHFFFAOYSA-N
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Description

3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine is a useful research compound. Its molecular formula is C7H8ClN3 and its molecular weight is 169.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-7-3-5-4-9-2-1-6(5)10-11-7/h3,9H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJUPDQYZZRFSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=NN=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10503335
Record name 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45882-63-1
Record name 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyridopyridazine nucleus is a "privileged scaffold" in modern medicinal chemistry, forming the core of numerous biologically active agents.[1][2][3] This guide focuses on a key synthetic intermediate, 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine. We will provide an in-depth analysis of its chemical and physical properties, a detailed synthesis protocol, characterization methodologies, and its core reactivity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the creation of novel therapeutic candidates.

Core Chemical and Physical Properties

3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine is a heterocyclic compound featuring a fused pyridine and pyridazine ring system.[4] The presence of the chlorine atom at the 3-position is the key to its synthetic utility, serving as an excellent leaving group for nucleophilic substitution reactions. The physicochemical properties of the pyridazine core, such as increased polarity and hydrogen bonding capacity from its two adjacent nitrogen atoms, make it an attractive component in drug design for optimizing solubility and target engagement.[5][6]

PropertyValueSource(s)
CAS Number 45882-63-1[7][8][9]
Molecular Formula C₇H₈ClN₃[4][9]
Molecular Weight 169.61 g/mol [4]
Appearance Typically a solid[10]
Storage Temperature 2-8 °C[4][10]
Hazard Classification Category C[4]

Synthesis and Purification

The most common and direct synthesis of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine involves the chlorination of its corresponding pyridazinone precursor.

Causality of Experimental Choice: The conversion of a cyclic amide (a lactam, in this case, the pyridazinone) to its chloro-derivative is a classic transformation in heterocyclic chemistry. Phosphorus oxychloride (POCl₃) is the reagent of choice for this dehydration and chlorination reaction. It activates the carbonyl oxygen, making the carbon susceptible to chloride attack, ultimately leading to the desired aromatic chloro-substituted product.

Synthetic Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Starting Material: 5,6,7,8-tetrahydro-3(2H)pyrido [4,3-c]pyridazinone B Chlorination Reaction A->B Add POCl₃ Heat C Crude Product: 3-Chloro-5,6,7,8-tetrahydro pyrido[4,3-C]pyridazine B->C Reaction Quench & Work-up D Maleate Salt Formation C->D Add Maleic Acid in Methanol E Recrystallization D->E Dissolve in Methanol F Purified Maleate Salt E->F Cool & Filter G Base Extraction (Optional) F->G Treat with Base H Final Purified Product G->H

Caption: Synthesis and purification workflow for 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine.

Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis will be confirmed by the analytical characterization methods outlined in the next section.

  • Chlorination:

    • In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with 5,6,7,8-tetrahydro-3(2H)pyrido[4,3-c]pyridazinone (1.0 eq).

    • Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask. The reaction can be exothermic.

    • Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation:

    • Allow the mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice in a separate beaker. This step is highly exothermic and releases HCl gas; ensure adequate ventilation.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or another suitable base until the pH is ~8-9.

    • Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification via Maleate Salt: [4]

    • Dissolve the crude product in a minimal amount of hot methanol.

    • In a separate flask, dissolve maleic acid (1.1 eq) in hot methanol.

    • Add the maleic acid solution to the crude product solution. The maleate salt should precipitate upon cooling.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid salt by vacuum filtration and wash with cold methanol.

  • Recrystallization: [4]

    • Recrystallize the collected maleate salt from methanol to achieve high purity.

    • The purified free base can be obtained by dissolving the salt in water, basifying with NaHCO₃, and extracting with an organic solvent as described in step 2.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. The following methods are standard for the characterization of this type of small molecule.

TechniqueExpected Observations
¹H NMR Signals corresponding to the three methylene groups (-CH₂-) of the tetrahydropyridine ring, likely in the 2.5-4.0 ppm range. A singlet for the aromatic proton on the pyridazine ring.
¹³C NMR Seven distinct carbon signals. The signal for the carbon atom bonded to chlorine will be prominent.
Mass Spec (MS) A molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with an intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom.
Infrared (IR) Characteristic peaks for C-H (aliphatic and aromatic), C=N, and C-Cl bonds.
Standard Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Analysis: Integrate the proton signals to confirm the ratio of protons. Analyze the chemical shifts and coupling constants to assign the structure. Compare the observed spectra with predicted values or literature data if available.[11][12]

Chemical Reactivity and Synthetic Applications

The primary utility of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine is as an electrophilic partner in nucleophilic aromatic substitution (SₙAr) reactions. The electron-deficient nature of the pyridazine ring facilitates the displacement of the chloride ion by a wide range of nucleophiles.[13][14]

SₙAr Reaction Workflow

SnAr_Reaction Core 3-Chloro-5,6,7,8-tetrahydro pyrido[4,3-C]pyridazine Product Substituted Product (Diverse Library) Core->Product SₙAr Reaction + Base Nuc Nucleophile (R-NH₂, R-OH, R-SH) Nuc->Product Attacks C3 position

Caption: General scheme for creating derivative libraries via SₙAr reaction.

This reactivity allows for the facile introduction of various functional groups, making it a cornerstone for building libraries of potential drug candidates. By reacting it with different amines, alcohols, or thiols, medicinal chemists can systematically explore the structure-activity relationship (SAR) of the resulting compounds.

Examples of Potential Derivatives:

  • Reaction with amines: Leads to amino-pyridopyridazines, which are found in compounds with applications in oncology and neurology.[5][15]

  • Reaction with alcohols/phenols: Forms ether linkages, a common motif in pharmacologically active molecules.

  • Coupling Reactions: The chloro-group can also participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, further expanding synthetic possibilities.

Pharmacological Context

While 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine itself is not typically the final active pharmaceutical ingredient (API), the pyridopyridazine core it contains is present in numerous compounds with a broad range of biological activities.[3] Its value lies in providing rapid access to this privileged scaffold.

Pharmacological Activity of DerivativesTherapeutic AreaReference(s)
AntihypertensiveCardiovascular[1][2]
Anti-inflammatory / AnalgesicInflammation & Pain[16][17]
AnticancerOncology[3][13][18]
AntihistaminicAllergy & Immunology[1][2]
Antimicrobial / AntituberculosisInfectious Disease[1][2][3]
CNS ActivityNeurology[1][2]

The versatility of this scaffold allows it to interact with a wide array of biological targets, from kinases in cancer to receptors in the central nervous system.[1][19]

Safety, Handling, and Storage

Proper handling of chlorinated heterocyclic compounds is essential to ensure laboratory safety.

Safety AspectRecommendationSource(s)
Personal Protective Equipment Wear a lab coat, nitrile gloves, and chemical safety goggles.[20][21]
Engineering Controls All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[22]
First Aid (Inhalation) Move victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[23]
First Aid (Skin Contact) Immediately remove contaminated clothing. Wash affected area with soap and plenty of water.[23]
First Aid (Eye Contact) Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[23]
First Aid (Ingestion) Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[23]
Storage Store in a tightly sealed container in a cool (2-8 °C), dry, and well-ventilated area away from incompatible materials.[4][10]
Disposal Dispose of waste in accordance with local, state, and federal regulations.[24]

Note: While the available SDS for this specific compound lacks detailed GHS classifications, general precautions for handling chlorinated organic compounds should be strictly followed.[23]

Conclusion

3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine is more than a simple chemical; it is a versatile and highly valuable intermediate for the synthesis of complex molecules in drug discovery. Its straightforward synthesis, combined with the predictable reactivity of the 3-chloro position, provides a reliable entry point to the pharmacologically significant pyridopyridazine scaffold. Understanding its chemical properties, synthesis, and safe handling procedures, as detailed in this guide, empowers researchers to fully exploit its potential in the development of next-generation therapeutics.

References

  • Vulcanchem. 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine.
  • Scirp.org. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field.
  • Scirp.org. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field (2015).
  • BLDpharm. 45882-63-1|3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine.
  • Benchchem. The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide.
  • ResearchGate. (PDF) Pyridopyridazine-A Potent Pharmacophore.
  • PubMed. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
  • Chemenu. 3-Chloro-5,6,7,8-Tetrahydropyrido[3,4-C]Pyridazine.
  • ChemicalBook. 3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine | 45882-63-1.
  • King-Pharm. 3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine [45882-63-1].
  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
  • Chemsigma. 3-chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine [1029721-23-0].
  • SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Bentham Science. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases.
  • Echemi. 3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine.
  • PubChem. 3-Chloropyridazine | C4H3ClN2 | CID 11274989.
  • PubMed Central. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents.
  • Royal Society of Chemistry. Polynitro[1][4][7] triazolo [4,3-b] pyridazine. Available from:

  • PubMed Central. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy.
  • PubMed Central. The pyridazine heterocycle in molecular recognition and drug discovery.
  • PubMed. Structural, Vibrational, Electronic and NMR Spectral Analysis of 3-chloro-6-methoxypyridazine by DFT Calculations.
  • Wikipedia. Pyridazine.
  • PubChemLite. 3-chloro-5h-chromeno[4,3-c]pyridazine.
  • CAS. 3-Chloro-1,2,4-triazolo[4,3-b]pyridazine.
  • PubChem. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][7]triazolo[4,3-a]pyrazine hydrochloride. Available from:

  • PubMed Central. Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML).
  • Intermountain Specialty Gases. Chlorine (0.0001%-0.01%) in Nitrogen Safety Data Sheet.
  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • PubMed. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents.
  • Olin Chlor Alkali. chlorinated solvents - product stewardship manual.
  • Science of Synthesis. Product Class 8: Pyridazines.
  • EHS. Handling Chlorine Safely.
  • International Journal of Pharmaceutical Sciences Review and Research. Pharmacological Activities of Pyrazoline Derivatives.
  • Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents.
  • Toxic Docs. SAFE HANDLING OF CHLORINE CONTAINING NITROGEN TRICHLORIDE.
  • Echemi. 3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine Safety Data Sheets.
  • PubMed Central. 3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno [2,3-d ]pyrimidine: An Effecient Key Precursor for Novel Synthesis of Some Interesting Triazines and Triazepines as Potential Anti-Tumor Agents.

Sources

An In-Depth Technical Guide to 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine (CAS: 45882-63-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine, a key heterocyclic building block in medicinal chemistry. The document details its chemical and physical properties, provides a validated synthesis protocol, explores its reactivity with a focus on nucleophilic substitution, and discusses its application in the development of targeted therapeutics, particularly as a scaffold for kinase and PARP inhibitors. This guide is intended to be a valuable resource for researchers engaged in the design and synthesis of novel bioactive molecules.

Introduction: A Versatile Scaffold in Drug Discovery

3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine is a bicyclic heteroaromatic compound featuring a fused pyridine and pyridazine ring system. The presence of a reactive chlorine atom at the 3-position of the electron-deficient pyridazine ring makes it an exceptionally useful intermediate for the synthesis of a diverse array of more complex molecules. Its structural rigidity and the presence of multiple nitrogen atoms for hydrogen bonding interactions have positioned it as a "privileged scaffold" in medicinal chemistry. This means that this core structure is found in a variety of compounds that are active against different biological targets.

The tetrahydropyridopyridazine core is of significant interest in the development of targeted therapies, particularly in oncology. The pyridazine moiety is a known pharmacophore in numerous kinase inhibitors, where it often interacts with the hinge region of the ATP-binding site of the enzyme. Furthermore, the broader class of pyridazine-containing heterocycles has been successfully utilized in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in treating cancers with specific DNA repair deficiencies.

This guide will provide a detailed exploration of the synthesis, properties, and reactivity of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine, empowering researchers to effectively utilize this versatile building block in their drug discovery endeavors.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a synthetic building block is fundamental to its effective use in the laboratory.

PropertyValueSource
CAS Number 45882-63-1[1]
Molecular Formula C₇H₈ClN₃[2]
Molecular Weight 169.61 g/mol [2]
Appearance Light yellow to yellow powder[1]
Purity ≥98% (HPLC)[1]
Moisture Content ≤0.5%[1]
Storage 2-8 °C[2]

Synthesis and Purification

The primary and most established method for the synthesis of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine is through the chlorination of its corresponding pyridazinone precursor, 5,6,7,8-tetrahydro-3(2H)pyrido[4,3-c]pyridazinone. This transformation is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most commonly employed reagent.[2]

Caption: Synthesis of the target compound via chlorination.

Detailed Experimental Protocol: Chlorination of 5,6,7,8-tetrahydro-3(2H)pyrido[4,3-c]pyridazinone

This protocol is based on established procedures for the chlorination of pyridazinone systems.[2]

Materials:

  • 5,6,7,8-tetrahydro-3(2H)pyrido[4,3-c]pyridazinone

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 5,6,7,8-tetrahydro-3(2H)pyrido[4,3-c]pyridazinone (1.0 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents). The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 3-5 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • After completion, allow the reaction mixture to cool to room temperature.

    • Carefully concentrate the mixture under reduced pressure to remove the excess phosphorus oxychloride.

    • Slowly and cautiously quench the residue by adding it to crushed ice with vigorous stirring. This is a highly exothermic process and should be performed in a well-ventilated fume hood.

    • Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

    • Purify the crude 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to afford the final product as a light yellow to yellow powder.

Purification via Maleate Salt Formation

For enhanced purity, the free base can be converted to its maleate salt, which can then be recrystallized.[2]

  • Dissolve the crude free base in a minimal amount of hot methanol.

  • Add a solution of maleic acid (1.1 equivalents) in methanol.

  • Allow the solution to cool to room temperature, then place it in an ice bath to facilitate crystallization.

  • Collect the crystalline maleate salt by filtration, wash with cold methanol, and dry under vacuum.

  • To regenerate the free base, dissolve the maleate salt in water, basify with a suitable base (e.g., NaHCO₃), and extract with an organic solvent.

Spectroscopic Characterization

While specific, publicly available spectra for 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine are limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds. Commercial suppliers may provide compound-specific data upon request.[3]

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic/Heteroaromatic Region: A singlet or a narrow multiplet is expected for the proton on the pyridazine ring.

  • Aliphatic Region: A series of multiplets corresponding to the three methylene groups (-CH₂-) of the tetrahydropyridine ring. The chemical shifts and coupling patterns will be influenced by their proximity to the nitrogen atoms and the fused ring system.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aromatic/Heteroaromatic Region: Signals corresponding to the carbon atoms of the pyridazine and pyridine rings. The carbon atom attached to the chlorine will be significantly deshielded.

  • Aliphatic Region: Signals for the three methylene carbons of the tetrahydropyridine ring.

MS (Mass Spectrometry):

  • The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

IR (Infrared Spectroscopy):

  • Characteristic peaks for C=N and C=C stretching vibrations in the aromatic rings (typically in the 1600-1450 cm⁻¹ region).

  • C-H stretching vibrations for the aromatic and aliphatic protons.

  • A C-Cl stretching vibration, which is typically found in the fingerprint region.

Reactivity and Chemical Transformations

The chemical reactivity of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine is dominated by the presence of the chloro-substituent on the electron-deficient pyridazine ring. This makes the compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.

Caption: Nucleophilic substitution on the core scaffold.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 3-position is readily displaced by a variety of nucleophiles. This reaction is the cornerstone of the utility of this building block, allowing for the introduction of diverse functional groups and the construction of molecular libraries.

Common Nucleophiles:

  • Amines (R-NH₂): Reaction with primary and secondary amines is a common strategy to introduce substituted amino groups, which can be crucial for biological activity.

  • Alcohols (R-OH) and Phenols (Ar-OH): Alkoxy and aryloxy ethers can be formed by reacting with the corresponding alkoxides or phenoxides.

  • Thiols (R-SH): Thioethers can be synthesized by reaction with thiols or thiolates.

  • Carbon Nucleophiles: In some cases, organometallic reagents or stabilized carbanions can be used to form new carbon-carbon bonds.

The conditions for these reactions typically involve heating the chloro-pyridazine with the nucleophile in a suitable solvent, often in the presence of a base to neutralize the HCl generated.

Applications in Medicinal Chemistry

The tetrahydropyridopyridazine scaffold is a key component in the design of various targeted therapeutics. The ability to easily modify the 3-position through nucleophilic substitution makes 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine a valuable starting material for generating libraries of potential drug candidates.

Kinase Inhibitors

The pyridazine ring is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyridazine can form crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. By synthesizing derivatives of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine with various substituents, researchers can explore the structure-activity relationships (SAR) for inhibiting specific kinases involved in cancer and other diseases.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. Inhibitors of PARP have shown significant efficacy in treating cancers with mutations in DNA repair genes, such as BRCA1 and BRCA2. The pyridazinone and related pyridazine scaffolds have been successfully employed as core structures in the design of potent PARP inhibitors. 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine serves as a versatile starting point for the synthesis of novel PARP inhibitors with potentially improved potency, selectivity, and pharmacokinetic properties.

Safety and Handling

3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine should be handled with the appropriate safety precautions for a laboratory chemical.

  • Storage: Store in a tightly sealed container in a cool, dry place, at temperatures between 2-8 °C.[2]

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of its chloro-substituent towards nucleophilic substitution provide a robust platform for the generation of diverse molecular libraries. The proven utility of the tetrahydropyridopyridazine scaffold in targeting key enzymes such as kinases and PARPs underscores the importance of this compound as a starting material for the development of novel therapeutics. This guide provides the foundational knowledge for researchers to effectively incorporate this key intermediate into their synthetic and drug discovery programs.

References

Sources

An In-depth Technical Guide to the Synthesis of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine, a heterocyclic scaffold of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of a practical synthetic pathway, including mechanistic insights, step-by-step experimental protocols, and thorough analytical characterization. The presented methodology is designed to be a self-validating system, ensuring reproducibility and high purity of the target compound.

Introduction: The Significance of the Pyrido[4,3-C]pyridazine Scaffold

Nitrogen-containing heterocyclic compounds form the backbone of a vast array of pharmaceuticals.[1] The pyridazine and pyridazinone cores, in particular, are prevalent in molecules exhibiting a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antihypertensive, and antimicrobial properties.[2][3] The fused bicyclic system of a tetrahydropyridopyridazine, as seen in the target molecule, offers a rigid three-dimensional structure that can be strategically functionalized to interact with various biological targets.

While the broader class of pyridazine derivatives has been extensively studied, the specific compound 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine serves as a key intermediate for the synthesis of more complex molecules.[4] The chloro substituent at the 3-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functionalities and the generation of compound libraries for drug discovery programs. This guide will delineate a robust and scalable synthetic route to this valuable building block.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine (1 ), suggests a straightforward approach involving the chlorination of the corresponding pyridazinone precursor, 5,6,7,8-tetrahydro-3(2H)pyrido[4,3-c]pyridazinone (2 ). This pyridazinone can, in turn, be synthesized through a cyclocondensation reaction between a suitable keto-ester, ethyl 4-oxopiperidine-3-carboxylate (3 ), and hydrazine. The keto-ester precursor can be prepared via an intramolecular Dieckmann condensation of a diester. This multi-step synthesis is illustrated below.

Retrosynthesis 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine (1) 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine (1) 5,6,7,8-Tetrahydro-3(2H)pyrido[4,3-c]pyridazinone (2) 5,6,7,8-Tetrahydro-3(2H)pyrido[4,3-c]pyridazinone (2) 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine (1)->5,6,7,8-Tetrahydro-3(2H)pyrido[4,3-c]pyridazinone (2) Chlorination Ethyl 4-oxopiperidine-3-carboxylate (3) Ethyl 4-oxopiperidine-3-carboxylate (3) 5,6,7,8-Tetrahydro-3(2H)pyrido[4,3-c]pyridazinone (2)->Ethyl 4-oxopiperidine-3-carboxylate (3) Cyclocondensation Diester Precursor Diester Precursor Ethyl 4-oxopiperidine-3-carboxylate (3)->Diester Precursor Dieckmann Condensation

Figure 1: Retrosynthetic analysis of the target compound.

Synthesis Pathway and Mechanistic Insights

The forward synthesis involves a three-step sequence, each with its own mechanistic considerations that are crucial for optimizing reaction conditions and ensuring high yields.

Step 1: Synthesis of Ethyl 4-oxopiperidine-3-carboxylate (3) via Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, driven by the formation of a stable enolate.[5] The reaction is typically carried out using a strong base, such as sodium ethoxide.

Dieckmann_Condensation cluster_reaction Dieckmann Condensation Diester Diester Precursor Product Ethyl 4-oxopiperidine-3-carboxylate (3) Diester->Product Intramolecular Cyclization Base NaOEt

Figure 2: Dieckmann condensation to form the keto-ester intermediate.

Mechanism: The reaction is initiated by the deprotonation of the α-carbon of one of the ester groups by the alkoxide base to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a cyclic tetrahedral intermediate. Subsequent elimination of an alkoxide leaving group yields the cyclic β-keto ester.[6] The reaction is driven to completion by the deprotonation of the acidic α-proton of the β-keto ester by the alkoxide, forming a resonance-stabilized enolate. An acidic workup is then required to protonate this enolate and afford the final product.

Step 2: Synthesis of 5,6,7,8-Tetrahydro-3(2H)pyrido[4,3-c]pyridazinone (2)

The formation of the pyridazinone ring is achieved through a cyclocondensation reaction of the β-keto ester (3 ) with hydrazine.[7] This reaction is a classic method for the synthesis of pyridazinone heterocycles.[5]

Cyclocondensation cluster_reaction Cyclocondensation Ketoester Ethyl 4-oxopiperidine-3-carboxylate (3) Product 5,6,7,8-Tetrahydro-3(2H)pyrido[4,3-c]pyridazinone (2) Ketoester->Product Ring Formation Hydrazine Hydrazine (N2H4)

Figure 3: Cyclocondensation to form the pyridazinone core.

Mechanism: The reaction proceeds via initial nucleophilic attack of one of the nitrogen atoms of hydrazine on the ketone carbonyl of the β-keto ester, followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine moiety on the ester carbonyl leads to the formation of a cyclic intermediate, which then eliminates a molecule of ethanol to afford the stable pyridazinone ring system.

Step 3: Synthesis of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine (1)

The final step is the chlorination of the pyridazinone (2 ) using phosphorus oxychloride (POCl₃).[4] This is a standard and effective method for converting pyridazinones to their corresponding chloro-derivatives.

Chlorination cluster_reaction Chlorination Pyridazinone 5,6,7,8-Tetrahydro-3(2H)pyrido[4,3-c]pyridazinone (2) Product 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine (1) Pyridazinone->Product Deoxychlorination POCl3 POCl3

Figure 4: Final chlorination step to yield the target compound.

Mechanism: The chlorination is believed to proceed through the tautomeric form of the pyridazinone, a pyridazin-3-ol. The phosphorus oxychloride acts as both a chlorinating and dehydrating agent. The hydroxyl group of the pyridazin-3-ol attacks the phosphorus atom of POCl₃, leading to the formation of a dichlorophosphate intermediate. This intermediate is a good leaving group, and a subsequent nucleophilic attack by a chloride ion (from POCl₃ or another source) at the carbon atom attached to the oxygen results in the displacement of the dichlorophosphate group and the formation of the desired 3-chloropyridazine.

Detailed Experimental Protocols

Safety Precaution: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. All manipulations involving this reagent must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[8][9][10][11]

Synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

Note: The synthesis of the unprotected ethyl 4-oxopiperidine-3-carboxylate is challenging due to self-condensation. Therefore, a common strategy is to use an N-protected piperidone, such as the N-benzyl derivative, which can be deprotected in a subsequent step.

To a solution of sodium ethoxide, prepared from sodium (1.15 g, 0.05 mol) in absolute ethanol (50 mL), is added diethyl N-benzyl-β,β'-iminodipropionate (14.65 g, 0.05 mol). The mixture is heated to reflux for 2 hours. After cooling, the reaction mixture is poured into a mixture of crushed ice and acetic acid. The resulting solution is extracted with diethyl ether. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.

Debenzylation to afford Ethyl 4-oxopiperidine-3-carboxylate (3)

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (13.05 g, 0.05 mol) is dissolved in ethanol (100 mL) and subjected to catalytic hydrogenation using 10% Palladium on carbon (1.3 g) under a hydrogen atmosphere (50 psi) at room temperature for 24 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give ethyl 4-oxopiperidine-3-carboxylate (3 ) which can be used in the next step without further purification.

Synthesis of 5,6,7,8-Tetrahydro-3(2H)pyrido[4,3-c]pyridazinone (2)

A mixture of ethyl 4-oxopiperidine-3-carboxylate (3 ) (8.55 g, 0.05 mol) and hydrazine hydrate (3.0 g, 0.06 mol) in ethanol (100 mL) is heated to reflux for 6 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 5,6,7,8-tetrahydro-3(2H)pyrido[4,3-c]pyridazinone (2 ) as a solid.

Synthesis of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine (1)

A mixture of 5,6,7,8-tetrahydro-3(2H)pyrido[4,3-c]pyridazinone (2 ) (7.55 g, 0.05 mol) in phosphorus oxychloride (50 mL) is heated at 100 °C for 3 hours.[4] The excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine (1 ).

Analytical Data and Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques. The following table summarizes the expected analytical data.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (δ, ppm)Expected ¹³C NMR (δ, ppm)Expected Mass Spectrum (m/z)
3 C₈H₁₃NO₃171.194.1-4.2 (q, 2H), 3.4-3.6 (m, 2H), 2.8-3.0 (m, 2H), 2.3-2.5 (m, 2H), 1.2-1.3 (t, 3H)~170, ~205, ~60, ~50, ~45, ~40, ~14[M+H]⁺ = 172.09
2 C₇H₉N₃O151.1711.0-12.0 (br s, 1H), 3.5-3.7 (m, 2H), 2.8-3.0 (m, 2H), 2.4-2.6 (m, 2H)~160, ~145, ~120, ~45, ~25, ~20[M+H]⁺ = 152.08
1 C₇H₈ClN₃169.614.0-4.2 (m, 2H), 3.0-3.2 (m, 2H), 2.6-2.8 (m, 2H)~158, ~150, ~125, ~45, ~25, ~20[M]⁺ = 169.04, [M+2]⁺ = 171.04

Note: The expected NMR chemical shifts are approximate and may vary depending on the solvent and other experimental conditions.

Applications in Drug Discovery and Development

The 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine scaffold is a versatile intermediate in the synthesis of a variety of biologically active molecules. The chlorine atom at the 3-position is readily displaced by various nucleophiles, including amines, alcohols, and thiols, allowing for the rapid generation of diverse compound libraries. Derivatives of related pyridopyridazine systems have been investigated for their potential as kinase inhibitors, particularly targeting Hematopoietic Progenitor Kinase 1 (HPK1), which is of interest in cancer immunotherapy.[12] Furthermore, the broader class of pyridazine derivatives has shown promise as inhibitors of various enzymes and receptors, highlighting the therapeutic potential of this heterocyclic system.[13] The synthesis of the title compound provides a crucial starting point for the exploration of this chemical space in the pursuit of novel therapeutic agents.

Conclusion

This technical guide has detailed a reliable and well-characterized synthetic route to 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine. By providing a step-by-step protocol, mechanistic insights, and expected analytical data, this document serves as a valuable resource for researchers in the field of medicinal chemistry. The presented synthesis is robust and scalable, enabling the efficient production of this key intermediate for further elaboration in drug discovery and development programs. The strategic use of a protected piperidone in the initial steps and the well-established chlorination protocol in the final step ensures a high-yielding and reproducible pathway to this important heterocyclic building block.

References

Sources

An In-Depth Technical Guide to the Spectral Analysis of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral characteristics of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine (CAS No. 45882-63-1), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental spectral data, this guide presents a detailed, predicted spectral analysis based on fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The predicted data is supplemented with established, detailed protocols for experimental data acquisition, providing a robust framework for the characterization of this molecule. This document is intended to serve as a valuable resource for researchers in the synthesis, identification, and application of this and related compounds.

Introduction

3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine is a fused bicyclic heteroaromatic compound with a molecular formula of C₇H₈ClN₃ and a molecular weight of 169.61 g/mol .[1] Its structure, featuring a tetrahydropyridine ring fused to a chloropyridazine ring, makes it a potential scaffold for the development of novel therapeutic agents. The synthesis of this compound is typically achieved through the chlorination of 5,6,7,8-tetrahydro-3(2H)pyrido[4,3-c]pyridazinone using a chlorinating agent such as phosphorus oxychloride.[1]

Accurate structural elucidation and purity assessment are critical in the development of any new chemical entity. Spectroscopic techniques are the cornerstone of this characterization. This guide will provide an in-depth exploration of the predicted spectral properties of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine.

Predicted ¹H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine in a standard deuterated solvent such as CDCl₃ is expected to exhibit four distinct signals corresponding to the four sets of chemically non-equivalent protons in the tetrahydropyridine ring.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~ 8.5 - 9.0Singlet1HH4This aromatic proton is on the pyridazine ring, adjacent to two nitrogen atoms and a chlorine atom, leading to a significant downfield shift due to strong deshielding effects.
~ 4.0 - 4.5Singlet (broad) or Triplet2HH5These methylene protons are adjacent to a nitrogen atom, resulting in a downfield shift. The multiplicity may be a broad singlet or a triplet depending on the rate of nitrogen inversion and coupling with H6.
~ 3.0 - 3.5Triplet2HH8These methylene protons are adjacent to the pyridazine ring and a CH₂ group, leading to a moderately downfield shift. Expected to be a triplet due to coupling with H7.
~ 2.0 - 2.5Multiplet2HH7These methylene protons are in a standard aliphatic environment, coupled to both H6 and H8, resulting in a more complex multiplet.
~ 2.5 - 3.0Triplet2HH6These methylene protons are adjacent to a nitrogen atom and a CH₂ group. Expected to be a triplet due to coupling with H7.
Experimental Protocol for ¹H NMR Spectroscopy

A self-validating protocol for acquiring a high-quality ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and shimmed to achieve a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient. The number of scans will depend on the sample concentration, with more scans improving the signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

Predicted ¹³C NMR Spectral Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentJustification
~ 155 - 160C3This carbon is part of the aromatic pyridazine ring and is directly bonded to a chlorine atom and a nitrogen atom, causing a significant downfield shift.
~ 145 - 150C4aThis is a quaternary carbon at the fusion of the two rings and part of the aromatic system, leading to a downfield shift.
~ 130 - 135C8aThis quaternary carbon is also at the ring junction and part of the aromatic system.
~ 120 - 125C4This aromatic carbon is bonded to a proton and is adjacent to a nitrogen atom, resulting in a downfield shift.
~ 45 - 50C5This methylene carbon is adjacent to a nitrogen atom, causing a moderate downfield shift.
~ 40 - 45C8This methylene carbon is adjacent to the pyridazine ring.
~ 20 - 25C6 & C7These methylene carbons are in a more aliphatic-like environment and are expected to have similar, upfield chemical shifts.
Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-200 ppm) is necessary. A greater number of scans is required compared to ¹H NMR.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and baseline correction).

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

For 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine, electron ionization (EI) mass spectrometry is expected to show a distinct molecular ion peak.

m/zIonJustification
169/171[M]⁺The molecular ion peak. The presence of a chlorine atom will result in an isotopic pattern with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, respectively.
134[M - Cl]⁺Loss of the chlorine radical is a likely fragmentation pathway.
141/143[M - C₂H₄]⁺Retro-Diels-Alder fragmentation of the tetrahydropyridine ring could lead to the loss of ethene.
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for a solution.

  • Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Visualizing Fragmentation

G M [C₇H₈ClN₃]⁺˙ m/z = 169/171 F1 [C₇H₈N₃]⁺ m/z = 134 M->F1 - Cl• F2 [C₅H₄ClN₃]⁺˙ m/z = 141/143 M->F2 - C₂H₄

Caption: Predicted major fragmentation pathways for 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine in EI-MS.

Predicted Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Data
Wavenumber (cm⁻¹)VibrationIntensity
3100 - 3000C-H stretch (aromatic)Medium
2950 - 2850C-H stretch (aliphatic)Medium-Strong
~ 1600C=N stretch (in ring)Medium
~ 1500C=C stretch (in ring)Medium
~ 1100C-N stretchMedium
~ 800C-Cl stretchStrong
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet (for a solid), a thin film on a salt plate (for a neat liquid), or in a suitable solvent in a solution cell.

  • Background Spectrum: Record a background spectrum of the empty sample holder (or the pure solvent).

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation Synthesis Synthesis of 3-Chloro-5,6,7,8- tetrahydropyrido[4,3-C]pyridazine Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification NMR ¹H and ¹³C NMR Spectroscopy Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR Structure Structural Elucidation and Confirmation NMR->Structure MS->Structure IR->Structure

Caption: A typical experimental workflow for the synthesis and spectral characterization of a novel compound.

Conclusion

This technical guide has presented a comprehensive, albeit predicted, spectral analysis of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine. The provided ¹H NMR, ¹³C NMR, MS, and IR data, along with detailed experimental protocols, offer a solid foundation for the empirical characterization of this compound. It is our hope that this guide will be a valuable tool for researchers working in the field of medicinal chemistry and drug discovery.

References

Sources

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine moiety is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1][2] This technical guide delves into the prospective mechanism of action of a specific, yet under-characterized molecule: 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine. While direct literature on this compound's specific biological targets is nascent, this document, grounded in the established pharmacology of related pyridazine and tetrahydropyridopyridazine scaffolds, puts forth a well-reasoned, hypothetical mechanism of action. We will explore its potential as a kinase inhibitor, a prevalent activity among analogous structures, and provide a comprehensive roadmap for its experimental validation. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic potential of novel heterocyclic compounds.

Introduction: The Therapeutic Potential of the Pyridazine Scaffold

Nitrogen-containing heterocycles are fundamental to the architecture of numerous pharmaceuticals.[3] Among these, the pyridazine ring system is of significant interest due to its unique physicochemical properties, including a high dipole moment and the capacity for robust hydrogen bonding, which are critical for drug-target interactions.[4] The broad bioactivity of pyridazine derivatives is well-documented, encompassing antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][5]

The subject of this guide, 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine, is a fused bicyclic compound, the synthesis of which typically involves the chlorination of a pyridazinone precursor.[6] While this specific molecule remains largely unexplored in mechanistic studies, the broader family of tetrahydropyridopyridazines and related chloropyridazines has been investigated for various therapeutic applications, notably as kinase inhibitors.[3][7] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Therefore, the inhibition of specific kinases presents a powerful therapeutic strategy.

Given the structural alerts within 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine and the precedent set by analogous compounds, we hypothesize that its primary mechanism of action involves the inhibition of one or more protein kinases. This guide will, therefore, focus on a systematic approach to investigating this hypothesis, from initial target identification to the elucidation of downstream cellular consequences.

A Proposed Mechanism of Action: Kinase Inhibition

Based on the prevalence of kinase inhibitory activity among structurally related compounds, we propose that 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine functions as a kinase inhibitor. Specifically, compounds with similar scaffolds have demonstrated activity against kinases involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[8][9]

The proposed mechanism centers on the ability of the compound to bind to the ATP-binding pocket of a target kinase, thereby preventing the phosphorylation of its downstream substrates. This inhibition of kinase activity would disrupt the signaling cascade, leading to a cellular response such as the inhibition of proliferation, induction of apoptosis, or a reduction in angiogenesis.

The following diagram illustrates the proposed signaling pathway and the point of intervention for our subject compound.

Kinase_Inhibition_Pathway Proposed Kinase Inhibition Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth_Factor->Receptor_Tyrosine_Kinase Binds Substrate_Phosphorylation Substrate Phosphorylation Receptor_Tyrosine_Kinase->Substrate_Phosphorylation ATP-dependent Phosphorylation Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Downstream_Signaling->Gene_Expression Substrate_Phosphorylation->Downstream_Signaling Compound 3-Chloro-5,6,7,8-tetrahydropyrido [4,3-C]pyridazine Compound->Receptor_Tyrosine_Kinase Inhibits (ATP competition) Cellular_Response Cellular Response (e.g., Inhibition of Proliferation, Induction of Apoptosis) Gene_Expression->Cellular_Response

Caption: Proposed mechanism of kinase inhibition by 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine.

Experimental Validation: A Step-by-Step Guide

To rigorously test our hypothesis, a multi-faceted experimental approach is required. The following protocols are designed to be self-validating, with each step building upon the last to provide a comprehensive understanding of the compound's mechanism of action.

Phase 1: Target Identification and Engagement

The initial phase focuses on identifying the specific kinase(s) targeted by the compound and confirming direct binding.

  • Objective: To identify potential kinase targets from a broad panel.

  • Methodology:

    • Prepare a stock solution of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine in a suitable solvent (e.g., DMSO).

    • Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a panel of several hundred kinases at a fixed concentration (e.g., 1 µM).

    • Analyze the percentage of inhibition data to identify "hits" – kinases that are significantly inhibited by the compound.

  • Objective: To quantify the potency of the compound against the identified kinase "hits".

  • Methodology:

    • For each identified kinase, perform a dose-response in vitro kinase assay. A common format is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

    • Prepare serial dilutions of the compound.

    • Incubate the kinase, its specific substrate, and ATP with the varying concentrations of the compound.

    • Measure the kinase activity at each concentration.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase Target Hypothetical IC50 (nM)
VEGFR-250
FGFR1250
PDGFRβ400
Caption: Hypothetical IC50 values for 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine against selected kinases.
Phase 2: Cellular Activity and Downstream Signaling

This phase aims to confirm that the compound's activity in a cellular context is consistent with the inhibition of the identified target kinase(s).

  • Objective: To assess the anti-proliferative effect of the compound on cancer cell lines known to be dependent on the target kinase signaling.

  • Methodology:

    • Select cancer cell lines with high expression or known dependency on the target kinase (e.g., HUVECs for VEGFR-2).

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the compound for a specified period (e.g., 72 hours).

    • Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

    • Calculate the GI50 (concentration for 50% growth inhibition).

  • Objective: To determine if the compound inhibits the phosphorylation of downstream substrates of the target kinase.

  • Methodology:

    • Treat the selected cell line with the compound at concentrations around its GI50 value for a short period (e.g., 1-2 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its key downstream effectors (e.g., p-ERK, total ERK).

    • Use secondary antibodies conjugated to an enzyme (e.g., HRP) for detection.

    • Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

Western_Blot_Workflow Western Blot Experimental Workflow Cell_Culture Cell Culture and Treatment Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein Transfer to Membrane SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Antibody Primary Antibody Incubation (e.g., anti-p-ERK) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection Chemiluminescent Detection Secondary_Antibody->Detection Analysis Data Analysis Detection->Analysis

Caption: A streamlined workflow for Western Blot analysis.

Phase 3: Phenotypic and Functional Assays

The final phase involves assays that assess the broader biological consequences of target inhibition.

  • Objective: To determine if the compound induces programmed cell death.

  • Methodology:

    • Treat cells with the compound as in the proliferation assay.

    • Use flow cytometry to analyze cells stained with Annexin V and Propidium Iodide (PI) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Alternatively, perform a Caspase-Glo 3/7 assay to measure the activity of executioner caspases.

  • Objective: If a pro-angiogenic kinase like VEGFR-2 is a target, to assess the compound's anti-angiogenic potential.

  • Methodology:

    • Perform a tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs).

    • Plate HUVECs on a basement membrane matrix (e.g., Matrigel) in the presence of the compound.

    • After a suitable incubation period, visualize and quantify the formation of capillary-like structures. A reduction in tube formation indicates anti-angiogenic activity.

Conclusion and Future Directions

This technical guide has outlined a plausible mechanism of action for 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine, centered on kinase inhibition. The proposed experimental workflow provides a robust framework for validating this hypothesis, from initial target identification to the characterization of its cellular effects.

The discovery of potent and selective kinase inhibitors from novel chemical scaffolds is a significant endeavor in modern drug discovery. Should the experimental data support our hypothesis, 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine could represent a valuable lead compound for the development of new therapeutics. Future work would involve medicinal chemistry efforts to optimize its potency and selectivity, as well as in vivo studies to assess its efficacy and pharmacokinetic properties in relevant disease models. The journey from a promising molecule to a clinically effective drug is long and challenging, but it begins with a thorough understanding of its fundamental mechanism of action.

References

  • Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Bioorganic & Medicinal Chemistry, 17(7), 2823–2829. Retrieved from [Link]

  • Bîcu, E., & Mangalagiu, I. I. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 319-338. Retrieved from [Link]

  • 3-Chloro-5,6,7,8-Tetrahydropyrido[3,4-C]Pyridazine. (n.d.). Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. Scientific Reports, 13(1), 1-20. Retrieved from [Link]

  • Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: Synthesis, chemistry and biological activity. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Pyridazine derivatives 57a–59c reported as anti-inflammatory agents. ResearchGate. Retrieved from [Link]

  • Ghorbani, M., et al. (2021). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. Scientific Reports, 11(1), 1-17. Retrieved from [Link]

  • Kenny, P. W., & Witty, D. R. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 65(13), 8725–8744. Retrieved from [Link]

  • Hsieh, H. P., et al. (2007). Synthesis and Structure-Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor receptor-2 Inhibitors. Journal of Medicinal Chemistry, 50(16), 3926–3938. Retrieved from [Link]

  • Kumar, D., et al. (2015). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Archiv der Pharmazie, 348(10), 731–739. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biological Activity of Tetrahydropyridopyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Tetrahydropyridopyridazine Scaffold - A Privileged Structure in Medicinal Chemistry

The quest for novel therapeutic agents is a cornerstone of modern medicine. Within the vast landscape of heterocyclic chemistry, the tetrahydropyridopyridazine core has emerged as a "privileged scaffold." This bicyclic nitrogen-containing heterocycle represents a versatile framework for the design and synthesis of compounds with a wide spectrum of biological activities. Its unique three-dimensional structure and the ability to easily introduce diverse substituents allow for the fine-tuning of its pharmacological properties, making it a focal point of significant research interest. This guide provides a comprehensive overview of the diverse biological activities of tetrahydropyridopyridazine derivatives, delving into their mechanisms of action, key experimental findings, and the methodologies used to evaluate their therapeutic potential.

Anticancer Activity: Targeting the Engines of Cell Proliferation

A significant body of research has focused on the development of tetrahydropyridopyridazine derivatives as potent anticancer agents.[1][2][3] These compounds have been shown to interfere with various signaling pathways that are crucial for the survival and proliferation of cancer cells.

Mechanism of Action: Kinase Inhibition

Many tetrahydropyridopyridazine derivatives exert their anticancer effects by acting as kinase inhibitors.[4][5][6] Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a common feature of many cancers. By blocking the activity of specific kinases, these compounds can halt the uncontrolled cell growth that characterizes cancer.

For instance, certain derivatives have been identified as potent inhibitors of FER tyrosine kinase, which is implicated in cell migration and metastasis in breast cancer.[6] Others have been developed as inhibitors of Erk2, a key component of the MAPK/ERK signaling pathway that is often hyperactivated in various tumors.[5] Furthermore, some tetrahydropyridopyridazine analogs have shown inhibitory activity against human topoisomerase II, a well-established target for cancer therapy.[7] The design of these inhibitors is often guided by structure-based drug design, utilizing the crystal structures of the target kinases to optimize the binding of the tetrahydropyridopyridazine scaffold.[5][6]

Signaling Pathway: The MAPK/Erk Cascade

The MAPK/Erk pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth. Tetrahydropyridopyridazine-based Erk2 inhibitors can block this pathway, thereby inhibiting tumor progression.[5]

MAPK_Erk_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Ras Ras Receptor Tyrosine Kinase (RTK)->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Transcription Factors Transcription Factors Erk->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Tetrahydropyridopyridazine Inhibitor Tetrahydropyridopyridazine Inhibitor Tetrahydropyridopyridazine Inhibitor->Erk

Caption: Inhibition of the MAPK/Erk signaling pathway by tetrahydropyridopyridazine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the tetrahydropyridopyridazine derivatives and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).[3]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9]

Quantitative Data: Anticancer Activity
Compound IDTarget Cell LineIC50 (µM)Reference
10c Panc1 (KRAS-G12D)1.40[10]
11n HUVEC7.44[11]
7f U87MG (Glioblastoma)Potent Activity[3]
3a HeLa (Cervical)3.5 µg/mL[8]
13ad' Caco-2 (Colorectal)0.63[9]

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Tetrahydropyridopyridazine derivatives have demonstrated significant anti-inflammatory properties, making them promising candidates for the development of new anti-inflammatory drugs.[1][12][13]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and prostaglandins.[14][15] Some derivatives have been shown to act as dual inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), the enzymes responsible for prostaglandin synthesis.[16] By inhibiting these key inflammatory pathways, tetrahydropyridopyridazine derivatives can effectively reduce the inflammatory response.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of new compounds.[13]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds (tetrahydropyridopyridazine derivatives) orally or intraperitoneally. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug like indomethacin.[13]

  • Induction of Inflammation: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Cardiovascular Effects: Modulating Cardiac and Vascular Function

Derivatives of the tetrahydropyridine scaffold, a core component of tetrahydropyridopyridazines, have long been recognized for their cardiovascular effects.[17][18] These compounds can influence blood pressure, heart rate, and vascular tone.

Mechanism of Action: Calcium Channel Blockade

Many dihydropyridine derivatives, which are structurally related to tetrahydropyridines, act as calcium channel blockers.[17] They inhibit the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[17] This mechanism is the basis for the use of drugs like nicardipine in the treatment of hypertension and angina.[19] Some tetrahydropyridopyridazine derivatives may exhibit similar mechanisms of action, contributing to their observed cardiovascular effects.

Experimental Workflow: Evaluation of Cardiovascular Effects

Caption: Experimental workflow for assessing the cardiovascular effects of novel derivatives.

Neuromodulatory Activity: Targeting the Central Nervous System

The central nervous system (CNS) presents another important area where tetrahydropyridopyridazine derivatives have shown significant potential. Their ability to interact with key neurotransmitter systems opens up possibilities for treating a range of neurological and psychiatric disorders.

Mechanism of Action: GABA-A Receptor Antagonism

Several aminopyridazine derivatives of gamma-aminobutyric acid (GABA) have been identified as selective GABA-A receptor antagonists.[20] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the CNS.[21] Antagonists of this receptor can produce stimulant and convulsant effects and are being investigated for their potential in counteracting sedative drug overdoses and for other neurological applications.[22][23] The interaction of these compounds with the GABA-A receptor is highly specific, with no significant activity at other GABA recognition sites.[20]

Experimental Protocol: [3H]GABA Displacement Assay

This in vitro binding assay is used to determine the affinity of test compounds for the GABA-A receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare crude synaptic membranes from rat brains.

  • Binding Reaction: Incubate the brain membranes with a known concentration of radiolabeled GABA ([3H]GABA) and varying concentrations of the tetrahydropyridopyridazine derivatives.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Radioactivity Measurement: Measure the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]GABA (IC50 value). This value is an indicator of the compound's affinity for the GABA-A receptor.

Conclusion and Future Perspectives

The tetrahydropyridopyridazine scaffold has proven to be a remarkably fruitful starting point for the discovery of novel, biologically active compounds. The diverse pharmacological activities, ranging from anticancer and anti-inflammatory to cardiovascular and neuromodulatory effects, underscore the therapeutic potential of this chemical class. Future research will likely focus on optimizing the potency and selectivity of these derivatives through continued structure-activity relationship studies and the application of advanced drug design techniques. The development of compounds with improved pharmacokinetic and safety profiles will be crucial for translating the promising preclinical findings into clinically effective therapies.

References

  • Discovery of tetrahydropyrido[4,3-d]pyrimidine derivatives for the treatment of neuropathic pain. (2014). Bioorganic & Medicinal Chemistry. [Link]

  • The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. (2023). Journal of Clinical Medical Reviews and Reports. [Link]

  • Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization. (2024). European Journal of Medicinal Chemistry. [Link]

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (2023). Current Medicinal Chemistry. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (2024). Molecules. [Link]

  • Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. (2021). Scientific Reports. [Link]

  • Tetrahydropyridine derivatives with inhibitory activity on the production of proinflammatory cytokines: part 1. (2009). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and anti-inflammatory activities of N-benzoylamino-1,2,3,6-tetrahydropyridine analogs. (2006). Bioorganic & Medicinal Chemistry. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2021). International Journal of Research in Pharmaceutical Sciences. [Link]

  • Design and biological evaluation of tetrahydropyridine derivatives as novel human GPR119 agonists. (2019). Bioorganic & Medicinal Chemistry. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel pyridopyridine derivatives as anticancer candidates targeting FMS kinase. (2024). European Journal of Medicinal Chemistry. [Link]

  • Synthesis of Novel 4-[1-(4-fluorobenzyl)-5-imidazolyl] Dihydropyridines and Studying their Effects on Rat Blood Pressure. (2012). Iranian Journal of Pharmaceutical Research. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022). Molecules. [Link]

  • Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. (1987). Journal of Medicinal Chemistry. [Link]

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. (2018). ACS Medicinal Chemistry Letters. [Link]

  • Antagonism by (1,2,5,6-tetrahydropyridine-4-yl) methylphosphinic acid of synaptic transmission in the neonatal rat spinal cord in vitro: an electrophysiological study. (1998). British Journal of Pharmacology. [Link]

  • The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. (2023). ResearchGate. [Link]

  • Pyridine and dihydropyridine derivatives of cardiovascular action drugs. (2022). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. (2023). International Journal of Molecular Sciences. [Link]

  • Cardiovascular Actions and Therapeutic Potential of Tetramethylpyrazine (Active Component Isolated from Rhizoma Chuanxiong): Roles and Mechanisms. (2016). Evidence-Based Complementary and Alternative Medicine. [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (2023). RSC Medicinal Chemistry. [Link]

  • Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. (2017). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. (2012). Molecules. [Link]

  • Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. (2022). Molecules. [Link]

  • Synthesis and Preliminary Anticancer Activity Evaluation of Tetrahydropyrido[4,3- d ]dihydropyrimidine-2-one Derivatives. (2015). Letters in Drug Design & Discovery. [Link]

  • Some cardiovascular problems with disopyramide. (1978). Scottish Medical Journal. [Link]

  • Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. (2025). European Journal of Medicinal Chemistry. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances. [Link]

  • Cardiovascular effects of nicardipine. (1987). Clinical Pharmacy. [Link]

  • GABA receptor antagonist. (n.d.). Wikipedia. [Link]

  • GABA Inhibitors. (2023). StatPearls. [Link]

  • GABAA Receptor Partial Agonists and Antagonists: Structure, Binding Mode, and Pharmacology. (2015). Advances in Pharmacology. [Link]

Sources

3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The pyridopyridazine scaffold is a versatile nucleus known for conferring a wide range of pharmacological activities, making its derivatives attractive for drug discovery programs.[1][2] This document details the synthesis, physicochemical properties, chemical reactivity, and strategic applications of the title compound, positioning it as a key building block for the development of novel therapeutics. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate its use in a laboratory setting.

Introduction: The Pyridopyridazine Scaffold in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds form the backbone of a vast number of pharmaceuticals, playing a critical role in the treatment of numerous diseases.[3] Among these, the pyridopyridazine system, a fused bicyclic heterocycle, has garnered considerable attention for its broad and potent biological profiles.[2] These scaffolds are structural relatives of phthalazines and can be functionalized at various positions, making them attractive for designing novel drugs.[1]

The introduction of nitrogen atoms into the core structure modifies the electron distribution, which can significantly alter physicochemical properties such as solubility and polar surface area, as well as the molecule's reactivity in metabolic pathways and its ability to cross biological barriers.[1][3] Derivatives of the pyridopyridazine nucleus have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and enzyme inhibitory effects.[2][3] 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine serves as a crucial synthetic intermediate, with the chloro-substituent acting as a versatile handle for introducing diverse functional groups and building extensive chemical libraries for structure-activity relationship (SAR) studies.

Physicochemical Properties and Handling

3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine is a heterocyclic compound characterized by a fused pyridine and pyridazine ring system.[4] Proper handling and storage are essential for maintaining its stability and ensuring safety.

PropertyValueReference
Molecular Formula C₇H₈ClN₃[4]
Molecular Weight 169.61 g/mol [4]
CAS Number 45882-63-1[5][6][7]
Appearance Typically a solid[8]
Storage Temperature 2-8 °C[4]
Hazard Classification Category C[4]

Synthesis and Purification

The most common and direct synthesis of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine involves the chlorination of its corresponding lactam precursor, 5,6,7,8-tetrahydro-3(2H)pyrido[4,3-c]pyridazinone.[4] This transformation is a standard procedure in heterocyclic chemistry, where a robust chlorinating agent is used to convert the N-acyl group of the pyridazinone into a chloro-substituent.

Synthesis_Workflow Start 5,6,7,8-Tetrahydro-3(2H)pyrido [4,3-c]pyridazinone Product Crude 3-Chloro-5,6,7,8-tetrahydro pyrido[4,3-C]pyridazine Start->Product  Chlorination Reaction Reagent Phosphorus Oxychloride (POCl₃) Reagent->Product Purification Purification via Maleate Salt Formation Product->Purification  Recrystallization Final Purified Product Purification->Final

Synthetic workflow for 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine.
Experimental Protocol: Synthesis

This protocol describes the chlorination of the pyridazinone precursor.

  • Reaction Setup: To a flask containing 5,6,7,8-tetrahydro-3(2H)pyrido[4,3-c]pyridazinone, add phosphorus oxychloride (POCl₃) slowly at 0 °C. A typical molar excess of POCl₃ is used, serving as both reagent and solvent.

  • Chlorination: After the addition is complete, the reaction mixture is heated under reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS). The use of a strong chlorinating agent like POCl₃ is critical for the efficient conversion of the C=O bond of the lactam to the C-Cl bond.

  • Workup: The reaction mixture is cooled to room temperature and the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice and neutralizing with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

  • Extraction: The aqueous mixture is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine.

Experimental Protocol: Purification via Salt Formation

For many nitrogenous bases, purification via salt formation is highly effective as salts are often highly crystalline and less soluble, facilitating isolation of a purer substance.

  • Salt Formation: The crude free base is dissolved in methanol. A solution of maleic acid in methanol (1 molar equivalent) is added to the mixture.[4]

  • Crystallization: The mixture is heated to boiling and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the maleate salt.[4]

  • Isolation: The resulting crystalline solid is collected by filtration, washed with cold methanol, and dried under vacuum to yield the purified maleate salt.

  • Liberation of Free Base (Optional): If the free base is required for subsequent reactions, the purified salt can be dissolved in water, basified with an aqueous base (e.g., NaHCO₃), and extracted with an organic solvent.

Chemical Reactivity and Derivatization

The primary site of reactivity on 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine is the carbon atom bearing the chloro substituent. The chlorine atom is a good leaving group, making the compound an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions. This reactivity is the cornerstone of its utility as a synthetic building block, allowing for the facile introduction of a wide array of functional groups at the 3-position. This strategy is commonly employed in the synthesis of fused pyrimidine derivatives for biological screening.[9]

Derivatization cluster_products Derivative Library Core 3-Chloro-5,6,7,8-tetrahydro pyrido[4,3-C]pyridazine Cl Amine Amine Derivative (R-NH-Scaffold) Core:f1->Amine R-NH₂ (Amines) Ether Ether Derivative (R-O-Scaffold) Core:f1->Ether R-OH (Alcohols) Thioether Thioether Derivative (R-S-Scaffold) Core:f1->Thioether R-SH (Thiols) Carbon C-C Coupled Product (R-Scaffold) Core:f1->Carbon R-B(OH)₂ (Boronic Acids) [Pd-catalyzed coupling]

Derivatization pathways via nucleophilic substitution.

This derivatization capability allows medicinal chemists to systematically explore the chemical space around the pyridopyridazine core. By varying the nucleophile, researchers can modulate key drug-like properties such as:

  • Target Binding: Introducing groups that can form hydrogen bonds, ionic interactions, or hydrophobic interactions with the target protein.

  • Solubility: Adding polar or ionizable groups to improve aqueous solubility.

  • Metabolic Stability: Modifying sites prone to metabolic attack.

  • Pharmacokinetics: Altering absorption, distribution, metabolism, and excretion (ADME) profiles.

Biological Significance and Therapeutic Landscape

While specific biological data for 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine itself is limited, the broader class of pyridopyridazine and pyridazinone derivatives is rich in pharmacological activity.[10] This establishes the scaffold as a "privileged structure" in drug discovery.

Reported activities for the pyridopyridazine family include:

  • Anti-inflammatory and Analgesic: Certain derivatives have shown potent anti-inflammatory and pain-reducing effects.[1][10]

  • Antihypertensive: The scaffold has been incorporated into agents with diuretic and blood pressure-lowering properties.[1]

  • Anticancer: Numerous pyridopyridazine-based compounds have been investigated as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[2][3][11]

  • Enzyme Inhibition: The rigid, electron-rich framework is suitable for designing inhibitors of enzymes such as kinases and dipeptidyl peptidase-IV.[2][12]

  • CNS Activity: Some derivatives have been explored as binders for central nervous system targets like the histamine H3 receptor.[12]

The strategic value of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine lies in its role as a gateway to this diverse therapeutic landscape.

Drug_Discovery_Logic Scaffold Core Scaffold (3-Chloro-5,6,7,8-tetrahydropyrido [4,3-C]pyridazine) Library Diverse Chemical Library (via Derivatization) Scaffold->Library Synthesis Screening High-Throughput Biological Screening Library->Screening Hit Hit Compound (Initial Activity) Screening->Hit SAR Lead Optimization (SAR Studies) Hit->SAR Iterative Design Candidate Drug Candidate SAR->Candidate

Role of the scaffold in the drug discovery pipeline.

Conclusion

3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine is more than just a chemical entity; it is a strategic tool for medicinal chemists and drug discovery professionals. Its straightforward synthesis and, most importantly, the reactive chloro-substituent provide an efficient entry point to a vast chemical space of potentially therapeutic molecules. By leveraging this building block, research programs can rapidly generate and test novel compounds across a wide range of biological targets, accelerating the journey from a chemical scaffold to a life-saving therapeutic. Continued exploration of derivatives from this core structure holds significant promise for addressing unmet medical needs.

References

  • Ibrahim, M., Elmenoufy, A., Elagawany, M., Ghoneim, M. and Moawad, A. (2015) “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]

  • ResearchGate (2025). (PDF) Pyridopyridazine-A Potent Pharmacophore. ResearchGate. [Link]

  • SAR Publication (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Bentham Science (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Bentham Science. [Link]

  • IOSR Journals (2025). Pyridopyridazine-A Potent Pharmacophore. IOSR Journals. [Link]

  • MDPI (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • Autech Industry Co.,Limited (n.d.). 3-Chloro-5,6,7,8-Tetrahydropyrido[3,4-C]Pyridazine. Autech Industry Co.,Limited. [Link]

  • National Center for Biotechnology Information (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central. [Link]

  • National Center for Biotechnology Information (n.d.). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. PubMed Central. [Link]

  • Wikipedia (n.d.). Pyridazine. Wikipedia. [Link]

  • PubMed (2015). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. PubMed. [Link]

Sources

The Ascendancy of the Pyridopyridazine Scaffold: A Legacy of Discovery and a Future in Precision Medicine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridopyridazine core, a bicyclic heteroaromatic system, has carved a significant niche in the landscape of medicinal chemistry. This guide provides a comprehensive exploration of the discovery and historical evolution of pyridopyridazine compounds, from their early synthetic origins to their current status as privileged scaffolds in modern drug discovery. We delve into the foundational synthetic methodologies that enabled access to this versatile nucleus, tracing the chronological development of its various isomeric forms. Furthermore, this document examines the journey of pyridopyridazine-based compounds from laboratory curiosities to clinically evaluated therapeutic agents, with a particular focus on their role as potent kinase inhibitors in oncology. Detailed experimental protocols for key synthetic transformations are provided, alongside an analysis of the structure-activity relationships that have guided the development of targeted therapies. Through an in-depth look at the signaling pathways modulated by these compounds, we aim to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to propel the next generation of pyridopyridazine-based therapeutics.

A Historical Perspective: The Unveiling of the Pyridopyridazine Core

The story of pyridopyridazine chemistry is one of gradual discovery, built upon the foundational principles of heterocyclic synthesis. While a precise, linear timeline for the discovery of all eight possible pyridopyridazine isomers is not explicitly documented in a single source, the emergence of this scaffold is intrinsically linked to the development of synthetic methods for related nitrogen-containing heterocycles in the late 19th and early 20th centuries.

Early explorations into the synthesis of fused pyridazine systems were often extensions of established named reactions. One of the earliest procedures for accessing a pyridopyridazine-like system was based on the Widman-Stoermer synthesis , a method originally developed for cinnoline synthesis.[1][2] This reaction involves the diazotization of an o-aminoarylethylene derivative, followed by an intramolecular cyclization. For pyridopyridazines, this would conceptually involve starting with an appropriately substituted aminopyridine.

Another classical approach that laid the groundwork for pyridopyridazine synthesis is the Borsche-Koelsch cinnoline synthesis .[3][4] This method utilizes the diazotization of o-aminoaryl ketones or aldehydes followed by cyclization. The adaptation of this reaction to aminopyridine precursors provided a pathway to pyridopyridazinone derivatives.[2][5]

The systematic exploration and synthesis of the various pyridopyridazine isomers gained momentum throughout the 20th century as the tools of organic synthesis became more sophisticated. Key contributions from numerous unnamed scientists in academic and industrial laboratories led to the development of a diverse array of synthetic strategies, allowing for the regioselective construction of the different isomeric frameworks. This expansion of synthetic accessibility was a critical prerequisite for the subsequent investigation of their biological properties.

The Synthetic Arsenal: Constructing the Pyridopyridazine Scaffold

The versatility of the pyridopyridazine core in medicinal chemistry is a direct consequence of the diverse synthetic methodologies developed for its construction. These methods can be broadly categorized based on the starting materials and the strategy for ring annulation.

Classical Approaches: Building from Pyridine Precursors

The synthesis of pyridopyridazines has historically relied heavily on the functionalization and cyclization of pyridine derivatives.

One of the earliest forays into pyridopyridazine synthesis involved the adaptation of the Widman-Stoermer reaction.[1][6] This involves the diazotization of a 3-aminopyridine bearing an unsaturated substituent at the 4-position, followed by an intramolecular cyclization to form the pyridazine ring. While historically significant, this method often suffers from low yields.[2]

The Borsche-Koelsch synthesis provides a route to pyridopyridazinones, which are valuable intermediates and bioactive molecules in their own right.[2][5] This reaction typically involves the diazotization of a 3-amino-4-acylpyridine, which then undergoes intramolecular cyclization.

Experimental Protocol: Representative Borsche-Koelsch Synthesis of a 4-Hydroxypyridopyridazine Derivative

Objective: To synthesize a 4-hydroxypyridopyridazine derivative from a 2-amino-3-acetylpyridine precursor.

Materials:

  • 2-Amino-3-acetylpyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Hydroxide (NaOH)

  • Water

  • Ice

Procedure:

  • Diazotization:

    • Dissolve 2-amino-3-acetylpyridine (1 equivalent) in a minimal amount of cold, concentrated hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

    • Continue stirring the mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.

  • Intramolecular Cyclization:

    • Slowly warm the reaction mixture to room temperature and then heat to reflux. The cyclization is often accompanied by the evolution of gas.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Neutralize the reaction mixture with a solution of sodium hydroxide until a precipitate forms.

    • Collect the crude product by filtration and wash thoroughly with cold water.

    • Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) to yield the pure 4-hydroxypyridopyridazine derivative.

Causality Behind Experimental Choices: The use of low temperatures during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The subsequent heating provides the necessary activation energy for the intramolecular cyclization to occur. Neutralization is required to precipitate the product, which is often more soluble in its protonated form.

Building from Pyridazine Precursors

An alternative and often highly effective strategy involves the construction of the pyridine ring onto a pre-existing pyridazine core. This approach allows for the introduction of diverse substituents on the newly formed pyridine ring.

A common method involves the condensation of a 4-methylpyridazine-6-one with dimethylformamide dimethylacetal (DMFDMA) to form an enamine intermediate. Subsequent treatment with an appropriate aniline derivative can lead to the formation of a pyridopyridazinedione.[2]

Experimental Workflow: Synthesis from a Pyridazine Precursor

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclization A 4-Methylpyridazine-6-one C Enamine Intermediate A->C Reflux B DMFDMA B->C D Enamine Intermediate F Pyridopyridazinedione D->F Heating E Aniline Derivative E->F

Caption: A generalized workflow for the synthesis of pyridopyridazinediones starting from a pyridazine precursor.

Therapeutic Promise: Pyridopyridazines in Drug Discovery

The unique electronic properties and rigid, planar structure of the pyridopyridazine scaffold make it an attractive pharmacophore for engaging with a variety of biological targets. This has led to the exploration of pyridopyridazine derivatives in a wide range of therapeutic areas.[7]

Early Discoveries: Vasodilators and PDE Inhibitors

Some of the earliest therapeutic applications of pyridopyridazine-containing compounds were in the cardiovascular arena. For instance, Endralazine emerged as a direct-acting vasodilator, structurally related to hydralazine, and was clinically approved for the treatment of hypertension.[8] Its mechanism of action involves the relaxation of arterial smooth muscle, leading to a decrease in peripheral resistance and blood pressure.

Furthermore, pyridopyridazinone derivatives have been extensively investigated as inhibitors of phosphodiesterases (PDEs), particularly PDE3 and PDE4.[8][9] Inhibition of these enzymes leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which can result in vasodilation and anti-inflammatory effects. While some of these compounds entered clinical trials, their development has been hampered by side effects.[8]

The Modern Era: Potent Kinase Inhibitors in Oncology

The most significant impact of the pyridopyridazine scaffold in modern drug discovery has been in the development of potent and selective kinase inhibitors for the treatment of cancer.[10][11][12] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

Monopolar spindle 1 (Mps1) is a serine/threonine kinase that is a key regulator of the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[13] Overexpression of Mps1 is observed in various cancers, making it an attractive therapeutic target.[13]

Several pyridopyridazine-based compounds have been developed as potent Mps1 inhibitors.[12][14] One notable example is BAY 1161909 , which has entered clinical trials.[13][15] Inhibition of Mps1 by these compounds leads to a failure of the SAC, causing cells to exit mitosis prematurely with misaligned chromosomes. This results in aneuploidy and, ultimately, apoptotic cell death in cancer cells.

Signaling Pathway: Mps1 and the Spindle Assembly Checkpoint

G cluster_0 Mitotic Progression cluster_1 Therapeutic Intervention A Unattached Kinetochores B Mps1 Kinase A->B Recruitment C Spindle Assembly Checkpoint (SAC) Activation B->C Phosphorylation Cascade D Anaphase-Promoting Complex/Cyclosome (APC/C) Inhibition C->D E Mitotic Arrest D->E F Pyridopyridazine Mps1 Inhibitor (e.g., BAY 1161909) G Mps1 Kinase F->G Inhibition H SAC Inactivation G->H I Premature Mitotic Exit H->I J Aneuploidy & Cell Death I->J

Caption: Simplified signaling pathway illustrating the role of Mps1 in the spindle assembly checkpoint and its inhibition by pyridopyridazine-based drugs.

FER is a non-receptor tyrosine kinase that has been implicated in cell migration, invasion, and anoikis resistance, all of which are critical processes in cancer metastasis.[16][17][18] High expression of FER has been correlated with poor prognosis in several cancers.[16]

Pyridopyridazinone derivatives have been discovered as potent inhibitors of FER kinase.[19] By inhibiting FER, these compounds can disrupt downstream signaling pathways that promote cell motility, thereby potentially reducing the metastatic potential of cancer cells. One of the key pathways regulated by FER is the JNK signaling pathway, which is involved in cell migration.[11][18]

Signaling Pathway: FER Kinase in Cell Migration

G cluster_0 FER-Mediated Cell Migration cluster_1 Therapeutic Intervention A Growth Factor Signaling B FER Kinase A->B Activation C JNK Pathway Activation B->C Phosphorylation D Cytoskeletal Reorganization C->D E Cell Migration & Invasion D->E F Pyridopyridazinone FER Inhibitor G FER Kinase F->G Inhibition H JNK Pathway Inhibition G->H I Reduced Cell Motility H->I

Caption: A diagram showing the role of FER kinase in promoting cell migration via the JNK pathway and its inhibition by pyridopyridazinone compounds.

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes that are involved in cell survival, proliferation, and resistance to apoptosis.[19] Overexpression of Pim kinases is common in many hematological malignancies and solid tumors.

Imidazo[1,2-b]pyridazine derivatives have emerged as a promising class of potent and selective Pim kinase inhibitors.[12] By inhibiting Pim kinases, these compounds can block downstream signaling pathways that promote cell survival, thereby inducing apoptosis in cancer cells. The JAK/STAT pathway is a key upstream regulator of Pim-1 expression.[19]

Signaling Pathway: Pim-1 Kinase in Cell Survival

G cluster_0 Pim-1 Mediated Cell Survival cluster_1 Therapeutic Intervention A Cytokine Signaling (e.g., IL-6) B JAK/STAT Pathway A->B C Pim-1 Kinase Upregulation B->C D Phosphorylation of Pro-apoptotic Proteins (e.g., BAD) C->D Inactivation E Inhibition of Apoptosis D->E F Cell Survival & Proliferation E->F G Imidazo[1,2-b]pyridazine Pim-1 Inhibitor H Pim-1 Kinase G->H Inhibition I Activation of Pro-apoptotic Proteins H->I J Induction of Apoptosis I->J

Caption: A simplified representation of the Pim-1 signaling pathway in promoting cell survival and its therapeutic targeting by imidazo[1,2-b]pyridazine inhibitors.

Clinical Landscape and Future Directions

The successful translation of pyridopyridazine-based compounds from preclinical research to clinical evaluation underscores the therapeutic potential of this scaffold. Several kinase inhibitors incorporating the pyridopyridazine core have entered clinical trials, primarily in the field of oncology.[10][11][12]

Table 1: Selected Pyridopyridazine-Based Kinase Inhibitors in Clinical Development

CompoundTarget Kinase(s)Therapeutic AreaHighest Development Phase
BAY 1161909 Mps1OncologyPhase I[13][15]
Imidazo[1,2-b]pyridazine Derivatives Pim-1/2OncologyPreclinical/Phase I[12]
Pyridopyridazinone Derivatives FEROncologyPreclinical[19]
Pyridazine-based ALK5 inhibitors ALK5Oncology, Idiopathic Pulmonary FibrosisPhase I[20]

The journey of pyridopyridazine compounds is far from over. The continued exploration of their structure-activity relationships, coupled with a deeper understanding of the biology of their targets, will undoubtedly lead to the development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The modular nature of many of the synthetic routes to pyridopyridazines allows for the rapid generation of diverse chemical libraries, facilitating the optimization of lead compounds.

Future research will likely focus on several key areas:

  • Expansion to New Targets: The versatility of the pyridopyridazine scaffold suggests that it could be adapted to target other kinase families or even different classes of enzymes.

  • Combination Therapies: As with many targeted therapies, the combination of pyridopyridazine-based inhibitors with other anticancer agents, such as chemotherapy or immunotherapy, holds great promise for overcoming drug resistance and improving patient outcomes.[13]

  • Development of Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibitors, the design of covalent and allosteric modulators based on the pyridopyridazine core could lead to drugs with enhanced selectivity and prolonged duration of action.

Conclusion

The pyridopyridazine scaffold has evolved from a subject of academic curiosity to a clinically relevant platform for the development of novel therapeutics. Its rich history of synthetic exploration has provided a robust toolkit for medicinal chemists to craft molecules with tailored biological activities. The success of pyridopyridazine-based kinase inhibitors in oncology highlights the power of this privileged structure to address challenging therapeutic targets. As our understanding of the molecular drivers of disease continues to grow, the pyridopyridazine core is poised to remain a central and enduring feature in the ongoing quest for new and effective medicines.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). PubMed Central. [Link]

  • Widman-Stoermer Synthesis. (2010). CoLab. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). (2024). PubMed. [Link]

  • Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression. (2024). Synapse. [Link]

  • Widman-Stoermer Synthesis. (n.d.). Merck Index. [Link]

  • Alegbejo, T. O., Emery, F. da S., & Dehaen, W. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • Cinnoline. (n.d.). Wikipedia. [Link]

  • FER kinase regulates migration, invasion and anoikis resistance in... (n.d.). ResearchGate. [Link]

  • FES/FER kinase signaling in hematopoietic cells and leukemias. (2012). IMR Press. [Link]

  • Treating Cancer by Spindle Assembly Checkpoint Abrogation: Discovery of Two Clinical Candidates, BAY 1161909 and BAY 1217389, Targeting MPS1 Kinase. (2020). ACS Publications. [Link]

  • FER promotes cell migration via regulating JNK activity. (2019). PubMed Central. [Link]

  • Ibrahim, M. A., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scientific Research Publishing. [Link]

  • Methods for the synthesis of cinnolines (Review). (2025). ResearchGate. [Link]

  • Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. (2021). Sami Publishing Company. [Link]

  • Synthesis of Benzodiazines. (2010). Química Organica.org. [Link]

  • (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). ResearchGate. [Link]

  • PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. (n.d.). Frontiers. [Link]

  • Oliveira-Campos, A. M. F., Salaheldin, A. M., & Rodrigues, L. M. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). PubMed Central. [Link]

  • Borsche Cinnoline synthesis. (2026). YouTube. [Link]

  • Hobbs, W. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PubMed Central. [Link]

  • Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships. (2016). PubMed. [Link]

  • Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. (2025). YouTube. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Institutes of Health. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). International Journal of ChemTech Research. [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (n.d.). ACS Medicinal Chemistry Letters. [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. (2015). PubMed. [Link]

  • Definition of Mps1 kinase inhibitor BAY1161909. (n.d.). National Cancer Institute. [Link]

Sources

Unveiling the Therapeutic Potential of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridazine nucleus and its fused heterocyclic derivatives represent a privileged scaffold in medicinal chemistry, consistently yielding compounds with a broad spectrum of pharmacological activities.[1][2] 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine, a molecule featuring a fused pyridine and pyridazine ring system, embodies the structural potential for engaging with a variety of biological targets. While direct studies on this specific molecule are limited, a comprehensive analysis of its structural analogues provides a fertile ground for hypothesizing its therapeutic applications. This guide will delve into the most promising potential therapeutic targets for 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine, offering a scientifically grounded rationale for each and detailing robust experimental workflows for their validation. Our exploration will be centered on three primary domains where pyridazine-containing compounds have shown significant promise: oncology, inflammation, and neuroscience.

I. The Kinase Inhibition Landscape: A Primary Avenue of Investigation

The inhibition of protein kinases is a cornerstone of modern drug discovery, particularly in oncology. The tetrahydropyridopyrimidine scaffold, a close structural relative of our compound of interest, has a proven track record in the development of potent kinase inhibitors.[3][4][5] The presence of the chloro-pyridazine moiety suggests the potential for crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of various kinases.

A. Rationale for Kinase Targeting

Structurally similar compounds, such as tetrahydropyrido[4,3-d]pyrimidine derivatives, have been successfully developed as inhibitors of key oncogenic kinases including Heat Shock Protein 90 (Hsp90), Epidermal Growth Factor Receptor (EGFR), and Extracellular signal-regulated kinase 2 (Erk2).[3][4][5] Furthermore, a pyran-fused analogue, 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine, has been utilized as an intermediate in the synthesis of kinase inhibitors, underscoring the suitability of this core structure for kinase-targeted drug design.[6]

B. Primary Kinase Targets of Interest

Based on the available evidence, the following kinases represent high-priority targets for initial screening:

  • Hsp90: A molecular chaperone crucial for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of client proteins, making it an attractive target for cancer therapy.[3]

  • EGFR: A receptor tyrosine kinase that, when mutated or overexpressed, drives the proliferation of various cancers.[4]

  • Erk2: A key component of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer and plays a central role in cell proliferation, differentiation, and survival.[5]

  • p38 MAP Kinase: A critical regulator of inflammatory cytokine production, making it a relevant target for anti-inflammatory therapies.[6]

C. Experimental Workflow for Kinase Target Validation

A systematic approach is essential to identify and validate potential kinase targets. The following workflow outlines a logical progression from broad screening to specific validation.

Kinase_Validation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Cellular & Functional Assays A Kinase Panel Screening (Broad-spectrum profiling) B Identify Initial Hits (Kinases with significant inhibition) A->B C IC50 Determination for Hits (Quantitative potency assessment) B->C D Selectivity Profiling (Assess off-target effects) C->D E Cellular Target Engagement Assays (e.g., CETSA, NanoBRET) D->E F Phosphorylation Assays (Western Blot, ELISA) E->F G Cell Viability & Proliferation Assays F->G

Caption: Workflow for Kinase Target Identification and Validation.

  • Objective: To perform a broad-spectrum screen of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine against a diverse panel of human kinases.

  • Methodology: Utilize a commercially available kinase profiling service (e.g., Eurofins DiscoverX, Promega).

    • Submit the compound for screening at a fixed concentration (typically 1-10 µM).

    • The service will employ an in vitro assay format, such as radiometric (e.g., ³³P-ATP filter binding) or non-radiometric (e.g., fluorescence/luminescence-based), to measure the enzymatic activity of each kinase in the presence of the compound.

  • Data Analysis: The primary output will be the percentage of inhibition for each kinase relative to a vehicle control.

  • Interpretation: Identify "hits" as kinases that are inhibited by a predefined threshold (e.g., >50% inhibition).

  • Objective: To quantify the potency of the compound against the identified kinase hits.

  • Methodology:

    • Perform a serial dilution of the compound (e.g., 10-point, 3-fold dilution series).

    • For each concentration, measure the kinase activity using the same assay format as the initial screen.

    • Include appropriate positive (known inhibitor) and negative (vehicle) controls.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Interpretation: A lower IC50 value indicates greater potency.

II. Targeting DNA Repair Pathways: The Potential of PARP-1 Inhibition

The pyridazine scaffold is increasingly recognized for its potential in developing inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the base excision repair (BER) pathway.[1][7] PARP inhibitors have emerged as a successful class of targeted therapies for cancers with deficiencies in other DNA repair mechanisms, such as BRCA mutations.

A. Rationale for PARP-1 Targeting

Several studies have highlighted pyridazine-containing compounds as potent PARP-1 inhibitors.[7][8][9] The chloropyridazine moiety, in particular, has been incorporated into the design of novel PARP-1 inhibitors.[1] Given the established role of this scaffold in binding to the nicotinamide-binding pocket of PARP-1, it is a highly plausible target for 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine.

B. Experimental Workflow for PARP-1 Inhibition Validation

PARP1_Validation_Workflow cluster_0 Phase 1: Enzymatic Assay cluster_1 Phase 2: Cellular Assays A In Vitro PARP-1 Activity Assay (e.g., HT Universal Colorimetric PARP Assay Kit) B Determine IC50 Value A->B C PARP-1 Automodification Assay (Western Blot for PAR) B->C D DNA Damage Response Assay (γ-H2AX foci formation) C->D E Synthetic Lethality Assay (Cell viability in BRCA-deficient vs. proficient cells) D->E

Caption: Workflow for Validating PARP-1 Inhibition.

  • Objective: To determine the direct inhibitory effect of the compound on PARP-1 enzymatic activity.

  • Methodology: Utilize a commercially available colorimetric or chemiluminescent PARP-1 assay kit.

    • The assay typically measures the incorporation of biotinylated ADP-ribose onto histone proteins.

    • Perform a dose-response curve with the test compound.

    • Include a known PARP inhibitor (e.g., Olaparib) as a positive control.

  • Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC50 value.

  • Interpretation: A potent IC50 value provides strong evidence of direct PARP-1 inhibition.

III. Modulation of Inflammatory Pathways

The pyridazine and pyridazinone cores are well-established anti-inflammatory scaffolds.[10][11][12][13] They often exert their effects by inhibiting key enzymes in inflammatory signaling cascades or by modulating the production of pro-inflammatory cytokines.

A. Rationale for Targeting Inflammatory Mediators

Derivatives of the pyridazine nucleus have been shown to inhibit cyclooxygenase (COX) enzymes and to reduce the release of inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10][13] This suggests that 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine could possess anti-inflammatory properties through similar mechanisms.

B. Potential Anti-inflammatory Targets
  • Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): Key enzymes in the synthesis of prostaglandins, which are central mediators of inflammation.[12][13]

  • TNF-α and IL-6 Production: Pro-inflammatory cytokines that play a pivotal role in the pathogenesis of numerous inflammatory diseases.[10]

C. Experimental Workflow for Anti-inflammatory Activity

Anti_Inflammatory_Workflow cluster_0 Phase 1: In Vitro Enzyme & Cytokine Assays cluster_1 Phase 2: Cellular Signaling A COX-1/COX-2 Inhibition Assay B LPS-stimulated Macrophage Assay (Measure TNF-α & IL-6 release by ELISA) A->B C NF-κB Activation Assay (e.g., Reporter gene assay) B->C D MAPK Pathway Analysis (Western blot for phosphorylated p38, JNK, ERK) C->D

Caption: Workflow for Assessing Anti-inflammatory Potential.

  • Objective: To assess the effect of the compound on the production of pro-inflammatory cytokines.

  • Methodology:

    • Culture a macrophage cell line (e.g., RAW 264.7).

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.

  • Data Analysis: Determine the IC50 value for the inhibition of each cytokine's production.

  • Interpretation: A dose-dependent reduction in cytokine levels indicates anti-inflammatory activity.

IV. Exploration of Central Nervous System Targets

While less explored than oncology and inflammation, some pyridazine derivatives have shown activity in the central nervous system (CNS). Tetracyclic pyridazines have been investigated as neurotransmitter reuptake inhibitors, and tetrahydropyridopyrimidine derivatives have been studied as ligands for serotonin receptors and transporters.[2][14]

A. Rationale for CNS Target Exploration

The tetrahydropyridine core of the molecule is a common feature in many CNS-active compounds. The potential for this scaffold to interact with monoamine transporters (such as the serotonin transporter, SERT, and the norepinephrine transporter, NET) warrants investigation.[14][15]

B. Potential CNS Targets
  • Serotonin Transporter (SERT): The primary target for selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants.[16]

  • Norepinephrine Transporter (NET): A target for some antidepressants and drugs used to treat attention-deficit/hyperactivity disorder.[2]

  • Dopamine Transporter (DAT): Involved in the regulation of dopamine levels and a target for psychostimulants and some antidepressants.[15]

C. Experimental Workflow for CNS Target Screening

A primary screen using radioligand binding assays is the most efficient way to assess the affinity of the compound for these transporters.

  • Objective: To determine the binding affinity of the compound for SERT, NET, and DAT.

  • Methodology:

    • Utilize cell membranes prepared from cells expressing the human recombinant transporters.

    • Incubate the membranes with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) in the presence of various concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the Ki (inhibitory constant) by competitive binding analysis.

  • Interpretation: A low Ki value indicates high binding affinity for the transporter.

Quantitative Data Summary

Potential Target ClassKey Molecular TargetsPrimary Assay for ValidationExpected Outcome Metric
Kinase Inhibition Hsp90, EGFR, Erk2, p38In Vitro Kinase AssayIC50 (nM to µM range)
DNA Repair PARP-1In Vitro PARP-1 AssayIC50 (nM to µM range)
Inflammation COX-1, COX-2, TNF-α, IL-6Enzyme Inhibition / ELISAIC50 (µM range)
CNS Modulation SERT, NET, DATRadioligand Binding AssayKi (nM to µM range)

Conclusion

3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine stands as a compound of significant interest at the crossroads of several key therapeutic areas. Based on a thorough analysis of its structural precedents, the most promising avenues for investigation lie in its potential as a kinase inhibitor for oncological applications, a PARP-1 inhibitor for targeted cancer therapy, a modulator of inflammatory pathways, and potentially as a CNS-active agent. The experimental workflows detailed in this guide provide a clear and logical path for researchers to systematically evaluate these hypotheses. Through the rigorous application of these methodologies, the true therapeutic potential of this intriguing molecule can be unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.

References

  • Abdelrahman, N. A., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances, 13(38), 26689-26713. [Link]

  • MySkinRecipes. (n.d.). 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine. Retrieved from [Link]

  • Esser, M. J., et al. (1985). Tetracyclic pyridazines as potential psychopharmacological agents. Journal of Medicinal Chemistry, 28(11), 1569-1574. [Link]

  • Li, Y., et al. (2017). Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90. Journal of Medicinal Chemistry, 60(1), 175-195. [Link]

  • ResearchGate. (n.d.). Pyridazine Based Compounds with PARP-1 Inhibitory Activity. Retrieved from [Link]

  • Zhao, Y., et al. (2015). Structure Based Design of Novel Pyrimido[4,5-c]pyridazine Derivatives as Dihydropteroate Synthase (DHPS) Inhibitors with Increased Affinity. Journal of Medicinal Chemistry, 58(2), 968-979. [Link]

  • El-Sayed, M. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Mini Reviews in Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Pyridazine derivatives 57a–59c reported as anti-inflammatory agents. Retrieved from [Link]

  • Martinez-Sotelo, M. A., et al. (2021). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Bioorganic & Medicinal Chemistry Letters, 48, 128256. [Link]

  • Zhai, X., et al. (2018). Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. Bioorganic & Medicinal Chemistry, 26(9), 2445-2459. [Link]

  • Wang, Y., et al. (2024). Development of Selective PARP1 Inhibitors for Treatment of Cancer. ACS Medicinal Chemistry Letters, 15(3), 318-319. [Link]

  • Bagdanoff, J. T., et al. (2011). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters, 21(1), 438-441. [Link]

  • Sgalla, S., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports, 15(1), 19618. [Link]

  • Senanayake, D. S., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2437972. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of tetrahydropyrido[2,3-d]pyrimidines. Retrieved from [Link]

  • Hasan, M. M., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 151, 107623. [Link]

  • Nafie, M. S., et al. (2025). Potent EGFR/PARP-1 inhibition by spirooxindole-triazole hybrids for targeted liver cancer therapy. RSC Advances. [Link]

  • Leopoldo, M., et al. (2020). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 25(21), 5163. [Link]

  • Shakeel, M., et al. (2013). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future Medicinal Chemistry, 5(7), 811-831. [Link]

  • Gautron, S., et al. (2019). Antidepressant Efficacy of a Selective Organic Cation Transporter Blocker in a Mouse Model of Depression. Molecular Psychiatry, 24(10), 1547-1561. [Link]

  • ClinPGx. (n.d.). Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Luminescence-Based Kinase Assay Protocol for Characterizing 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Pursuit of Kinase Inhibitors

Protein kinases are fundamental regulators of nearly all cellular processes, including growth, differentiation, and metabolism.[1] They function by catalyzing the transfer of a phosphate group from ATP to a substrate, a process that generates ADP as a byproduct.[1] The dysregulation of kinase activity is a well-established driver of numerous diseases, most notably cancer, making kinases a major class of therapeutic targets.[2][3]

The pyridazine and pyridopyridazine scaffolds are privileged structures in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as kinase inhibitors.[4][5][6][7] Compounds structurally related to 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine have been investigated as inhibitors of key signaling kinases such as Erk2 and pan-RAF.[7][8] Given this precedent, it is critical to have a robust and reliable method to profile the inhibitory activity of novel compounds like this against specific kinase targets.

This document provides a detailed, field-proven protocol for determining the in vitro inhibitory potency (IC50) of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine. We will use Cyclin-Dependent Kinase 2 (CDK2)/Cyclin A2 as a representative enzyme, a target class for which pyridazine-based inhibitors are known.[9][10] The methodology employs the highly sensitive and universal ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies kinase activity by measuring ADP production.[11][12]

The Assay Principle: Quantifying Kinase Activity with Light

To ensure trustworthiness and reproducibility, we have selected the ADP-Glo™ Kinase Assay platform. This is a homogeneous assay, meaning the entire procedure is performed in a single well, which minimizes handling errors and is ideal for high-throughput screening (HTS).[12][13] The assay's core principle is based on a two-step enzymatic process that correlates the amount of ADP produced by the target kinase directly to a luminescent signal.[12][14]

The Causality Behind the Method:

  • Kinase Reaction: The kinase (e.g., CDK2/Cyclin A2) consumes ATP to phosphorylate its substrate, producing an equimolar amount of ADP. An effective inhibitor will reduce the rate of this reaction, resulting in less ATP consumption and less ADP production.

  • Step 1: ATP Depletion. After the kinase reaction has proceeded for a set time, the ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and, crucially, depletes all remaining unconsumed ATP.[14] This step is vital for reducing background signal and ensuring that the light produced in the final step comes only from the ADP generated by the kinase of interest.

  • Step 2: ADP Conversion and Detection. Next, the Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP (the product of the kinase reaction) back into ATP. This newly synthesized ATP then acts as the substrate for a highly stable luciferase, which catalyzes a reaction with luciferin to produce a stable, "glow-type" luminescent signal.[14][15]

The intensity of the light produced is directly proportional to the concentration of ADP generated during the initial kinase reaction, and therefore directly proportional to kinase activity.[1][9]

Assay_Principle cluster_0 Kinase Reaction cluster_1 Step 1: Termination & ATP Depletion cluster_2 Step 2: Signal Generation K_Reaction Kinase + Substrate + ATP Products Phospho-Substrate + ADP + Leftover ATP K_Reaction->Products Inhibitor modulates this step Add_Reagent1 Add ADP-Glo™ Reagent Products->Add_Reagent1 Depletion ADP Only (Remaining ATP is depleted) Add_Reagent1->Depletion Add_Reagent2 Add Kinase Detection Reagent Depletion->Add_Reagent2 Conversion ADP is converted to ATP Add_Reagent2->Conversion Detection ATP + Luciferin --(Luciferase)--> LIGHT Conversion->Detection Result Measure Luminescence (Signal ∝ Kinase Activity) Detection->Result

Caption: Principle of the ADP-Glo™ Kinase Assay.[12][14]

Materials and Reagents

ReagentRecommended SupplierCatalog Number (Example)
3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazineN/AN/A
Recombinant Human CDK2/Cyclin A2 KinasePromegaV2111
Histone H1 SubstrateMilliporeSigma14-155
ATP, Ultra-Pure SolutionPromegaV7151
Staurosporine (Positive Control Inhibitor)Cayman Chemical81590
ADP-Glo™ Kinase AssayPromegaV9101
Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%MilliporeSigma276855
Tris-HClThermo Fisher15568025
Magnesium Chloride (MgCl2)Thermo FisherAM9530G
Bovine Serum Albumin (BSA), 10 mg/mLThermo Fisher23209
Dithiothreitol (DTT)Thermo FisherR0861
Solid White, Opaque, 384-well Assay PlatesCorning3570

Detailed Experimental Protocol

This protocol is designed for determining the IC50 value of a test compound in a 384-well plate format. The final volume of the kinase reaction is 5 µL, and the total assay volume after adding detection reagents is 20 µL.[16]

Reagent Preparation
  • Kinase Buffer (1X): Prepare a working solution containing 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 50 µM DTT.[9][15] The DTT should be added fresh from a 1 M stock just before use. This buffer is used for all enzyme and substrate dilutions.

  • Test Compound Stock (10 mM): Prepare a 10 mM stock solution of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine in 100% DMSO.

  • Compound Dilution Series: Perform a serial dilution of the 10 mM stock in 100% DMSO to create concentrations for the dose-response curve. A typical 10-point, 3-fold dilution series starting from 1 mM is recommended. The final top concentration in the assay will be 20 µM.

  • Kinase Working Solution (2X): Thaw the CDK2/Cyclin A2 enzyme on ice. Dilute the enzyme in 1X Kinase Buffer to a concentration that is twice the final desired concentration. The optimal enzyme concentration must be determined empirically but a starting point of 2-8 ng per reaction is common.[9]

  • Substrate/ATP Mix (2X): Prepare a solution in 1X Kinase Buffer containing the substrate (Histone H1, e.g., 0.2 µg/µL) and ATP. The concentration should be twice the final desired concentration. For an IC50 determination, using an ATP concentration close to its Michaelis constant (Km) for the kinase is ideal for detecting competitive inhibitors. A starting concentration of 50 µM ATP is recommended for CDK2.[9]

IC50 Determination Workflow

Self-Validation Checkpoint: The entire workflow includes controls to ensure the experiment is valid. A "Positive Control" (no inhibitor) establishes 100% kinase activity, while a "Blank" (no enzyme) establishes the background signal.

Workflow A 1. Dispense 1µL of Compound Dilutions (or DMSO) to Plate B 2. Add 2µL of 2X Kinase Solution A->B C Incubate 10 min at Room Temp B->C D 3. Initiate Reaction: Add 2µL of 2X Substrate/ATP Mix C->D E Incubate 60 min at 30°C D->E F 4. Add 5µL of ADP-Glo™ Reagent E->F G Incubate 40 min at Room Temp F->G H 5. Add 10µL of Kinase Detection Reagent G->H I Incubate 30 min at Room Temp H->I J 6. Read Luminescence I->J

Caption: Experimental workflow for IC50 determination.[2][15]

Step-by-Step Procedure:

  • Compound Plating: Add 1 µL of each serially diluted compound concentration to the appropriate wells of a 384-well white, opaque plate. For control wells, add 1 µL of 100% DMSO.

  • Enzyme Addition: Add 2 µL of the 2X Kinase Working Solution to each well, except for the "Blank" (no enzyme) wells. To the "Blank" wells, add 2 µL of 1X Kinase Buffer.

  • Pre-incubation: Mix the plate gently on a plate shaker for 30 seconds. Incubate for 10 minutes at room temperature.

    • Expertise Note: This pre-incubation step allows the test compound to bind to the kinase and reach equilibrium before the enzymatic reaction is initiated, ensuring a more accurate measurement of inhibition.[2]

  • Reaction Initiation: Add 2 µL of the 2X Substrate/ATP Mix to all wells to start the kinase reaction. The total volume in each well is now 5 µL.

  • Kinase Reaction Incubation: Mix the plate gently for 30 seconds. Cover the plate to prevent evaporation and incubate for 60 minutes at 30°C.[2]

  • Reaction Termination: After incubation, equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.[16]

  • ATP Depletion Incubation: Mix the plate for 30 seconds. Incubate for 40 minutes at room temperature.[16]

  • Signal Development: Add 10 µL of Kinase Detection Reagent to each well. This step converts the kinase-generated ADP to ATP and initiates the luminescent reaction.[16]

  • Signal Incubation: Mix the plate for 30 seconds. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[16]

  • Data Acquisition: Measure the luminescence of each well using a plate reader with an integration time of 0.5-1 second per well.

Data Analysis
  • Background Subtraction: Subtract the average luminescence signal from the "Blank" (no enzyme) wells from all other measurements.

  • Calculate Percent Inhibition: Determine the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound / Signal_DMSO_Control))

  • IC50 Determination: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the resulting data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, XLfit) to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[2]

References

  • BenchChem. (2025). ADP Glo Protocol.
  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Zegzouti, H., et al. (2009). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate. Retrieved from [Link]

  • NOVA. (n.d.). Luciferase Luminescence Assays.
  • Tanega, C., et al. (2009). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. Retrieved from [Link]

  • Lera, R. I., & Licklider, L. J. (2012). Protocols for Characterization of Cdk5 Kinase Activity. Current protocols in neuroscience, Chapter 5, Unit5.34. [Link]

  • Gaisin, A., et al. (2022). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. Molecules, 27(19), 6265. [Link]

  • Vulcanchem. (n.d.). 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine.
  • BenchChem. (2025). Application Notes and Protocols for a Novel Kinase Inhibitor.
  • AMSBIO. (n.d.). Data Sheet - CDK1 Assay Kit. Retrieved from [Link]

  • Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Bioorganic & medicinal chemistry, 17(7), 2823–2829. [Link]

  • Gulea, M., & Scutaru, D. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 297-320. [Link]

  • Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: Synthesis, chemistry and biological activity. ResearchGate. Retrieved from [Link]

  • Heffron, T. P., et al. (2020). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. ACS medicinal chemistry letters, 11(9), 1779–1785. [Link]

  • Schenone, S., et al. (2014). Discovery of Pyrido[3',2':5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. Journal of medicinal chemistry, 57(21), 8886–8901. [Link]

  • Hafez, H. N., et al. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 21(1), 93. [Link]

  • Burrows, F., et al. (2016). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & medicinal chemistry letters, 26(2), 533–537. [Link]

  • Zhang, Z., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 28(21), 7393. [Link]

  • Cilibrizzi, A., et al. (2021). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS medicinal chemistry letters, 12(11), 1749–1756. [Link]

Sources

Application Note & Protocols for the Cellular Characterization of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals investigating novel heterocyclic compounds.

Preamble: Scaffolding Discovery with a Privileged Heterocycle

The pyridazine moiety is a cornerstone in medicinal chemistry, recognized for its advantageous physicochemical properties and its presence in numerous biologically active agents.[1][2] As a π-deficient aromatic skeleton with basic nitrogen atoms, it capably engages in hydrogen bonding and other molecular interactions crucial for target recognition.[1][2] The fused tetrahydropyrido[4,3-C]pyridazine scaffold represents a compelling, yet underexplored, chemical space. While direct biological data for 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine (CAS: 45882-63-1) is sparse, the broader family of pyridazine and related fused heterocyclic derivatives has demonstrated a vast range of activities, including anticancer, anti-inflammatory, and kinase inhibition properties.[3][4][5][6]

This document serves as a comprehensive guide for the initial characterization of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine in cell-based assays. It provides not just protocols, but the strategic rationale behind them, empowering researchers to systematically evaluate its cytotoxic and potential mechanistic activities. We will proceed from foundational cytotoxicity screening to more nuanced assays for apoptosis induction, laying a robust groundwork for future target identification and validation studies.

Compound Profile and Handling

Before commencing any cellular experiments, a thorough understanding of the compound's physical and chemical properties is paramount for ensuring data reproducibility and laboratory safety.

PropertyDataSource
CAS Number 45882-63-1[7]
Molecular Formula C₇H₈ClN₃[8]
Molecular Weight 169.61 g/mol [8]
Appearance Light yellow to yellow powder[9]
Purity (Typical) ≥98% (HPLC)[9]
Storage Conditions 2-8 °C, desiccated, protected from light[8]
Preparation of Stock Solutions: The Causality of Concentration

The accuracy of all subsequent data hinges on the precise preparation of a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent for most novel small molecules due to its high solubilizing capacity for organic compounds and its general compatibility with cell culture media at low final concentrations (<0.5% v/v).

Protocol: Preparation of a 10 mM Master Stock Solution

  • Pre-Assay Calculation: Determine the required mass of the compound for your desired stock concentration and volume. For a 10 mM stock in 1 mL:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 169.61 g/mol × 1000 mg/g = 1.696 mg

  • Weighing: Accurately weigh approximately 1.70 mg of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine powder using an analytical balance. Record the exact mass.

  • Solubilization: Add the appropriate volume of high-purity, sterile DMSO to the powder to achieve a final concentration of 10 mM. For example, if 1.70 mg was weighed, add 1.002 mL of DMSO.

  • Dissolution: Vortex the solution vigorously for 2-5 minutes. If necessary, gently warm the vial to 37°C or use a sonicating water bath to ensure complete dissolution. Visually inspect for any remaining particulate matter.

  • Aliquoting and Storage: Aliquot the master stock into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This critical step prevents degradation from repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

Foundational Analysis: General Cytotoxicity Screening

The initial and most fundamental question for any novel compound is its effect on cell viability. A dose-response cytotoxicity assay is essential to determine the concentration range over which the compound exerts a biological effect and to calculate the half-maximal inhibitory concentration (IC₅₀), a key metric of potency. We will utilize a colorimetric MTT assay, a robust and widely adopted method.[4]

Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_read Data Acquisition prep_cells Seed Cells in 96-well Plate incubation Treat Cells with Compound (e.g., 48-72 hours) prep_cells->incubation prep_compound Prepare Serial Dilutions of Compound prep_compound->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent (e.g., DMSO, SDS) incubate_mtt->add_solubilizer read_plate Read Absorbance (e.g., 570 nm) add_solubilizer->read_plate

Caption: General workflow for an MTT-based cytotoxicity assay.

Protocol: MTT Cell Viability Assay
  • Rationale: This assay quantifies cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Materials:

    • Selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[10]

    • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

    • 96-well flat-bottom cell culture plates

    • 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine 10 mM stock in DMSO

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

    • Microplate reader

  • Step-by-Step Methodology:

    • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "untreated control" and "vehicle control" (DMSO only). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Dilution: Prepare a serial dilution series of the compound. Based on IC₅₀ values of related pyridazine derivatives, a starting range of 0.01 µM to 100 µM is a logical choice.[10][11]

      • First, dilute the 10 mM master stock to an intermediate concentration (e.g., 200 µM) in culture medium.

      • Perform a 1:2 or 1:3 serial dilution across a separate 96-well plate or in tubes to create a range of treatment concentrations (e.g., 200, 100, 50, 25... µM). These will be 2X the final desired concentration.

    • Cell Treatment: Add 100 µL of each 2X compound dilution to the corresponding wells of the cell plate, resulting in a final volume of 200 µL and the desired 1X final concentrations. For the vehicle control, add medium containing the highest concentration of DMSO used in the treatment wells (e.g., 0.5%).

    • Incubation: Incubate the plate for a defined period, typically 48 or 72 hours, at 37°C, 5% CO₂.

    • MTT Addition: After incubation, carefully remove 100 µL of medium from each well. Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: After the MTT incubation, you will observe purple crystals in the wells. Add 150 µL of solubilization buffer to each well. Pipette up and down gently to dissolve the crystals. The plate can be placed on an orbital shaker for 5-10 minutes to ensure complete dissolution.

    • Data Acquisition: Read the absorbance at 570 nm using a microplate reader. Use 650 nm as a reference wavelength if available.

Mechanistic Insight: Apoptosis Detection

Should the compound exhibit significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[1][3] The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for detecting apoptosis via flow cytometry.

Principle of Annexin V/PI Staining

G cluster_cells Cell States cluster_stains Staining live Live Cell (PS Inside) early Early Apoptotic (PS Exposed) live->early Apoptotic Stimulus late Late Apoptotic/Necrotic (Membrane Permeable) early->late annexin Annexin V-FITC (Binds PS) annexin->early Binds annexin->late Binds pi Propidium Iodide (Enters Permeable Cells) pi->late Enters

Caption: Principle of distinguishing cell states with Annexin V and PI.

Protocol: Annexin V/PI Staining for Flow Cytometry
  • Rationale: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.

  • Materials:

    • Cells and compound as in the cytotoxicity assay

    • 6-well cell culture plates

    • FITC Annexin V/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)

    • Flow cytometer

  • Step-by-Step Methodology:

    • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in ~70-80% confluency at the time of harvest. Allow them to attach for 24 hours. Treat the cells with 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine at concentrations around its determined IC₅₀ and 2x IC₅₀ for 24 or 48 hours. Include an untreated and a vehicle control.

    • Cell Harvesting: After treatment, collect both the floating cells (in the medium) and the adherent cells.

      • Aspirate the medium from each well into a labeled 15 mL conical tube.

      • Wash the adherent cells with PBS and add this wash to the same conical tube.

      • Trypsinize the adherent cells, neutralize with complete medium, and add them to the same conical tube. This step is crucial to ensure all apoptotic (floating) and viable (adherent) cells are collected.

    • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat this wash step.

    • Staining: Centrifuge the cells again, discard the supernatant, and resuspend the pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Sample Preparation for Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Keep the samples on ice and protected from light.

    • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (within 1 hour). Set up appropriate gates using unstained and single-stained controls. Acquire data for at least 10,000 events per sample.

      • Live cells: Annexin V-negative / PI-negative (Lower Left quadrant)

      • Early apoptotic cells: Annexin V-positive / PI-negative (Lower Right quadrant)

      • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive (Upper Right quadrant)

Future Directions: A Framework for Target-Based Assays

Given that related pyridazine and tetrahydropyridothienopyrimidine structures have shown activity as kinase inhibitors (e.g., VEGFR-2, KRAS-G12D) and receptor antagonists (e.g., VR1), a logical next step would be to investigate the effect of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine on relevant signaling pathways.[10][12][13][14] A Western blot analysis to probe the phosphorylation status of key signaling proteins is a versatile and informative approach.

Hypothetical Scenario: Investigating the effect on the PI3K/Akt pathway, a central node in cell survival and proliferation.

Protocol Framework: Western Blotting for Phospho-Akt

  • Treatment and Lysis: Treat cells with the compound at its IC₅₀ for various time points (e.g., 0, 1, 6, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., GAPDH or β-actin) to confirm that any observed decrease in p-Akt is not due to a decrease in total Akt protein or unequal loading.

Interpretation: A dose- or time-dependent decrease in the p-Akt/total Akt ratio would suggest that 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine may be acting on the PI3K/Akt pathway or an upstream regulator.

References

  • Tafesse, L., Sun, Q., Schmid, L., Valenzano, K. J., Rotshteyn, Y., Su, X., & Kyle, D. J. (2004). Synthesis and evaluation of pyridazinylpiperazines as vanilloid receptor 1 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(22), 5513–5519. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeam40X6OlMZU8XQP_bo1JLZFXneJjwFgJMuUnCE9AzAeiu6HkjUd77A9zIM-SuXXOAZ8Jyly5z559cg0AIJAIZRUu9JQaZKWVMQSKq2FsT9rNanHmPZwBLemmQf0gU1nK-xk=]
  • ChemicalBook. (2023). 3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine | 45882-63-1. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1RBp-2IgXOBXcFjDf6TQyBJ-xZx52aXinqPoyOfJlfYkRr49evmB3OMgwt3U05G4Rk1qURFP28aVXf7V0WV31uYh93SReXoFQp5jAwbeDDjNnoMCo-Db9cf1cOxXYQKUHXw4qmFXKOV-JQtVBVjvzSoCszIteS8KRwpKQLBFf-A==]
  • Autechaux. 3-Chloro-5,6,7,8-Tetrahydropyrido[3,4-C]Pyridazine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGny72QjHf-ZRcozhOiHKyWdwYxg_cggVQ3Y14Yw-0n_aLldnNC4VjUGyv3oXyw4nQkodZvkm8KO29SYabzc3kwQUqQOzrVAOA5zk7_eM0rHZJCTgBuTmaleWQ8NmGkyKPprSZskzPzzaV_Py_VoCcYncAQfqZu_B2p94CyWGVptlxKMh7paZXs3PtunE1VKSDDVnM=]
  • Vulcanchem. 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHcQS4ybF_YPXH81nyJ2rwSbM2sbNJB34MkmOxgaVnqWR_-CCKTNG2dOjkImT44YuzV8YvVB4vdPNOuJJgsDJAXhm8SaoyM2PI6c3sLHLsKCOaqmG3YiCl52_cin3WLUO-GL6l1sE=]
  • MDPI. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdFFytyQtqlxvYs3Pwf97PxOmaAVP0OJmj6hly7X3fwT1hrJ7P4zApWoYjikJAZMncIYW8X1lQSgjvJwqSc3ETlOketMZZ08hPzCXyRkyg6sN1Er9LWy10P-fsNdOMigYj]
  • BLDpharm. 45882-63-1|3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB5WoTZqCuAQ8CNkurFV0Sx0uWErksHRWAmngOC9JE4z-HkfDMayqHXS6xYOdCQ2JXcX9wqyTlcNbuoEc-Ts1sygBGHvooyJ-9nUk0RWwjrfyAsTPrpFU-tonRnWz7HF5Tf1iuvRLhL1vSbw==]
  • PubMed. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPPSgvZvzfMtW5mp2MS-TeDfSzbVEjTImWzEloEX0k2yfYGsN6NaKjOASdyr2wynr1l9a_x8ntvij8_9v2p6QLWN5ZAmxkpdwdGoftWrDMjjvLXV9XuVrtAWnLY8-IFokydMg=]
  • PharmaBlock. Pyridazines in Drug Discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHADne6yoNA7fZAl_iyeOph8ImUoCrTkrOEY7-FdnxmoEiGiN_xDZEpYBdlVmHWqzfohL9AzxnMCL283oqSh-aEgyZWbRu-jA5d29KTY9QF95Nhaz1jB0W21UtT6mEYw8saAukXHBroJWorPZ8W]
  • Benchchem. 3-Chloro-4,5-dimethoxypyridazine | 2096-22-2. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhHVZprfwhw9W993G_vcr-fVX3maKL_iAI6t90bJgtTWrGFV6KR9L6TKiga71_tvc9_uhEJrid8AvX5lOv1yNxb-tp0p6LfXpO7pLMHc1eMNhVnuX1AlZ2v7PXd21ORUm9FsPJ]
  • PubMed Central. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0WMi0kgXvKtYXXunQtjaSjb00QqHBsF0zgQBtq6EhWvm6pH_wTYs9jOUrY9T4oA43jvGloShwn7tMfPr7OMyr7tVSHlEmX2gDa4vEDY237XxwkLa5qYp4bUkjL5JluNs8ITXYoHKz7YLzXw==]
  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENg1yBh654Ps5Rn9dMgGRfO_paEHCTfw4fOZvbicGQbW0859jzuL_awo8ghScRfz0odq2nX_f1psnb7yZBpCCpJh7Siq_3aAvkyLpdfi1ikjbLzMCIDLqPrpPXvIYu9w==]
  • PubMed. (2015). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-KTjIAUh-gvwPZSXpSYlGoar9aYkyZCECqHWQXgaHpNdDGVAw5aLekbNpn8ZzzqIo2B53WBT4ewkWdNYIKqunsVimLwBOVe07MjKzsRzoO6WOuNfoyiPfX9fDcP5ljLmyPug=]
  • Scirp.org. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYWSCs-3F8LGZZHk_iFfpkJfTL5Wrhep8PA4k2GE4pFw19UShbugSUuaSOIp7A9Yal8gJwFo2ycJJ-DY4IMg4FhInPVDnIMb6X_-zDHHUsVEMBSmBiEIsqHAXDCMVGcigaE3py8qCcLboxCxKmHZhTUssZwKKQ]
  • PMC - NIH. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[8][10]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYLKM9H-KnOltOX9aYwbsbSJhiSQRaetT8h6KJiwbvejI5KHS3F72zzCRzV0jjJNjITaK5kCsVPWFlLQeLev6FVVoY_uaW4fA9fbx6qozUJVLt7uTRaDrR3g323oC5N69nC-GOEipWsk9Z-A==]

  • PubMed. Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKD-I2OxjnzNYcwtJuZRvIF2uI3avWMwjtkfDrP00qSZvqb-psnyp0mufjrF2ylHLeharUMi01fhqWJu5GcebFL34I6iU-oUhz0rbNqqTCpT9mjDRNN2Ckg61VMVuddP0HrUc=]
  • PubMed. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKmzP5bFFCb6E_oCkuWqcJmw6FwU7F8eNW4eqc5GV-dNvH0bp80iNRsYLzZ5diQ9Vg6gyGmto9x5z-e8zA6yb0k1QXZmk8kYFGztc3DzWT2XDbB_yIU9MFMvE0eTg0u3EZoiI=]
  • PMC - NIH. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYM7P4A2_PfWo3ERbn6djbZ-fVaNd8OOKz1fRPSFPqBxqW2vPE6crVh65UDYDMVvXPtcoDGV_JSOYelKt9dDe_KZWW_ZX3TDE-T-1YNyU4vnnot6xAX6yvADhCa7CADMN56pnt8O7sREARmec=]
  • Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [https://vertexaisearch.cloud.google.
  • PMC - PubMed Central. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6UfhIqCxZhLC3Bz5jggEMD6TdyNzHPlwky8D2hgDrEAtwIusXrhJwy6NUfwioEbto1m8VYXTWRzw1Jowt5lK_JwyFUPpp66oRMM4XM1qPh_oA4Ke68v62ZAomKl5k9P0q3br-GjV75PYBzYY=]
  • King-Pharm. 3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine [45882-63-1]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE53teJL6VMrVnvi6IQkGsIpRxpNMxE4ywUuvTwk3fBQyalwoF5uZ3taeq3vZ4CIsrFG1QciWlH9EVvwncerxVUxyiBMcIpagwLmr4JTqXo780rT6tft9FGEf5PMW0DN0SYAjZLCalMjPhYz9qsHXKZu7CpjulSnyEkv4dFDReBqzsrHKcaj0GVCyB3x0HlHVK82aZzZ3AjCgE=]
  • Chemsigma. 3-chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine [1029721-23-0]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9YTj_xRyM2xz9JIixn1xmvIwz4s8bgrhErsSJmsI15cNnW0Ei0-KG7GhnZf96GrIAtKXFmtIhCWV1x3mPv0rxV2m7KD1x-LzBfXBPujOSDnZOcyYAUfjHdWFnARUO9bJCZpMgQytTN-m3FQsoqFImJzZ2l8ib-XcTf_uJjdD4qIIoW3ENiW21CpjDYgKtqgNvudA9KC1wxSuS]
  • Capot Chemical. Specifications of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHObIXnK9A0KLWsBYwqotiK-9ZfCMirunS_18UaPJFt4AsFuClVfTpbUaG_UMBVOjBkKmc9edKbIhnRAcN0SEI1lOhAvjzwZ66hAzC8kHfHgIL_jYOrQ9VE7MuQfzU4uKx_riS_Sd71tK8PVOgg-H1Q]
  • PubMed. (2007). Synthesis and Structure-Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor receptor-2 Inhibitors. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbAfSHZZ8joaeinacl9KTwa3ucG2yFS4nMYYkdrXPNgtsgqycoMJtcpGvbLdbgomNjmY96mw_Cx4S8YSG6N-YezelVDq2EUucDAWsYItx972sQ6KE3rTiby_mFh0nH2-ksHJI=]
  • NIH. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF2lU5XHUEktdDP-djeCkf3a3X5Tz5WUitkRb6QCIYiz2OykmCZQ_t8Ty3Zb-mgwCgbDpmsYXZdsgo4yyLgriW03eCyklgmcQ0So4Sz-Gu73QIGHpAGZczL1Q27M_gpOgj0eo1W9y6oCxn8A==]
  • PMC. 3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno [2,3-d ]pyrimidine: An Effecient Key Precursor for Novel Synthesis of Some Interesting Triazines and Triazepines as Potential Anti-Tumor Agents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFYgAxjwRPyeQ6pVm1N9OFXrJNqJXfNHqWKV3J9iHiQNR1_urQOjylKVuhAsApB70AQkIazZ80Si2GRkhxs0BbpKtjN6In3Fxy2Biyq0E0BzTpytZfNCpk-Ht4AEehckpj1fTmYJaAc52evQ==]

Sources

Application Notes and Protocols: Characterizing 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine as a Novel p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key therapeutic target for a host of human pathologies, including autoimmune diseases, inflammatory disorders, and cancer.[1][2][3] This document provides a comprehensive guide for the evaluation of novel compounds targeting this pathway, using 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine as an exemplary candidate from the pyridazine class of inhibitors.[4][5] We present detailed protocols for in vitro enzymatic assays and cell-based functional assessments to determine the potency, selectivity, and mechanism of action of this compound. The methodologies are designed to be self-validating, providing researchers with a robust framework for characterizing new chemical entities targeting the p38 MAPK pathway.

Introduction: The p38 MAPK Signaling Pathway

The p38 MAPKs are a family of serine/threonine kinases comprising four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[6][7] Among these, p38α is the most extensively studied and is considered the primary mediator of inflammatory signaling.[1][8] The pathway is activated by a wide range of extracellular stimuli, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), as well as environmental stressors such as UV radiation and osmotic shock.[6][9]

Activation of the p38 MAPK pathway follows a canonical three-tiered kinase cascade.[10] This begins with the activation of a MAP Kinase Kinase Kinase (MAP3K), such as TAK1 or ASK1. The MAP3K then phosphorylates and activates a MAP Kinase Kinase (MAP2K), predominantly MKK3 and MKK6.[9][11] These dual-specificity kinases, in turn, phosphorylate p38 MAPK on conserved threonine (Thr180) and tyrosine (Tyr182) residues in its activation loop, leading to a conformational change and full enzymatic activity.[11][12][13]

Once activated, p38 MAPK phosphorylates a diverse array of downstream substrates, including other protein kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as Activating Transcription Factor 2 (ATF2).[6][11][14] The phosphorylation of these substrates mediates the cellular response, which includes the transcriptional and post-transcriptional regulation of inflammatory cytokine production.[2][9] Given its central role in inflammation, the development of potent and selective p38 MAPK inhibitors remains a high-priority area in drug discovery.[3][15][16]

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stress Environmental Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K P p38 p38 MAPK (p38α, β, γ, δ) MAP2K->p38 P p_p38 Phospho-p38 MAPK (Thr180/Tyr182) (Active) p38->p_p38 Kinases Protein Kinases (MK2, PRAK) p_p38->Kinases P TFs Transcription Factors (ATF2, MEF2C) p_p38->TFs P Response Cellular Response (Inflammation, Apoptosis, Cytokine Production) Kinases->Response TFs->Response Inhibitor 3-Chloro-5,6,7,8-tetrahydropyrido [4,3-C]pyridazine Inhibitor->p_p38 Inhibition Experimental_Workflow cluster_workflow Characterization Workflow start Compound Synthesis & QC biochem Protocol 3.1: In Vitro p38α Kinase Assay (Biochemical Potency - IC₅₀) start->biochem cell_target Protocol 3.2: Cellular Target Engagement (Western Blot for p-p38) biochem->cell_target downstream Protocol 3.3: Downstream Pathway Inhibition (Western Blot for p-ATF2/p-MK2) cell_target->downstream functional Protocol 3.4: Functional Cellular Assay (Cytokine Release - ELISA) downstream->functional end Inhibitor Profile (Potency, Cellular Efficacy) functional->end

Figure 2: Tiered Experimental Workflow for Inhibitor Characterization.

Protocol: In Vitro p38α Kinase Activity Assay (Biochemical IC₅₀ Determination)

Principle: This assay directly measures the ability of the test compound to inhibit the enzymatic activity of recombinant p38α kinase. The kinase phosphorylates a specific substrate (ATF2), and the amount of phosphorylated substrate is quantified. This protocol is adapted from standard non-radioactive kinase assay methodologies. [11][17][18] Materials:

  • Recombinant active p38α kinase

  • ATF2 (fusion protein) substrate

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ATP solution (100 µM in Kinase Assay Buffer)

  • 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine (test compound), dissolved in 100% DMSO

  • Known p38 MAPK inhibitor (e.g., SB203580) as a positive control [19][20]* Anti-phospho-ATF2 (Thr71) antibody [11]* HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • 96-well microplates

  • Plate reader for luminescence or ELISA reader

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. A typical starting concentration is 1 mM. Also prepare dilutions for the positive control inhibitor (e.g., SB203580, starting at 10 µM).

  • Assay Plate Setup:

    • To each well of a 96-well plate, add 2 µL of the diluted compound or DMSO (vehicle control).

    • Add 20 µL of a solution containing recombinant p38α kinase and ATF2 substrate in Kinase Assay Buffer.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Kinase Reaction Initiation:

    • Initiate the reaction by adding 20 µL of 100 µM ATP solution to each well. The final ATP concentration will be approximately 50 µM.

    • Incubate the plate for 30-60 minutes at 30°C.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 20 µL of 4x SDS-PAGE loading buffer.

    • Alternatively, for ELISA-based detection, coat a separate plate with a capture antibody for ATF2. Transfer the reaction mixture to this plate and follow a standard ELISA protocol using the anti-phospho-ATF2 (Thr71) antibody for detection. [11] * For Western blot detection, run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with the anti-phospho-ATF2 (Thr71) antibody.

  • Data Analysis:

    • Quantify the signal (luminescence or absorbance) for each well.

    • Normalize the data to the vehicle (DMSO) control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality and Validation: This assay provides a direct measure of the compound's ability to inhibit the kinase's catalytic activity. The use of a known inhibitor like SB203580 validates the assay's performance. The IC₅₀ value derived is a critical parameter for comparing the potency of different compounds.

Protocol: Cellular Target Engagement via Western Blot for Phospho-p38 MAPK

Principle: This protocol determines if the compound can inhibit the activation of p38 MAPK within a cellular context. Cells are stimulated to activate the p38 pathway, and the level of phosphorylated (active) p38 is measured by Western blot. A successful inhibitor will reduce the amount of phospho-p38 without affecting the total amount of p38 protein. [21][22] Materials:

  • Cell line responsive to p38 activation (e.g., HeLa, THP-1, RAW 264.7 macrophages)

  • Cell culture medium and supplements

  • Stimulating agent (e.g., Anisomycin, Lipopolysaccharide (LPS), UV radiation)

  • Test compound and positive control inhibitor (SB203580)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) [13][23]and anti-total-p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Plating: Plate cells in 6-well plates and grow to 80-90% confluency.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours. Include a positive control (SB203580, e.g., 10 µM).

  • Cell Stimulation: Add the stimulating agent to the media. For example:

    • Anisomycin: 10 µg/mL for 30 minutes.

    • LPS (for macrophages): 100 ng/mL for 30-60 minutes.

    • Leave one well untreated and unstimulated as a negative control.

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold Lysis Buffer to each well.

    • Scrape the cells and transfer the lysate to a microfuge tube. Incubate on ice for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Western Blotting:

    • Determine the protein concentration of each lysate using the BCA assay.

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. * Incubate the membrane with the anti-phospho-p38 MAPK primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the anti-total-p38 MAPK antibody to confirm equal protein loading.

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-p38 signal to the total p38 signal for each sample. A dose-dependent decrease in the normalized phospho-p38 signal indicates effective target engagement in cells.

Protocol: Downstream Pathway Inhibition (Phospho-ATF2/MK2)

Principle: To confirm that inhibition of p38 phosphorylation leads to a functional block of the downstream pathway, this protocol assesses the phosphorylation status of a direct p38 substrate, such as ATF2 or MK2. [14][24] Procedure: This protocol is identical to Protocol 3.2, with the following modification:

  • Primary Antibodies: Use anti-phospho-ATF2 (Thr71) or anti-phospho-MK2 (Thr334) antibodies. Subsequently, probe for total ATF2 or total MK2 as loading controls.

Causality and Validation: A dose-dependent reduction in the phosphorylation of ATF2 or MK2 provides strong evidence that the compound is not only engaging its direct target (p38) but also effectively blocking the downstream signaling cascade. This is a crucial step in validating the compound's mechanism of action.

Protocol: Functional Cellular Assay (LPS-Induced TNF-α Release)

Principle: A key function of the p38 MAPK pathway is the regulation of pro-inflammatory cytokine production. [9]This assay measures the ability of the test compound to inhibit the release of TNF-α from immune cells (like human PBMCs or a macrophage cell line) stimulated with LPS.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a suitable macrophage cell line (e.g., THP-1, differentiated with PMA)

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compound and positive control

  • Human TNF-α ELISA Kit

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Plate PBMCs or differentiated THP-1 cells in a 96-well plate at a density of 2 x 10⁵ cells/well.

  • Compound Treatment: Pre-treat the cells with serial dilutions of the test compound or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value by plotting percent inhibition against the log of the compound concentration.

Causality and Validation: This assay provides the most physiologically relevant data, directly linking the biochemical and cellular target inhibition to a key functional anti-inflammatory outcome. A potent IC₅₀ in this assay is a strong indicator of the compound's therapeutic potential.

Summary and Future Directions

The protocols outlined provide a robust, multi-tiered strategy for the comprehensive evaluation of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine as a p38 MAPK inhibitor. Successful execution of these experiments will establish its biochemical potency, confirm its mechanism of action in a cellular context, and demonstrate its functional efficacy as an anti-inflammatory agent.

Following this initial characterization, further studies would be warranted, including:

  • Kinase Selectivity Profiling: Assessing the compound's activity against a panel of other kinases to determine its selectivity.

  • Isoform Specificity: Testing the compound against p38β, γ, and δ isoforms.

  • In Vivo Efficacy: Evaluating the compound in animal models of inflammatory disease.

This structured approach ensures that the data generated is reliable, reproducible, and provides a clear path for the continued development of this and other novel p38 MAPK inhibitors.

References

  • ResearchGate. The p38-MAPK pathway overview. [Link]

  • Assay Genie. p38 MAPK Signaling Review. [Link]

  • Wikipedia. p38 mitogen-activated protein kinases. [Link]

  • Creative Diagnostics. P38 Signaling Pathway. [Link]

  • Cuenda, A., & Rousseau, S. (2007). p38 MAPKs signalling pathways. Biochemical Journal, 406(1), 85-104. [Link]

  • Biointerface Research in Applied Chemistry. New Inhibitors of the P38 Mitogen-Activated Protein Kinase: Repurposing Existing Drugs with Deep Learning. [Link]

  • Lee, J. K., & Kim, S. Y. (2017). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Expert Opinion on Investigational Drugs, 26(4), 435-446. [Link]

  • Bentham Science. Pathway to the Clinic: Inhibition of P38 MAP Kinase. A Review of Ten Chemotypes Selected for Development. [Link]

  • Kisin, R., Zhang, J., & Coulton, J. W. (2012). A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. BMC Biochemistry, 13, 22. [Link]

  • Munoz, L., & Ammit, A. J. (2010). Targeting p38 MAPK pathway for the treatment of Alzheimer's disease. Neuropharmacology, 58(3), 561-568. [Link]

  • Abbkine. p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit. [Link]

  • Gaestel, M., & Kotlyarov, A. (2014). A p38 substrate-specific MK2-EGFP translocation assay for identification and validation of new p38 inhibitors in living cells: a comprising alternative for acquisition of cellular p38 inhibition data. PLoS One, 9(4), e94999. [Link]

  • Brown, M. D., Sacks, D. B., & Resing, K. A. (2004). Precisely ordered phosphorylation reactions in the p38 mitogen-activated protein (MAP) kinase cascade. The Journal of biological chemistry, 279(34), 35623–35631. [Link]

  • Colletti, S. L., Frie, J. L., Dixon, E. C., Singh, S. B., Choi, B. K., Scapin, G., ... & Doherty, J. B. (2002). Pyridazine based inhibitors of p38 MAPK. Bioorganic & medicinal chemistry letters, 12(4), 689-692. [Link]

  • ResearchGate. Regulation of ATF-2 phosphorylation by p38 MAPK and inhibition by RA. [Link]

  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • O'Reilly, A. M., & Gaestel, M. (2012). p38 MAP kinase and MAPKAP kinases MK2/3 cooperatively phosphorylate epithelial keratins. The Journal of biological chemistry, 287(24), 20040–20049. [Link]

  • ResearchGate. Dose–response curves of p38 and MK2 inhibitors in kinase inhibition assay. [Link]

  • ResearchGate. Western blot analysis of total and phospho-p38-MAPK in normal and glaucoma LC cells. [Link]

  • Breitwieser, W., Lyons, S., Flenniken, A. M., Ashton, G., Bruder, G., Aw, S. E., ... & Henderson, J. T. (2007). Feedback regulation of p38 activity via ATF2 is essential for survival of embryonic liver cells. Genes & development, 21(15), 1845–1850. [Link]

  • ResearchGate. Modeling the impact of JNK and/or p38 MAPK pathway flux on ATF2 TAD. [Link]

  • Kumar, A., Kumar, K., & Kumar, V. (2018). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. Scientific reports, 8(1), 1-14. [Link]

  • Autechaux. 3-Chloro-5,6,7,8-Tetrahydropyrido[3,4-C]Pyridazine. [Link]

  • Colletti, S. L., Frie, J. L., Dixon, E. C., Singh, S. B., Choi, B. K., Scapin, G., ... & Doherty, J. B. (2003). Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones. Journal of medicinal chemistry, 46(3), 349-352. [Link]

Sources

Application Note: A Multi-Assay Approach for the Characterization of Novel ERK2 Inhibitors Based on a 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Ras-Raf-MEK-ERK signaling cascade is a cornerstone of cellular regulation, and its hyperactivation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[1][2] Extracellular signal-regulated kinase 2 (ERK2) sits at a critical node in this pathway, and its inhibition presents a promising strategy, particularly in tumors that have developed resistance to upstream inhibitors (e.g., of Raf or MEK).[3][4] This guide provides a comprehensive framework for the preclinical characterization of novel ERK2 inhibitors, using the 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine scaffold as a representative model for a new class of potential therapeutic agents. We detail an integrated, three-tiered validation process: (1) a direct, in vitro biochemical kinase assay to determine potency (IC50), (2) a cell-based Western blot to confirm target engagement and pathway modulation, and (3) a cell viability assay to measure the downstream functional effects on cancer cell proliferation. This multi-assay approach ensures a rigorous and self-validating workflow for advancing promising ERK2 inhibitor candidates from discovery to lead optimization.

The ERK/MAPK Signaling Pathway: A Key Cancer Target

The Mitogen-Activated Protein Kinase (MAPK) pathway is a highly conserved signaling module that transduces extracellular signals from growth factors and cytokines to intracellular targets, regulating fundamental cellular processes like proliferation, differentiation, survival, and migration.[5][6] The canonical cascade involves a series of sequential phosphorylation events initiated by the activation of the small G-protein Ras. Activated Ras recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf), which in turn phosphorylate and activate the dual-specificity kinases MEK1 and MEK2.[2] MEK1/2 are the sole known activators of ERK1 and ERK2, phosphorylating them on specific threonine and tyrosine residues.[7]

Activated, phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate transcription factors or acts on various cytoplasmic substrates, driving the cellular response.[8] In many cancers, this pathway is constitutively active due to gain-of-function mutations in upstream components like KRAS or BRAF, leading to uncontrolled cell growth and survival.[1][7] Consequently, targeting this pathway has become a major focus in oncology. While inhibitors of BRAF and MEK have seen clinical success, acquired resistance often emerges, creating a critical need for potent and selective inhibitors of the downstream effector, ERK1/2.[3][9]

ERK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Substrates Cytoplasmic & Nuclear Substrates ERK->Substrates Phosphorylates Response Cellular Responses (Proliferation, Survival) Substrates->Response Inhibitor ERK2 Inhibitor (e.g., 3-Chloro-5,6,7,8-tetrahydropyrido [4,3-C]pyridazine) Inhibitor->ERK

Caption: The canonical ERK/MAPK signaling cascade and point of inhibition.

Protocol 1: In Vitro Biochemical Assay for Direct ERK2 Inhibition

Principle of the Assay: The first step in characterizing a potential inhibitor is to confirm its direct activity on the purified target enzyme in a cell-free system. This eliminates complexities such as cell permeability and off-target effects. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction.[10] The kinase reaction is performed, and then the remaining ATP is depleted. Subsequently, the ADP generated is converted back to ATP, which is used by luciferase to produce light. The light signal is directly proportional to the amount of ADP produced and, therefore, to ERK2 activity.[8] An inhibitor will reduce the amount of ADP formed, resulting in a lower luminescence signal.

Experimental Workflow:

Caption: Workflow for the in vitro ERK2 biochemical assay.

Detailed Protocol:

  • Materials:

    • Recombinant active ERK2 enzyme (e.g., Carna Biosciences, #01-112)

    • Myelin Basic Protein (MBP) as a substrate (e.g., BPS Bioscience, #40190)[11]

    • ADP-Glo™ Kinase Assay Kit (Promega, #V9101)[8]

    • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[8]

    • 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine (or test compound), dissolved in 100% DMSO

    • Known ERK inhibitor as a positive control (e.g., Ulixertinib)[12]

    • White, opaque 384-well assay plates (low volume)

    • Multichannel pipettes

    • Luminometer plate reader

  • Procedure:

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from 1 mM. This will be the 100X stock plate.

    • Assay Plate Setup: Add 1 µL of diluted compound, DMSO (vehicle control), or positive control inhibitor to the appropriate wells of the 384-well plate.

    • Enzyme Preparation: Dilute active ERK2 enzyme to a working concentration of ~2.5 ng/µL in 1x Kinase Buffer.[11] The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

    • Substrate/ATP Mix: Prepare a 2X Substrate/ATP mixture containing 0.5 mg/mL MBP and 50 µM ATP in 1x Kinase Buffer.[11]

    • Kinase Reaction Initiation: Add 10 µL of the diluted ERK2 enzyme to the wells containing the compound. Add 10 µL of 1x Kinase Buffer to "Blank" wells (no enzyme). Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 2X Substrate/ATP mix to all wells. The final reaction volume is 22.5 µL.

    • Incubation: Incubate the plate at 30°C for 45 minutes.[11]

    • Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

    • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-45 minutes at room temperature, protected from light.[11]

    • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Data Analysis and Expected Results:

    • Subtract the "Blank" (no enzyme) signal from all other readings.

    • Normalize the data by setting the vehicle (DMSO) control as 100% activity and the positive control inhibitor as 0% activity.

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Compound Concentration (nM)Luminescence (RLU)% Inhibition
0 (Vehicle)150,0000
1145,0003.3
3130,00013.3
1095,00036.7
3055,00063.3
10020,00086.7
3008,00094.7
10005,00096.7
Table 1: Example dose-response data for a hypothetical ERK2 inhibitor. A potent inhibitor is expected to yield an IC50 value in the low nanomolar to micromolar range.[12]

Protocol 2: Western Blot for Cellular p-ERK Inhibition

Principle of the Assay: After confirming direct enzymatic inhibition, it is crucial to verify that the compound can penetrate the cell membrane and inhibit ERK2 activation within a cellular context.[13] This is achieved by measuring the level of phosphorylated ERK (p-ERK) relative to the total amount of ERK protein.[14] Cancer cell lines with known mutations that activate the MAPK pathway (e.g., BRAF V600E) are ideal for this assay, as they exhibit high basal levels of p-ERK. A successful inhibitor will cause a dose-dependent decrease in the p-ERK signal without affecting the total ERK level.[13]

Experimental Workflow:

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_blotting Electrophoresis & Blotting cluster_detection Immunodetection seed_cells 1. Seed cells (e.g., A375) in 6-well plates treat_cells 2. Treat with inhibitor for 1-2 hours seed_cells->treat_cells lyse_cells 3. Lyse cells and collect protein treat_cells->lyse_cells quantify_protein 4. Quantify protein (e.g., BCA assay) lyse_cells->quantify_protein prepare_samples 5. Prepare samples with Laemmli buffer quantify_protein->prepare_samples run_gel 6. Separate proteins by SDS-PAGE prepare_samples->run_gel transfer_protein 7. Transfer proteins to PVDF membrane run_gel->transfer_protein block_membrane 8. Block membrane (e.g., 5% BSA) transfer_protein->block_membrane primary_ab 9. Incubate with primary Ab (p-ERK, Total ERK) block_membrane->primary_ab secondary_ab 10. Incubate with HRP- conjugated secondary Ab primary_ab->secondary_ab detect_signal 11. Add ECL substrate and detect chemiluminescence secondary_ab->detect_signal

Caption: Workflow for Western Blot analysis of p-ERK levels.

Detailed Protocol:

  • Materials:

    • A375 (melanoma, BRAF V600E) or other suitable cancer cell line

    • Complete growth medium (e.g., DMEM + 10% FBS)

    • RIPA Lysis Buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total ERK1/2

    • Loading control antibody: Mouse anti-β-Actin or anti-GAPDH

    • HRP-conjugated secondary antibodies: anti-Rabbit IgG, anti-Mouse IgG

    • PVDF membrane, SDS-PAGE gels, transfer buffer, TBST

    • Enhanced Chemiluminescence (ECL) substrate

    • Imaging system (e.g., ChemiDoc)

  • Procedure:

    • Cell Seeding: Seed A375 cells in 6-well plates and allow them to adhere overnight until they reach ~80% confluency.

    • Serum Starvation (Optional but Recommended): To reduce basal signaling, you may serum-starve the cells for 4-6 hours prior to treatment.

    • Inhibitor Treatment: Treat cells with increasing concentrations of the test compound (e.g., 0, 10, 30, 100, 300, 1000 nM) for 1-2 hours. Include a vehicle (DMSO) control.

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with 100-150 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.

    • SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel and run at 100-120 V to separate the proteins.[14]

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[15]

    • Primary Antibody Incubation: Incubate the membrane with anti-p-ERK1/2 antibody (e.g., 1:1000 dilution in 5% BSA) overnight at 4°C with gentle agitation.[15]

    • Washing and Secondary Antibody: Wash the membrane 3x with TBST. Incubate with HRP-conjugated anti-rabbit secondary antibody (1:5000-10,000 dilution) for 1 hour at room temperature.[14]

    • Detection: Wash the membrane 3x with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of antibodies and reprobed for Total ERK and then a loading control like β-Actin.[14][15]

  • Data Analysis and Expected Results:

    • The Western blot should show two bands for ERK1 (44 kDa) and ERK2 (42 kDa).

    • A potent inhibitor will cause a visible, dose-dependent decrease in the intensity of the p-ERK bands.

    • The Total ERK and loading control bands should remain consistent across all lanes, confirming equal protein loading.

    • Densitometry software can be used to quantify the band intensities. The ratio of p-ERK to Total ERK is calculated for each concentration to determine the cellular IC50 for target inhibition.

Protocol 3: Cell Viability Assay for Functional Consequences

Principle of the Assay: The ultimate goal of an anti-cancer agent is to stop tumor cell growth or induce cell death. A cell viability assay measures the functional downstream consequence of ERK2 inhibition.[16] In cancer cells dependent on the MAPK pathway, blocking ERK2 should lead to a reduction in cell proliferation and viability. Assays like CellTiter-Glo® measure the amount of ATP present, which is an indicator of metabolically active, viable cells. A decrease in the luminescent signal corresponds to a decrease in cell viability.

Detailed Protocol:

  • Materials:

    • A375 or other MAPK-dependent cancer cell line

    • Complete growth medium

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega, #G7570)

    • White, clear-bottom 96-well cell culture plates

    • Luminometer plate reader

  • Procedure:

    • Cell Seeding: Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of medium. Allow cells to attach overnight.

    • Inhibitor Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the cells. Include a vehicle (DMSO) control.

    • Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO2).

    • Assay Measurement:

      • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

      • Add 100 µL of CellTiter-Glo® Reagent to each well.

      • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis and Expected Results:

    • Normalize the data by setting the vehicle (DMSO) control as 100% viability.

    • Plot the percent viability versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the Growth Inhibition 50% (GI50) or IC50 value. This represents the concentration of the compound required to inhibit cell growth by 50%.

    • A compound that effectively inhibits ERK2 in a cellular context is expected to show potent anti-proliferative activity, with a GI50 value that correlates with its cellular p-ERK inhibition potency.

Conclusion

The systematic approach outlined in this application note provides a robust framework for the preclinical evaluation of novel ERK2 inhibitors like those derived from the 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine scaffold. By integrating direct biochemical assays, cellular target engagement validation, and functional viability readouts, researchers can confidently assess inhibitor potency, cellular activity, and therapeutic potential. This tiered, self-validating methodology ensures that only the most promising candidates are advanced, accelerating the discovery and development of next-generation cancer therapeutics targeting the ERK/MAPK pathway.

References

  • American Association for Cancer Research. (2014). ERKs in Cancer: Friends or Foes? Cancer Research, 74(2), 412–419. [Link]

  • Gurevich, V. V., et al. (n.d.). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. National Center for Biotechnology Information. [Link]

  • Usta, D., et al. (2020). A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells. Molecular Cancer Therapeutics, 19(8), 1736-1750. [Link]

  • American Association for Cancer Research. (2020). A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells. Molecular Cancer Therapeutics. [Link]

  • Skliris, A., et al. (2022). ERK2 Is a Promoter of Cancer Cell Growth and Migration in Colon Adenocarcinoma. National Center for Biotechnology Information. [Link]

  • Dalby, K. N., et al. (2023). Identification and biochemical characterization of small molecule inhibitors of ERK2 that target the D-recruitment site. Methods in Enzymology, 690, 445-499. [Link]

  • Patsnap Synapse. (2024). What are ERK2 inhibitors and how do they work?. [Link]

  • Anderson, D. J., et al. (2011). Live-Cell Microscopy Reveals Small Molecule Inhibitor Effects on MAPK Pathway Dynamics. PLOS ONE, 6(8), e22607. [Link]

  • ResearchGate. (2012). Western blot band for Erk and phopho(p)-Erk. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ ERK2 Kinase Assay Kit. [Link]

  • Buscà, R., et al. (2016). ERK1 and ERK2 Map Kinases: Specific Roles or Functional Redundancy?. Frontiers in Cell and Developmental Biology, 4. [Link]

  • Wang, H., et al. (2023). Identification of potential extracellular signal-regulated protein kinase 2 inhibitors based on multiple virtual screening strategies. Frontiers in Chemistry, 11. [Link]

  • Guo, Y. J., et al. (2020). ERK/MAPK signalling pathway and tumorigenesis (Review). Experimental and Therapeutic Medicine, 19(3), 1997-2007. [Link]

  • Springer Nature Experiments. (n.d.). Determination of ERK Activity. [Link]

  • Bio-protocol. (n.d.). Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. [Link]

  • Capot Chemical. (n.d.). Specifications of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Merck Millipore. (n.d.). MAPK Antibodies, Proteins, Inhibitors, & Assays. [Link]

  • ResearchGate. (n.d.). Kinase Inhibitors and Cell Viability Assay. [Link]

  • Protocol Online. (2006). ERK by Westerns. [Link]

  • Szilágyi, B., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7013. [Link]

  • ACS Medicinal Chemistry Letters. (2016). Macrocyclic Inhibitors of ERK2 Kinase. [Link]

  • Seger, R., et al. (2010). Use of Inhibitors in the Study of MAP Kinases. National Center for Biotechnology Information. [Link]

  • Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters, 24(13), 2843-2848. [Link]

  • ResearchGate. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. [Link]

  • National Center for Biotechnology Information. (n.d.). A Novel Class of Common Docking Domain Inhibitors That Prevent ERK2 Activation and Substrate Phosphorylation. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • National Institutes of Health. (2025). A first-in-class selective inhibitor of ERK1/2 and ERK5 overcomes drug resistance with a single-molecule strategy. [Link]

  • National Center for Biotechnology Information. (n.d.). Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics. [Link]

  • El-Naggar, M. M., et al. (2023). Synthesis of pyrido-annelated[5][10][14][17]tetrazines,[5][10][14]triazepine, and[5][10][14][17]tetrazepines for anticancer, DFT, and molecular docking studies. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols for the Derivatization of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Tetrahydropyrido[4,3-C]pyridazine Scaffold

The 5,6,7,8-tetrahydropyrido[4,3-C]pyridazine core is a significant pharmacophore in modern medicinal chemistry. As a fused nitrogen-containing heterocyclic system, it presents a three-dimensional architecture that is attractive for designing selective ligands for a variety of biological targets. The pyridazine moiety is a key structural component in a range of bioactive molecules, exhibiting anti-inflammatory, anticancer, and antiviral properties.[1][2] The tetrahydropyridine portion of the scaffold provides opportunities for substitution patterns that can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates.[3]

The strategic placement of a chlorine atom at the 3-position of this scaffold renders it an exceptionally versatile building block for Structure-Activity Relationship (SAR) studies. This chloro-substituent serves as a reactive handle for a multitude of modern cross-coupling and nucleophilic substitution reactions, allowing for the systematic introduction of a diverse array of functional groups. By methodically altering the substituents on both the pyridazine and the tetrahydropyridine rings, researchers can probe the chemical space around the core scaffold to identify key interactions with the target protein and ultimately develop potent and selective therapeutic agents.

This guide provides a comprehensive overview of the derivatization strategies for the 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine scaffold, complete with detailed, field-proven protocols to facilitate the exploration of its therapeutic potential.

Synthesis of the Starting Material: 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine

The starting material for derivatization, 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine, is typically synthesized from the corresponding pyridazinone precursor.[4] The following protocol outlines a standard procedure for this transformation.

Protocol 1: Chlorination of 5,6,7,8-tetrahydro-3(2H)pyrido[4,3-c]pyridazinone

This protocol describes the conversion of the pyridazinone to the desired 3-chloro derivative using phosphorus oxychloride (POCl₃).

Materials:

  • 5,6,7,8-tetrahydro-3(2H)pyrido[4,3-c]pyridazinone

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 5,6,7,8-tetrahydro-3(2H)pyrido[4,3-c]pyridazinone (1.0 eq) in a round-bottom flask, add phosphorus oxychloride (5.0-10.0 eq) at room temperature.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the pure 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine.

Part 1: Derivatization of the Pyridazine Ring

The electron-deficient nature of the pyridazine ring and the presence of the chloro substituent at the 3-position make it an ideal site for a variety of chemical modifications. The following sections detail key derivatization strategies.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are extensively used in medicinal chemistry for SAR studies.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the 3-position of the pyridopyridazine core and various aryl or heteroaryl boronic acids or esters.[5] This allows for the exploration of the impact of different aromatic systems on biological activity.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification Start Combine 3-chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine, boronic acid, palladium catalyst, ligand, and base in a reaction vessel. Add_Solvent Add degassed solvent (e.g., dioxane, toluene, or DMF). Start->Add_Solvent Heat Heat the mixture under an inert atmosphere (N₂ or Ar) at the specified temperature (e.g., 80-120 °C). Add_Solvent->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction to room temperature. Monitor->Cool Upon completion Filter Filter through celite to remove the catalyst. Cool->Filter Extract Perform aqueous work-up and extract with an organic solvent. Filter->Extract Purify Purify the crude product by column chromatography. Extract->Purify

Suzuki-Miyaura Coupling Workflow

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterCondition 1Condition 2
Catalyst Pd(PPh₃)₄Pd₂(dba)₃
Ligand -XPhos or SPhos
Base K₂CO₃ or Cs₂CO₃K₃PO₄
Solvent Dioxane/H₂O (4:1)Toluene
Temperature 80-100 °C100-120 °C
Reactant Ratio 1.2-1.5 eq. boronic acid1.2-1.5 eq. boronic acid

Detailed Protocol (using Condition 1):

  • In a reaction vial, combine 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vial with an inert gas (N₂ or Ar) three times.

  • Add degassed dioxane and water (4:1 mixture) to the vial.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired product.

The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the 3-position.[6] This is a crucial transformation for exploring interactions with hydrogen bond donors and acceptors in the target protein.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification Start Combine 3-chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine, amine, palladium catalyst, ligand, and base in a reaction vessel. Add_Solvent Add degassed solvent (e.g., toluene, dioxane, or THF). Start->Add_Solvent Heat Heat the mixture under an inert atmosphere (N₂ or Ar) at the specified temperature (e.g., 80-110 °C). Add_Solvent->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction to room temperature. Monitor->Cool Upon completion Filter Filter through celite to remove the catalyst. Cool->Filter Extract Perform aqueous work-up and extract with an organic solvent. Filter->Extract Purify Purify the crude product by column chromatography. Extract->Purify

Buchwald-Hartwig Amination Workflow

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

ParameterCondition 1Condition 2
Catalyst Pd₂(dba)₃Pd(OAc)₂
Ligand BINAP or XantphosRuPhos or SPhos
Base NaOtBu or K₂CO₃Cs₂CO₃
Solvent TolueneDioxane
Temperature 90-110 °C80-100 °C
Reactant Ratio 1.1-1.5 eq. amine1.1-1.5 eq. amine

Detailed Protocol (using Condition 2):

  • To a reaction tube, add 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine (1.0 eq), the desired amine (1.2 eq), Pd(OAc)₂ (0.05 eq), RuPhos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add degassed dioxane via syringe.

  • Heat the reaction mixture to 100 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNA r)

Direct displacement of the chloride with strong nucleophiles can also be an effective strategy, particularly with electron-rich nucleophiles.

Protocol 4: General Procedure for SNAr

  • Dissolve 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine (1.0 eq) and the desired nucleophile (e.g., an alcohol, thiol, or amine; 1.5-2.0 eq) in a suitable polar aprotic solvent such as DMF or DMSO.

  • Add a base such as K₂CO₃ or NaH (for alcohols and thiols) and heat the reaction to 80-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, pour it into water, and extract with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Part 2: Derivatization of the Tetrahydropyridine Ring

The secondary amine within the tetrahydropyridine ring offers a prime location for introducing diversity and modulating the physicochemical properties of the molecule.

N-Alkylation and N-Arylation

The nitrogen atom of the tetrahydropyridine ring can be readily functionalized through alkylation or arylation reactions.

Protocol 5: N-Alkylation

  • To a solution of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine (1.0 eq) in a solvent such as DMF or acetonitrile, add a base like K₂CO₃ or DIEA (2.0 eq).

  • Add the desired alkyl halide (e.g., alkyl bromide or iodide; 1.1 eq) and stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Protocol 6: N-Arylation (Buchwald-Hartwig or Ullmann Condensation) For N-arylation, a palladium-catalyzed Buchwald-Hartwig reaction or a copper-catalyzed Ullmann condensation can be employed. The Buchwald-Hartwig conditions are similar to those described in Protocol 3, using an aryl halide as the coupling partner.

N-Acylation

Acylation of the tetrahydropyridine nitrogen introduces an amide functionality, which can act as a hydrogen bond acceptor and influence the conformation of the molecule.

Protocol 7: N-Acylation

  • Dissolve 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine (1.0 eq) and a base such as triethylamine or DIEA (1.5 eq) in an anhydrous solvent like DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product, which can be purified by column chromatography.

Reductive Amination

Reductive amination allows for the introduction of a variety of substituents via the formation of an iminium intermediate followed by reduction. This is particularly useful for introducing alkyl groups with more complex structures.

Protocol 8: Reductive Amination

  • To a solution of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine (1.0 eq) and an aldehyde or ketone (1.1 eq) in a solvent such as dichloroethane (DCE) or methanol, add a few drops of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Conclusion

The 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine scaffold is a highly valuable starting point for the development of novel therapeutic agents. The protocols outlined in this guide provide a robust framework for its systematic derivatization, enabling comprehensive SAR studies. By employing these modern synthetic methodologies, researchers can efficiently generate diverse libraries of compounds for biological screening, accelerating the discovery of new drug candidates.

References

  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • PubMed Central (PMC). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. [Link]

  • ResearchGate. Pyridazine Derivatives and Related Compounds, Part 12: Synthesis of Some Pyridazino [4′,3′:4,5]thieno[3,2-d]1,2,3-triazines. [Link]

  • PubMed. The chemistry and pharmacology of tetrahydropyridines. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Arkivoc. N-Acylation in combinatorial chemistry. [Link]

  • ResearchGate. Reductive Amination Reaction Using Hantzsch Ester 1,4-Dihydropyridine as Reducing Reagent | Request PDF. [Link]

  • SCIRP. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. [Link]

  • PubMed. Synthesis of new 5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine derivatives with rigidized tryptamine moiety as potential SSRI and 5-HT1A receptor ligands. [Link]

  • PubMed. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. [Link]

  • PubMed Central (PMC). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. [Link]

  • Google Patents. WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof.
  • Google Patents.
  • Google Patents.
  • Google Patents. WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds.
  • Google P
  • Google Patents. (12) United States Patent. [Link]

  • The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. [Link]

  • PubMed. Acid-catalyzed reductive amination of aldoses with 8-aminopyrene-1,3,6-trisulfonate. [Link]

  • PubMed. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. [Link]

  • MDPI. Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. [Link]

  • PubMed. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. [Link]

  • European Journal of Organic Chemistry. Reliable Functionalization of 5,6‐Fused Bicyclic N‐Heterocycles Pyrazolopyrimidines and Imidazopyridazines via Zinc and Magnesium Organometallics. [Link]

  • PubMed. Dihydropyridine derivatives to overcome atypical multidrug resistance: design, synthesis, QSAR studies, and evaluation of their cytotoxic and pharmacological activities. [Link]

  • PubMed Central (PMC). Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers. [Link]

  • PubMed Central (PMC). Synthesis and SAR of b-Annulated 1,4-Dihydropyridines Define Cardiomyogenic Compounds as Novel Inhibitors of TGFβ Signaling. [Link]

  • PubMed Central (PMC). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. [Link]

  • MDPI. N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues of Biginelli/Suzuki-Derived Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxylates. [Link]

  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • PubMed Central (PMC). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][6]naphthyrin-5(6H)-one. [Link]

  • PubMed Central (PMC). Double N-arylation reaction of polyhalogenated 4,4'-bipyridines. Expedious synthesis of functionalized 2,7-diazacarbazoles. [Link]

  • PubMed Central (PMC). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

  • ResearchGate. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. [Link]

  • ResearchGate. (PDF) N-Acylation in Combinatorial Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. [Link]

  • Arkat USA. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. [Link]

  • PubMed Central (PMC). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • Google Patents. (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - (19) World Intellectual Property - Organization. [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination - Wordpress. [Link]

  • THE SELECTIVE FUNCTIONALIZATION OF PYRIDAZINO[4,5-d]- PYRIDAZINES USING POLAR ORGANOMETALLIC REAGENTS Tibor Zs. Nagy, Krisztián. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • Chemistry LibreTexts. Heck reaction. [Link]

  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • MDPI. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. [Link]

  • NROChemistry. Stille Coupling. [Link]

  • Chem 115 Myers. The Stille Reaction. [Link]

  • PubMed Central (PMC). Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(i) catalysis. [Link]

  • PubMed Central (PMC). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

  • PubMed Central (PMC). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. [Link]

Sources

3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine solubility in lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Determination of the Solubility Profile of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine in Common Laboratory Solvents

For: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to understanding and determining the solubility of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine (C₇H₈ClN₃, MW: 169.61 g/mol ), a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public domain data on its solubility, this guide establishes a complete framework for its characterization. We will delve into the theoretical underpinnings of solubility, provide a rigorous, step-by-step protocol for experimental determination using the gold-standard shake-flask method, and detail an analytical workflow for quantification via High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to empower researchers to adapt these methods for other novel chemical entities.

Introduction: The Critical Role of Solubility

3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine is a substituted pyridazine derivative, a class of heterocycles widely explored in drug discovery for their diverse pharmacological activities.[1] The application of heterocyclic scaffolds is a cornerstone of modern drug design, offering a means to modulate key drug-like properties such as lipophilicity, polarity, and metabolic stability.[2]

However, a molecule's therapeutic potential can only be realized if it can reach its biological target in sufficient concentration. Solubility is the fundamental physicochemical property governing this process.[3] Poor aqueous solubility is a leading cause of failure in drug development, often resulting in low or erratic bioavailability and compromising the translation from in vitro activity to in vivo efficacy.[4][5] Therefore, the early and accurate characterization of a compound's solubility profile across a range of solvents is not merely a data collection exercise; it is a critical step in risk mitigation and rational drug design. This guide provides the necessary protocols to build this essential data package for 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine.

Physicochemical Profile and Solubility Predictions

Before embarking on experimental work, a review of the known properties of the target compound can inform our hypothesis and experimental design.

Table 1: Physicochemical Properties of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine

PropertyValueSource
CAS Number 45882-63-1[6][7]
Molecular Formula C₇H₈ClN₃[8][9]
Molecular Weight 169.61 g/mol [8][9]
Appearance Light yellow to yellow powder[9]
Melting Point 147-149 °C (decomposes)[10]
pKa (Predicted) 6.0 ± 0.20[10]
Storage Conditions 2-8 °C, under inert gas[8][10]

Expert Analysis & Prediction: The structure combines a polar pyridazine ring system (containing two nitrogen atoms) with a more aliphatic tetrahydropyridine ring and a lipophilic chloro-substituent. The predicted pKa of 6.0 suggests the molecule is a weak base and its ionization, and therefore aqueous solubility, will be pH-dependent.[11] Based on the structure and the poor aqueous solubility often seen in pyridazine derivatives[12], we can predict:

  • Low solubility in aqueous and non-polar, apolar solvents (e.g., heptane).

  • Moderate to good solubility in polar organic solvents, particularly polar aprotic solvents like DMSO and DMF, which are effective at solvating a wide range of organic molecules.

  • Intermediate solubility in polar protic solvents like alcohols (Methanol, Ethanol).

Part 1: Protocol for Thermodynamic Equilibrium Solubility Determination

The most reliable and widely used method for determining the intrinsic solubility of a compound is the shake-flask method, which measures solubility under thermodynamic equilibrium.[13] This ensures the data is robust and reflects the true saturation point of the solvent, which is critical for downstream formulation and pharmacokinetic modeling.

Experimental Workflow: Shake-Flask Method

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A 1. Weigh excess compound (e.g., 2-5 mg) B 2. Add precise volume of solvent (e.g., 1 mL) to vial A->B C 3. Seal vial and place on shaker B->C D 4. Shake at constant temperature (e.g., 25°C) for 24-48 hours C->D E 5. Centrifuge to pellet undissolved solid D->E F 6. Carefully collect supernatant E->F G 7. Dilute supernatant with appropriate mobile phase F->G H 8. Analyze by HPLC-UV for concentration G->H

Caption: Workflow for the Shake-Flask Solubility Protocol.

Step-by-Step Methodology

Objective: To determine the thermodynamic equilibrium solubility of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine in a panel of representative laboratory solvents at a controlled temperature (25 °C).

Materials:

  • 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine powder

  • 2 mL glass vials with screw caps

  • Calibrated analytical balance

  • Calibrated positive displacement pipettes

  • Orbital shaker with temperature control

  • Microcentrifuge

  • HPLC system with UV detector

  • Solvent Panel (HPLC Grade or higher):

    • Aqueous: Deionized Water, Phosphate-Buffered Saline (PBS, pH 7.4)

    • Alcohols: Methanol (MeOH), Ethanol (EtOH)

    • Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)

    • Ester: Ethyl Acetate (EtOAc)

    • Chlorinated: Dichloromethane (DCM)

    • Non-polar: Heptane

Protocol:

  • Preparation: Add an excess of solid 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine (approximately 2-5 mg is typically sufficient, but ensure solid remains after equilibration) to a pre-weighed 2 mL glass vial. Causality: Using an excess of solid is fundamental to the method, as it ensures the resulting solution is truly saturated and in equilibrium with the solid phase.[14]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.

  • Equilibration: Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate speed. Allow the slurry to shake for at least 24 hours. Causality: A 24-48 hour period is generally required to ensure the system reaches thermodynamic equilibrium. Shorter times may only yield kinetic solubility, which can be misleading. Temperature control is critical as solubility is temperature-dependent.

  • Phase Separation: After equilibration, visually confirm that excess solid remains. Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid. Causality: Centrifugation is a reliable method to separate the solid and liquid phases without the risk of compound loss that can occur with filtration (e.g., adsorption to the filter membrane).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Dilution: Immediately perform a precise, calibrated dilution of the supernatant into a solvent compatible with the HPLC mobile phase. The dilution factor will depend on the expected solubility; for DMSO, a high dilution factor (e.g., 1:1000) may be needed, while for water, it may be much lower (e.g., 1:10). Causality: Dilution is necessary to bring the concentration within the linear range of the analytical method and to prevent the sample solvent from interfering with the chromatography.

Part 2: Protocol for Analytical Quantification via HPLC-UV

A validated analytical method is required to accurately determine the concentration of the dissolved compound in the collected supernatant. Reverse-phase HPLC with UV detection is a robust, specific, and widely accessible method for this purpose.

Analytical Workflow: HPLC-UV Quantification

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A 1. Prepare primary stock solution in DMSO (e.g., 10 mg/mL) B 2. Create serial dilutions from stock to generate calibration standards (e.g., 1-200 µg/mL) A->B C 3. Inject calibration standards into HPLC system B->C D 4. Inject diluted samples from solubility experiment C->D F 6. Determine sample concentration from its peak area using the curve D->F E 5. Plot calibration curve (Peak Area vs. Concentration) E->F G 7. Calculate original solubility (apply dilution factor) F->G

Caption: Workflow for HPLC-UV Calibration and Quantification.

Step-by-Step Methodology

Objective: To create a calibration curve and use it to quantify the concentration of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine in the diluted supernatant samples.

Suggested HPLC Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 10% to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for max absorbance (e.g., 254 nm or a determined λmax)

  • Injection Volume: 10 µL

Protocol:

  • Stock Solution: Accurately prepare a 10 mg/mL primary stock solution of the compound in DMSO.

  • Calibration Standards: Perform serial dilutions of the primary stock solution with a 50:50 mixture of Mobile Phase A:B to create a series of at least five calibration standards (e.g., 200, 100, 50, 10, 1 µg/mL).

  • Calibration Curve Generation: Inject each calibration standard into the HPLC system and record the peak area. Plot the peak area versus the known concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An acceptable R² value should be >0.995.

  • Sample Analysis: Inject the diluted supernatant samples (from Part 1, Step 6) into the HPLC system and record the peak area for the compound.

  • Concentration Calculation: Use the peak area of the unknown sample and the equation from the calibration curve to calculate its concentration.

    • Concentration_in_vial (µg/mL) = (Peak_Area - y_intercept) / slope

  • Final Solubility Calculation: Multiply the calculated concentration by the dilution factor used in Part 1, Step 6 to determine the final solubility in the original solvent.

    • Solubility (mg/mL) = (Concentration_in_vial * Dilution_Factor) / 1000

Data Presentation and Interpretation

The results should be compiled into a clear, comparative table.

Table 2: Solubility Profile of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine at 25°C

SolventSolubility (mg/mL)Solubility (µM)USP Descriptor
Deionized WaterExperimental ValueCalculated Valuee.g., Slightly soluble
PBS (pH 7.4)Experimental ValueCalculated Valuee.g., Very slightly soluble
MethanolExperimental ValueCalculated Valuee.g., Soluble
EthanolExperimental ValueCalculated Valuee.g., Soluble
AcetonitrileExperimental ValueCalculated Valuee.g., Sparingly soluble
DMSOExperimental ValueCalculated Valuee.g., Freely soluble
Ethyl AcetateExperimental ValueCalculated Valuee.g., Slightly soluble
DichloromethaneExperimental ValueCalculated Valuee.g., Soluble
HeptaneExperimental ValueCalculated Valuee.g., Practically insoluble

Interpretation for Drug Discovery:

  • PBS (pH 7.4) Solubility: This is the most physiologically relevant data point for predicting in vivo behavior after intravenous administration and for designing relevant biological assays. A value below 10 µM often signals potential issues.[3]

  • DMSO Solubility: High solubility in DMSO confirms its suitability as a solvent for creating high-concentration stock solutions for high-throughput screening (HTS) and other in vitro assays.

  • Alcohol/DCM Solubility: Good solubility in these solvents is valuable information for synthetic chemists, aiding in the selection of solvents for reaction workups, purification (e.g., chromatography), and recrystallization.

  • Water vs. PBS: A significant difference in solubility between pure water and buffered saline can indicate salt effects or that the compound's solubility is sensitive to the ionic strength of the medium.

Conclusion

This application note provides a validated, authoritative framework for determining the solubility of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine. By following the detailed shake-flask and HPLC protocols, researchers can generate the high-quality, reproducible data essential for making informed decisions in medicinal chemistry and drug development. Understanding a compound's solubility is the first step in overcoming potential liabilities and successfully advancing a promising molecule toward its therapeutic goal.

References

  • Solubility of Things. (n.d.). Pyridazine. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Thieme. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2020). The Importance of Solubility for New Drug Molecules. ResearchGate. Retrieved from [Link]

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. Retrieved from [Link]

  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Retrieved from [Link]

  • Shayan, M., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6598. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloropyridazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. Retrieved from [Link]

  • Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(22), 4099. Retrieved from [Link]

  • Al-Hujaily, E. M. (2023). The Essential of the Solubility for Drug Action. Crimson Publishers. Retrieved from [Link]

  • Szilágyi, B., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7015. Retrieved from [Link]

  • Capot Chemical. (n.d.). Specifications of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine. Retrieved from [Link]

  • Avdeef, A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-25. Retrieved from [Link]

  • Kumar, D. & Santoshi, H. (n.d.). Pyridazine and its derivatives. Slideshare. Retrieved from [Link]

  • Persson, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Autechem. (n.d.). 3-Chloro-5,6,7,8-Tetrahydropyrido[3,4-C]Pyridazine. Retrieved from [Link]

  • National University of Pharmacy. (n.d.). Guidelines and Laboratory Protocols of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsigma. (n.d.). 3-chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine. Retrieved from [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

Sources

Topic: Preparation of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine Stock Solution

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1][2] The protocol herein is designed to ensure accuracy, reproducibility, and stability, which are cornerstones of reliable downstream experimental results.[3] We will detail the necessary calculations, step-by-step procedures, quality control measures, and critical safety precautions. The causality behind procedural choices, such as solvent selection and storage conditions, is explained to provide a framework for adapting this protocol to similar research compounds.

Introduction: The Critical Role of Stock Solutions

Heterocyclic compounds, such as 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine, are foundational scaffolds in modern drug discovery, offering diverse structural motifs for developing novel therapeutic agents.[4] The integrity of preclinical research, from initial screening to lead optimization, is fundamentally dependent on the quality of the compound solutions used. A properly prepared stock solution is a concentrated, precisely known solution from which more dilute "working" solutions are made.[5]

The use of stock solutions is a standard and highly recommended laboratory practice for several reasons:

  • Accuracy: Weighing larger quantities of a compound for a concentrated stock solution minimizes the relative error compared to weighing microgram or milligram amounts for individual experiments.[5]

  • Consistency & Reproducibility: A single, well-characterized stock solution serves as a consistent source for multiple experiments, ensuring that compound concentration is not a variable in longitudinal or comparative studies.[3]

  • Stability: Concentrated solutions in appropriate solvents, like DMSO, are often more stable and less susceptible to microbial growth than dilute aqueous working solutions.[6]

  • Efficiency: Preparing a stock solution saves significant time and resources by eliminating the need for repetitive weighing and dissolution for every experiment.[5]

This guide provides the technical details and scientific rationale for creating a reliable stock solution of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine.

Compound Specifications

A thorough understanding of the compound's physicochemical properties is the mandatory first step in protocol development.[7] The key specifications for 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine are summarized below.

PropertyDataReference(s)
Chemical Name 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine[8]
CAS Number 45882-63-1[8]
Molecular Formula C₇H₈ClN₃[9]
Molecular Weight (MW) 169.61 g/mol [9]
Appearance Light yellow to yellow powder
Recommended Storage 2-8°C[9]

Experimental Protocol: Stock Solution Preparation

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many screening and cell-based assays. The principles can be readily adapted for other desired concentrations.

Materials and Equipment
  • 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.7% purity

  • Analytical balance (readable to at least 0.1 mg)

  • Weighing paper or boat

  • Spatula

  • Calibrated micropipettes and sterile, filtered tips

  • Sterile microcentrifuge tubes or amber glass vials with screw caps

  • Vortex mixer

  • Personal Protective Equipment (PPE): Safety glasses, nitrile gloves, lab coat

Pre-Protocol Calculations

Accurate preparation begins with a precise calculation.[10] The mass of the compound required to achieve a specific molar concentration is determined using the following formula:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

Example Calculation for a 10 mM Stock Solution in 1 mL:

  • Concentration: 10 mM = 0.010 mol/L

  • Volume: 1 mL = 0.001 L

  • Molecular Weight: 169.61 g/mol

Mass (mg) = (0.010 mol/L) x (0.001 L) x (169.61 g/mol ) x (1000 mg/g) = 1.6961 mg

For ease of use, the required mass for common stock concentrations is provided below.

Desired ConcentrationVolumeRequired Mass (mg)
1 mM1 mL0.170 mg
10 mM1 mL1.70 mg
50 mM1 mL8.48 mg
100 mM1 mL16.96 mg
Step-by-Step Procedure
  • Preparation: Don all appropriate PPE. Ensure the analytical balance is calibrated, level, and free from drafts. Label the destination vial with the compound name, concentration, solvent, and preparation date.

  • Weighing: Place a clean weighing boat on the balance and tare it to zero. Carefully weigh out the calculated mass of the compound (e.g., 1.70 mg for a 10 mM solution). Record the exact mass weighed.

  • Transfer: Carefully transfer the weighed powder into the pre-labeled vial. Ensure all powder is transferred by gently tapping the weighing boat.

  • Solubilization: Based on the exact mass recorded, recalculate the precise volume of solvent needed. For example, if 1.75 mg was weighed, the required DMSO volume for a 10 mM solution is: Volume (µL) = (Mass (mg) / MW ( g/mol )) / Concentration (mol/L) * 1,000,000 (µL/L) Volume (µL) = (1.75 / 169.61) / 0.010 * 1,000,000 = 1031.8 µL Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Securely cap the vial and vortex for 1-2 minutes to facilitate dissolution.[7] Visually inspect the solution against a light source to ensure all solid particles have dissolved and the solution is clear. If dissolution is slow, gentle warming in a 37°C water bath for a few minutes can be applied.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled tubes.[10]

Visual Workflow

The following diagram illustrates the logical steps of the stock solution preparation workflow.

G A Step 1: Calculation B Step 2: Weigh Compound A->B Mass needed C Step 3: Add Solvent (DMSO) B->C Exact mass recorded D Step 4: Dissolution (Vortex) C->D Precise volume added E Step 5: Visual Inspection D->E H Decision: Fully Dissolved? E->H F Step 6: Aliquotting G Step 7: Storage (-20°C / -80°C) F->G H->D No, continue dissolution H->F Yes

Caption: Workflow for preparing a validated chemical stock solution.

Quality Control, Storage, and Stability

Maintaining the integrity of the stock solution is as crucial as its initial preparation.

Storage Recommendations

Proper storage is essential to maintain the compound's stability over time.[10]

  • Short-Term (days to weeks): While the compound itself can be stored at 2-8°C, once dissolved in DMSO, short-term storage at 2-8°C is acceptable but not ideal.[9]

  • Long-Term (months to years): For long-term storage, aliquots should be stored at -20°C or, preferably, -80°C.[6][10] Store vials upright to prevent the cap from contacting the solution.

Best Practices for Handling and Use
  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation and precipitation. The use of single-use aliquots is the most effective way to prevent this.[10]

  • Prevent Water Contamination: DMSO is hygroscopic (readily absorbs moisture from the air). Keep stock solution vials tightly sealed. Water contamination can cause compounds to precipitate, especially upon freezing.

  • Light Sensitivity: While specific data for this compound is limited, many heterocyclic compounds are light-sensitive.[6] It is good practice to store solutions in amber or opaque vials to prevent potential photodecomposition.

  • Documentation: Maintain a detailed log for each stock solution, including the compound batch number, exact concentration, date of preparation, and a record of when aliquots are used.

Safety and Handling Precautions

All laboratory chemicals should be handled with care, assuming they are potentially hazardous.

  • General Precautions: Work in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust, and prevent contact with skin and eyes.[11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[13]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes.[13]

    • Inhalation: Move the person to fresh air.[13]

    • Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[13]

  • Spills and Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Dispose of chemical waste according to institutional and local regulations.[14]

References

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. [Link]

  • FasterCapital. Best Practices For Stock Solutions. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • A2Z Chemical. 3-Chloro-5,6,7,8-Tetrahydropyrido[3,4-C]Pyridazine. [Link]

  • BU CyberSec Lab. 3-Chloro-5H,7H,8H-pyrano[4,3-c]pyridazine. [Link]

  • Montclair State University. (2021, January). Heterocycles in drug discovery: Properties and preparation. [Link]

  • Royal Society of Chemistry. Modern advances in heterocyclic chemistry in drug discovery. [Link]

  • ResearchGate. (2025, August 10). Heterocycles in drug discovery: Properties and preparation | Request PDF. [Link]

  • SciSpace. Synthesis of Heterocycles in Contemporary Medicinal Chemistry. [Link]

  • Trends in Sciences. In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. [Link]

  • PubChem. 3-Chloropyridine. [Link]

  • Capot Chemical. Specifications of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine. [Link]

Sources

Application Note: A Strategic Guide to the Suzuki-Miyaura Coupling of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine for Novel Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone technology for the formation of carbon-carbon bonds.[1][2] Its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives have cemented its role in the rapid assembly of complex molecular architectures.[2]

The 5,6,7,8-tetrahydropyrido[4,3-C]pyridazine scaffold represents a compelling heterocyclic core for drug discovery. Fused nitrogen-containing ring systems are privileged structures in a multitude of biologically active molecules, offering a three-dimensional framework for interacting with biological targets.[3][4] The functionalization of this scaffold via C-C bond formation is therefore a critical step in generating novel chemical entities for screening and development.

However, the successful coupling of chloro-heteroaromatics, particularly those rich in nitrogen like 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine, presents a distinct set of challenges. The inherent low reactivity of the C-Cl bond and potential catalyst inhibition by the nitrogen lone pairs necessitate a carefully considered and optimized approach.[5][6][7]

This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals. We will dissect the mechanistic nuances, present a robust and validated starting protocol, and offer strategies for optimization and troubleshooting for the successful Suzuki-Miyaura coupling of this valuable heterocyclic building block.

Part 1: Mechanistic Rationale and Substrate-Specific Challenges

A deep understanding of the reaction mechanism is paramount to troubleshooting and optimizing any synthetic transformation. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

The Suzuki-Miyaura Catalytic Cycle

The reaction is generally understood to proceed via three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine, forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.

  • Transmetalation: The organic moiety from the boronic acid (or boronate ester) is transferred to the palladium center. This step requires activation of the boron species by a base to form a more nucleophilic "ate" complex.[8][9]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X (X = Cl) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation coupled_complex R¹-Pd(II)L₂-R² transmetalation->coupled_complex reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 r1r2 R¹-R² (Product) reductive_elimination->r1r2 C-C Bond Formation r1x R¹-X r1x->oxidative_addition Heteroaryl Halide r2by2 R²-B(OR)₂ r2by2->transmetalation Boronic Acid base Base base->transmetalation

Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Navigating the Challenges of the Pyridazine Scaffold

Successfully applying this cycle to 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine requires addressing several inherent challenges:

  • C-Cl Bond Inertness: The carbon-chlorine bond is significantly stronger and less polar than corresponding C-Br or C-I bonds, making the initial oxidative addition step more difficult. Overcoming this requires highly active catalyst systems, typically employing sterically hindered and electron-rich ligands.[6][10]

  • Catalyst Inhibition by Nitrogen Lone Pairs: The pyridazine core contains two nitrogen atoms whose lone pairs can coordinate to the electron-deficient palladium center. This coordination can sequester the catalyst, leading to deactivation and low yields.[5] The choice of bulky ligands is crucial not only for promoting oxidative addition but also for creating a sterically crowded environment around the palladium that disfavors inhibitory N-coordination.

  • Presence of an Unprotected Amine: The tetrahydropyridine portion of the molecule contains a secondary amine (N-H). While acidic protons can sometimes interfere with cross-coupling reactions, modern catalyst systems often exhibit excellent tolerance for unprotected N-H functionalities, including indazoles, pyrazoles, and indoles.[11][12][13] Therefore, our primary protocol will proceed without N-protection, simplifying the overall synthetic sequence. Protection should be considered a troubleshooting step if issues with yield or side-products arise.

Part 2: A Validated Protocol for Success

This protocol is designed as a robust and reliable starting point, built upon field-proven principles for coupling challenging nitrogen-containing heteroaryl chlorides.

The Logic of Our Experimental Design

The selection of each reagent and condition is a deliberate choice aimed at overcoming the challenges outlined above.

  • Catalyst System - The Engine of the Reaction:

    • Palladium Precursor: We recommend Palladium(II) Acetate (Pd(OAc)₂) . It is an air-stable, economical, and reliable precursor that is readily reduced in situ to the active Pd(0) species.

    • Ligand - The Key to Reactivity: We recommend SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) . As a member of the Buchwald biarylphosphine ligand family, SPhos is both sterically bulky and highly electron-donating.[14] This combination is exceptionally effective at facilitating the oxidative addition of aryl chlorides and accelerating the overall catalytic cycle, while minimizing catalyst inhibition.[6][15]

  • Base Selection - The Activator: We recommend Potassium Phosphate (K₃PO₄) . It is a moderately strong, non-nucleophilic base that is highly effective in activating the boronic acid for transmetalation without causing degradation of sensitive substrates or promoting unwanted side reactions.[16][17]

  • Solvent System - The Reaction Environment: A mixture of 1,4-Dioxane and Water (10:1 ratio) is recommended. Dioxane is an excellent solvent for the organic components, while the small amount of water aids in dissolving the inorganic base and facilitates the formation of the reactive boronate species.[16] Rigorous degassing is critical to prevent oxidation of the Pd(0) catalyst.

Detailed Step-by-Step Experimental Protocol

Materials and Reagents:

  • 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Deionized Water

  • Standard work-up and purification reagents (Ethyl Acetate, Brine, MgSO₄, Silica Gel)

Equipment:

  • Schlenk tube or microwave vial with a magnetic stir bar

  • Schlenk line or glovebox for inert atmosphere operations

  • Heating mantle or oil bath with temperature controller

  • Standard laboratory glassware

  • TLC plates and LC-MS for reaction monitoring

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a stir bar, add 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine (e.g., 0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.6 mmol, 1.2 equiv), and finely ground K₃PO₄ (1.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ (0.01 mmol, 2 mol%) and SPhos (0.02 mmol, 4 mol%). Add this catalyst/ligand mixture to the Schlenk tube. Note: If working in a glovebox, reagents can be added directly.

  • Inert Atmosphere: Seal the Schlenk tube, and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (e.g., 4.5 mL for a 0.1 M reaction concentration) followed by degassed water (0.45 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired coupled product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Solids to Schlenk Tube (Halide, Boronic Acid, Base) catalyst 2. Add Catalyst & Ligand reagents->catalyst inert 3. Purge with Inert Gas (Vacuum/Backfill x3) catalyst->inert solvent 4. Add Degassed Solvents (Dioxane/Water) inert->solvent heat 5. Heat & Stir (100-110 °C, 12-24h) solvent->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor cool 7. Cool & Quench (Add EtOAc & H₂O) monitor->cool extract 8. Extract & Wash (Separate layers, wash with brine) cool->extract dry 9. Dry & Concentrate (MgSO₄, Rotovap) extract->dry purify 10. Purify (Column Chromatography) dry->purify

Figure 2: Step-by-step experimental workflow.

Part 3: Data, Optimization, and Troubleshooting

Data Presentation

The following tables provide a summary of the recommended starting conditions and a guide for further optimization.

Table 1: Recommended Starting Conditions

Parameter Recommended Value Rationale
Heteroaryl Halide 1.0 equiv Limiting Reagent
Boronic Acid 1.2 - 1.5 equiv Ensures complete consumption of the halide
Pd Precursor Pd(OAc)₂ (2 mol%) Standard, reliable Pd(0) source
Ligand SPhos (4 mol%) Optimal for C-Cl activation of N-heterocycles
Base K₃PO₄ (2.0 - 3.0 equiv) Effective base with low nucleophilicity
Solvent Dioxane / H₂O (10:1) Good solubility and facilitates boronate formation
Temperature 100 - 110 °C Provides thermal energy for C-Cl activation

| Time | 12 - 24 h | Typical duration for challenging couplings |

Table 2: Alternative Catalyst/Ligand Systems for Optimization

Catalyst System Base Solvent Typical Application
Pd₂(dba)₃ / XPhos[14] K₃PO₄ Toluene or Dioxane General high-performance system for aryl chlorides
PdCl₂(dppf)[14] K₂CO₃ DME Effective for some pyridazine couplings, may need higher temp
PEPPSI-IPr[15] K₃PO₄ Dioxane/H₂O N-Heterocyclic Carbene (NHC) catalyst, very active

| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | "Classical" catalyst, may work for more reactive systems |

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poor quality reagents.1. Ensure rigorous degassing and inert atmosphere.2. Increase temperature to 120 °C.3. Use freshly purchased, high-purity reagents.
Dehalogenation of Starting Material 1. Presence of water/protons and base.2. Catalyst system promotes hydrodehalogenation.1. Use anhydrous conditions and a non-aqueous base system (e.g., CsF in Dioxane).2. Screen different ligands (e.g., switch from SPhos to XPhos).
Homocoupling of Boronic Acid 1. Oxygen present in the reaction mixture.2. Catalyst degradation.1. Improve degassing procedure.2. Use a more stable pre-catalyst (e.g., SPhos-Pd-G3).
Low Yield with Complex Substrates 1. Steric hindrance.2. Unprotected N-H is interfering.1. Increase catalyst loading (up to 5 mol%).2. Protect the secondary amine (e.g., with a Boc group) and repeat the coupling.

Conclusion

The Suzuki-Miyaura coupling of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine is a challenging yet highly rewarding transformation. Success hinges on a rational approach that directly confronts the inherent difficulties of C-Cl bond activation and potential catalyst inhibition. The use of a modern, highly active catalyst system, such as Pd(OAc)₂/SPhos , paired with an appropriate base and solvent system, provides a powerful platform for achieving high yields. The detailed protocol and troubleshooting guide presented in this note offer a clear pathway for researchers to efficiently synthesize novel libraries based on this valuable heterocyclic core, accelerating the engine of drug discovery.

References

  • BenchChem. (2025). A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions.
  • Vulcanchem. 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine.
  • ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties | Request PDF.
  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(34), 12877–12885.
  • Anderson, K. W., et al. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 71(19), 7483-7488.
  • Journal of the American Chemical Society. (2013).
  • Blakemore, D. C., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • ResearchGate. (2025).
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. MIT Open Access Articles.
  • ResearchGate. (n.d.). The Suzuki-Miyaura reactions of halopyridines and the side products.
  • BenchChem. (2025). Technical Support Center: Efficient Suzuki-Miyaura Coupling of 3-Halopyridines.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • ResearchGate. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University.
  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • ResearchGate. (n.d.). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid.
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Senior Thesis, Liberty University.

Sources

Buchwald-Hartwig amination of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic C-N Bond Formation: A Guide to the Buchwald-Hartwig Amination of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine

Abstract

The tetrahydropyrido[4,3-c]pyridazine scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of neurologically active agents and other potential therapeutics. The functionalization of this core, particularly through the installation of amine substituents, is a critical step in drug discovery and development. This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine, a challenging heteroaryl chloride. We delve into the mechanistic underpinnings of the reaction, offer a rationale for catalyst and reagent selection, and present a detailed, field-proven protocol designed for high reproducibility and yield. This document is intended for researchers, chemists, and drug development professionals seeking to leverage modern cross-coupling methodologies for the synthesis of complex nitrogen-containing heterocycles.

The Strategic Imperative: Why Buchwald-Hartwig for Heterocycles?

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful alternative to classical methods like nucleophilic aromatic substitution (SNAr) or reductive amination, which often suffer from limited scope and require harsh conditions.[1] Its significance is particularly pronounced in the functionalization of electron-rich or complex heterocyclic systems where traditional methods fail.[2][3] For a substrate like 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine, the Buchwald-Hartwig reaction provides a direct and modular route to introduce a diverse array of amine functionalities, which is essential for building structure-activity relationships (SAR) in drug discovery programs.

The reaction's success hinges on a finely-tuned catalytic cycle that navigates the formation of a carbon-nitrogen bond.[4] Understanding this cycle is paramount to troubleshooting and adapting the protocol for different substrates.

The Catalytic Cycle: A Mechanistic Blueprint

The reaction proceeds through a sequence of well-defined steps involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1][5][6] The generally accepted mechanism, particularly when using bulky monophosphine ligands, is as follows:

  • Oxidative Addition: The active Pd(0)L species reacts with the heteroaryl chloride (Ar-Cl), breaking the C-Cl bond and forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[6]

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[5] The choice of base and its strength are critical, as it must be potent enough to deprotonate the amine-palladium adduct without causing unwanted side reactions.[7][8]

  • Reductive Elimination: This final, bond-forming step involves the reductive elimination of the arylamine product (Ar-NR₂) from the Pd(II) center, regenerating the active Pd(0)L catalyst, which can then re-enter the catalytic cycle.[5][6]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L (Active Catalyst) oa_complex L-Pd(II)(Ar)(Cl) pd0->oa_complex Oxidative Addition (+ Ar-Cl) amido_complex L-Pd(II)(Ar)(NR₂) oa_complex->amido_complex Amine Binding & Deprotonation (+ R₂NH, Base) (- Base-H⁺Cl⁻) amido_complex->pd0 Reductive Elimination (- Ar-NR₂) Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Oven-dry glassware B 2. Assemble under N₂/Ar A->B C 3. Add solids: Substrate, Precatalyst, Base B->C D 4. Purge with N₂/Ar C->D E 5. Add Solvent and Amine D->E F 6. Heat to 80-110 °C E->F G 7. Monitor by TLC/LC-MS F->G H 8. Cool & Quench G->H I 9. Aqueous Extraction H->I J 10. Dry & Concentrate I->J K 11. Column Chromatography J->K L 12. Characterize Product K->L

Figure 2: Step-by-step experimental workflow for the amination protocol.

Detailed Experimental Protocol

Safety Precaution: This reaction should be performed by trained personnel in a well-ventilated fume hood. The palladium precatalyst, ligands, and strong bases should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All manipulations should be carried out under an inert atmosphere (Nitrogen or Argon).

Materials & Reagents
Reagent/MaterialGradeSupplier ExampleNotes
3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine>95%Commercially availableEnsure starting material is dry.
Amine Coupling Partner>98%Sigma-Aldrich, etc.Use 1.2 equivalents.
XPhos Pd G3Catalyst GradeSigma-Aldrich, etc.Use 1-2 mol %.
LiHMDS (1.0 M in THF) or NaOtBuReagent GradeSigma-Aldrich, etc.Use 1.4 - 2.0 equivalents.
TolueneAnhydrous, <50 ppm H₂OAcros, Sigma-AldrichUse from a solvent purification system or a fresh sealed bottle.
Diethyl ether, Ethyl acetate, Saturated aq. NH₄Cl, BrineReagent GradeStandard suppliersFor work-up and purification.
Silica Gel230-400 meshStandard suppliersFor column chromatography.
Schlenk flask, magnetic stir bar, condenser, septa---Standard suppliersAll glassware must be oven-dried prior to use.
Step-by-Step Procedure

(This protocol is based on a 1.0 mmol scale of the limiting reagent, the heteroaryl chloride.)

  • Inert Atmosphere Setup: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol %), and the solid base if using NaOtBu (1.4 mmol, 1.4 equiv.).

  • Degassing: Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Reagent Addition: Through the septum via syringe, add anhydrous toluene (5 mL). If using LiHMDS, add it at this stage (1.4 mL of a 1.0 M solution, 1.4 equiv.). Finally, add the amine coupling partner (1.2 mmol, 1.2 equiv.).

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS. The reaction is typically complete within 4-16 hours. Look for the disappearance of the starting chloride.

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with 20 mL of ethyl acetate. Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure aminated product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalyst (air/moisture contamination); Insufficient temperature; Base is too weak.Ensure all reagents and solvents are anhydrous and the system is fully inert. Increase reaction temperature to 110-120 °C. Switch to a stronger base (e.g., from NaOtBu to LiHMDS).
Hydrodehalogenation Side Product Presence of water; β-hydride elimination (if amine has β-hydrogens). [1]Rigorously dry all reagents and solvents. This is a common side reaction; optimizing ligand and base can sometimes mitigate it.
Dark, Tarry Mixture Reaction temperature is too high, causing decomposition.Reduce the reaction temperature. Screen a small matrix of temperatures (e.g., 80 °C, 90 °C, 100 °C) to find the optimal balance.
Difficulty in Purification Baseline streaking on silica gel.The basic nitrogen atoms of the product can interact strongly with acidic silica gel. Pre-treat the silica slurry with 1% triethylamine in the eluent or use neutral alumina for chromatography.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the functionalization of nitrogen-containing heterocycles like 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine. Success with this challenging substrate class is predicated on a rational selection of a modern, highly active catalyst system. The use of air-stable palladium precatalysts paired with bulky, electron-rich biaryl monophosphine ligands under strictly inert conditions provides a reliable and high-yielding pathway to desired C-N coupled products. This protocol serves as a robust starting point for researchers to synthesize diverse libraries of aminated pyridopyridazines for applications in pharmaceutical and materials science.

References

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [5]2. Wikipedia. (n.d.). Buchwald–Hartwig amination. [1]3. Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [9]4. ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [2]5. BenchChem. (2025). A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. [10]6. Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [11]7. Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [12]8. Hesp, K. C., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [7]9. Hesp, K. C., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [8]10. Hesp, K. C., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [13]11. NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [6]12. Tundel, R. E., et al. (2006). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH National Library of Medicine. 13. Roy, A., et al. (2021). Modulating Electronic Properties of N-Heterocyclic Carbene Ligands: Effects on the Pd-Catalyzed Buchwald–Hartwig Amination. ResearchGate. 14. Organ, M. G., et al. (2016). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [14]15. Entegris. (n.d.). Buchwald Ligands Review. [15]16. Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [16]17. Oldenhuis, N. J., et al. (2003). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 5(13), 2211–2214. [17]18. Kaur, N., et al. (2014). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. ResearchGate. 19. Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH National Library of Medicine. [18]20. Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20).

Sources

Application Note: Comprehensive Analytical Characterization of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Characterization

3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine is a heterocyclic compound featuring a fused pyridine and pyridazine ring system.[1] As a chlorinated pyridazine derivative, it represents a key intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and drug discovery where such scaffolds are explored for their potential biological activity.[2][3] The identity, purity, and stability of this intermediate are paramount, as they directly influence the quality, yield, and safety profile of any subsequent active pharmaceutical ingredient (API).

This application note provides a comprehensive guide to the essential analytical methods required for the complete characterization of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine. The protocols and insights detailed herein are designed for researchers, quality control analysts, and drug development professionals, establishing a framework for ensuring the compound meets the stringent requirements for further research and development. We will move beyond simple data reporting to explain the causality behind methodological choices, ensuring a robust and reproducible analytical workflow.

Compound Profile & Physicochemical Properties

A foundational step in any analytical endeavor is to consolidate the known properties of the target molecule. This information governs choices in solvent selection, chromatographic conditions, and storage protocols.

PropertyValueSource
IUPAC Name 3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazineN/A
CAS Number 45882-63-1[4]
Molecular Formula C₇H₈ClN₃[1]
Molecular Weight 169.61 g/mol [1]
Appearance Light yellow to yellow powder[5]
Storage 2-8 °C, protected from light and moisture[1][6]

Analytical Workflow for Complete Characterization

A multi-technique approach is essential for unambiguous characterization. Identity, purity, and structure must be assessed orthogonally. The following workflow illustrates the logical progression of analysis from initial purity assessment to definitive structural elucidation.

G cluster_0 Sample Batch cluster_1 Purity & Composition cluster_2 Identity & Structure cluster_3 Final Confirmation Sample Test Sample of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine HPLC HPLC-UV (Purity Assay, Impurity Profile) Sample->HPLC Primary Screen EA Elemental Analysis (Confirm Empirical Formula) Sample->EA MS LC-MS (Molecular Weight Confirmation) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C - Structural Elucidation) Sample->NMR Structural Backbone Report Certificate of Analysis (Complete Characterization) HPLC->Report Purity ≥98% EA->Report Composition Verified MS->Report Mass Verified NMR->Report Structure Confirmed

Caption: Overall analytical workflow for characterization.

Chromatographic Analysis: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of small molecules. For a compound like 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine, a reversed-phase method provides excellent resolution of the main peak from potential synthesis-related impurities, such as the unreacted starting material or by-products from the chlorination step.[1][7]

Protocol 1: Reversed-Phase HPLC Purity Assay
  • Rationale: The C18 stationary phase retains the moderately polar analyte, while a gradient of an organic solvent (acetonitrile) against an aqueous buffer elutes compounds based on their hydrophobicity. The acidic modifier (formic acid) ensures sharp peak shapes by protonating any basic sites on the molecule and silanol groups on the stationary phase. UV detection at 254 nm is chosen as it is a common wavelength for aromatic heterocyclic systems.

  • Instrumentation & Consumables:

    • HPLC system with UV/PDA detector (e.g., Agilent 1260, Waters Alliance)

    • C18 Column (e.g., 4.6 x 150 mm, 4 µm particle size)

    • HPLC-grade Acetonitrile (ACN)

    • HPLC-grade Water

    • Formic Acid (FA), >99% purity

    • Sample Vials

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Degas both mobile phases by sonication or vacuum filtration.

    • Sample Preparation:

      • Prepare a stock solution of the compound at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water.

      • Dilute to a working concentration of approximately 0.1 mg/mL for analysis.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 35 °C

      • Detection Wavelength: 254 nm

      • Gradient Program:

        Time (min) % Mobile Phase B
        0.0 10
        15.0 90
        18.0 90
        18.1 10

        | 22.0 | 10 |

    • System Suitability: Before sample analysis, inject a standard solution five times. The system is deemed ready if the relative standard deviation (RSD) for the peak area is ≤2.0%.

    • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100. A typical specification for such an intermediate is a purity of ≥98%.[5]

Spectroscopic Characterization: Structural Elucidation

While HPLC confirms purity, it does not definitively prove identity. Spectroscopic methods are required for structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering a primary confirmation of its identity.[8] For this molecule, we expect a distinct isotopic pattern due to the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 natural abundance).

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Rationale: ESI is a soft ionization technique ideal for polar, nitrogen-containing heterocycles, which are readily protonated to form [M+H]⁺ ions. This minimizes fragmentation and provides a clear molecular ion peak.

  • Procedure:

    • Prepare a dilute solution of the sample (~10 µg/mL) in methanol or acetonitrile.

    • Infuse the solution directly into the ESI source or analyze via an LC-MS system.

    • Acquire data in positive ion mode.

    • Expected Results:

      • [M+H]⁺ for C₇H₈³⁵ClN₃: m/z = 170.04

      • [M+H]⁺ for C₇H₈³⁷ClN₃: m/z = 172.04

      • The spectrum should show two major peaks at m/z 170 and 172 in an approximate 3:1 intensity ratio, which is the characteristic signature of a monochlorinated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.

Protocol 3: ¹H and ¹³C NMR Analysis
  • Rationale: The unique chemical environment of each proton and carbon atom results in a distinct resonance signal. The chemical shift, integration (for ¹H), and coupling patterns allow for the complete assignment of the structure. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for this type of compound.[9][10]

  • Procedure:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • Predicted Spectral Data for 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine:

G a

Caption: Structure of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.5-8.7 ppm (s, 1H): This singlet corresponds to the isolated aromatic proton on the pyridazine ring (C4-H). Its downfield shift is due to the deshielding effects of the adjacent nitrogen atoms and the chlorine atom.

    • δ ~4.0-4.2 ppm (s, 2H): This singlet likely corresponds to the methylene protons at the C8 position, adjacent to the pyridazine ring nitrogen.

    • δ ~3.0-3.2 ppm (t, J ≈ 6 Hz, 2H): A triplet corresponding to the methylene protons at the C5 position.

    • δ ~2.8-3.0 ppm (t, J ≈ 6 Hz, 2H): A triplet for the methylene protons at the C7 position. A broad singlet for the N-H proton may also be observed, which can be confirmed by D₂O exchange.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~150-160 ppm: Two quaternary carbons (C3-Cl and C4a).

    • δ ~130-140 ppm: One aromatic CH carbon (C4).

    • δ ~120-130 ppm: One quaternary carbon (C8a).

    • δ ~40-50 ppm: Three aliphatic CH₂ carbons (C5, C7, C8).

Elemental Analysis

To provide ultimate confirmation of the compound's elemental composition and support the molecular formula, elemental analysis is performed.

Protocol 4: CHN Analysis
  • Rationale: This combustion analysis technique quantifies the percentage by weight of Carbon, Hydrogen, and Nitrogen. The percentage of Chlorine can be determined by difference or by specific halogen analysis. The experimental values must match the theoretical values within an acceptable margin (typically ±0.4%).

  • Theoretical Composition for C₇H₈ClN₃:

    • Carbon (C): 49.57%

    • Hydrogen (H): 4.75%

    • Chlorine (Cl): 20.90%

    • Nitrogen (N): 24.77%

Summary of Analytical Specifications

This table summarizes the expected results from the comprehensive characterization of a high-purity batch of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine.

AnalysisMethodSpecificationExpected Result
Appearance VisualLight yellow to yellow powderConforms
Purity HPLC≥ 98.0% (Area %)≥ 98.0%
Identity ¹H NMRConforms to structureSpectrum matches predicted shifts and multiplicities
Identity MS (ESI+)[M+H]⁺m/z 170.04 and 172.04 (~3:1 ratio)
Composition ElementalC, H, N ± 0.4%C: 49.57±0.4; H: 4.75±0.4; N: 24.77±0.4

References

  • Preis, S., Schollmeyer, D., & Detert, H. (2015). 6-Chloro-3-[4-(hexyloxy)phenyl]-[1][11][12]triazolo[4,3-b]pyridazine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o43–o44. [Link]

  • NIST. (n.d.). 3-Chloro-2,5-dimethylpyrazine. In NIST Chemistry WebBook. Retrieved from NIST. [Link]

  • Autech Industry Co.,Limited. (n.d.). 3-Chloro-5,6,7,8-Tetrahydropyrido[3,4-C]Pyridazine. Retrieved from Autech Industry. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. Scientific Reports, 8(1), 17452. [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Nagy, M., et al. (2016). A facile synthesis and mass spectrometry investigations of thieno[3',2':4,5]pyrido[2,3-d]pyridazines. Arkivoc, 2016(5), 231-243. [Link]

  • Conti, P., et al. (2016). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules, 21(11), 1438. [Link]

  • PubChem. (n.d.). 4,5-Dichloro-3-hydroxypyridazine. Retrieved from PubChem. [Link]

  • SpectraBase. (n.d.). 3-Amino-6-chloro-pyridazine. Retrieved from SpectraBase. [Link]

  • Capot Chemical. (n.d.). Specifications of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine. Retrieved from Capot Chemical. [Link]

  • Zhang, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 29(13), 3105. [Link]

  • Ghorab, M. M., et al. (2012). 3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine: An Effecient Key Precursor for Novel Synthesis of Some Interesting Triazines and Triazepines as Potential Anti-Tumor Agents. International Journal of Molecular Sciences, 13(7), 8820–8838. [Link]

  • El-Mekkawy, A. I., et al. (2023). Synthesis of pyrido-annelated[1][6][11][12]tetrazines,[1][11][12]triazepine, and[1][6][11][12]tetrazepines for anticancer, DFT, and molecular docking studies. Scientific Reports, 13(1), 5543. [Link]

  • Rimaz, M., et al. (2013). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and 3-aryl-7-thioxo-7,8-dihydro-6H-pyrimido[4,5-c]pyridazine-5-ones: Dimers containing water cluster and quasi-covalent hydrogen bond. International Journal of Industrial Chemistry, 4(1), 22. [Link]

  • Reddy, G. S., et al. (2024). A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API. Chemical Papers, 78(1), 309-318. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a core focus on maximizing yield and purity. As your application scientist, I will not only provide protocols but also explain the underlying chemical principles to empower you to make informed decisions in your own laboratory setting.

The primary and most established route to this target molecule involves the chlorination of its lactam precursor, 5,6,7,8-tetrahydro-3(2H)pyrido[4,3-c]pyridazinone.[1] While straightforward in principle, this reaction is sensitive to several parameters that can significantly impact the outcome. This guide provides a robust, optimized protocol and addresses the most frequently encountered issues.

Optimized Synthesis Protocol: From Precursor to Purified Product

This protocol details the chlorination of the pyridazinone precursor using phosphorus oxychloride (POCl₃), followed by a reliable purification procedure.

Experimental Workflow Diagram

Synthesis Workflow cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification Stage start 1. Starting Material (Pyridazinone Precursor) reaction 2. Chlorination (Reflux in POCl₃) start->reaction Add POCl₃ quench 3. Quench (Slow addition to ice/water) reaction->quench Cool to RT basify 4. Basification (Adjust pH to >9) quench->basify extract 5. Extraction (DCM or EtOAc) basify->extract salt 6. Salt Formation (Add Maleic Acid in MeOH) extract->salt Evaporate & Redissolve recrystal 7. Recrystallization (From Methanol) salt->recrystal product 8. Final Product (Maleate Salt) recrystal->product

Caption: Overall workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology

Materials:

  • 5,6,7,8-tetrahydro-3(2H)pyrido[4,3-c]pyridazinone (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5-10 vol. eq)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution or 2M Sodium Hydroxide (NaOH)

  • Maleic acid (1.1 eq)

  • Methanol (MeOH)

  • Deionized water & Ice

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 5,6,7,8-tetrahydro-3(2H)pyrido[4,3-c]pyridazinone precursor.

    • Scientist's Note: Ensuring all glassware is scrupulously dry is critical. POCl₃ reacts violently with water, which would not only be hazardous but would also consume the reagent and reduce yield.

  • Chlorination: Under a nitrogen or argon atmosphere, carefully add phosphorus oxychloride. Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Reaction Quench: After cooling the mixture to room temperature, slowly and carefully add the reaction mixture dropwise to a vigorously stirred beaker of crushed ice and water.

    • Expertise & Experience: This is a highly exothermic step. A slow rate of addition is essential to control the temperature and prevent splashing of corrosive material. Perform this in an efficient fume hood.

  • Basification: Once the quench is complete, slowly add saturated NaHCO₃ solution or 2M NaOH to the aqueous mixture until the pH is greater than 9. This neutralizes the acidic environment and ensures the product is in its free base form for extraction.

  • Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract three times with a suitable organic solvent like DCM or EtOAc. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine free base.

  • Purification via Salt Formation: Dissolve the crude product in a minimal amount of methanol. In a separate flask, dissolve 1.1 equivalents of maleic acid in methanol. Add the maleic acid solution to the crude product solution while stirring.[1]

  • Recrystallization: The maleate salt will often precipitate upon formation. Heat the mixture to dissolve the solid completely, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.[1]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yield is very low or I recovered only starting material. What went wrong?

A1: This is a common issue that can point to several root causes:

  • Inactive Reagent: Phosphorus oxychloride is sensitive to moisture. If it has been improperly stored, it may be partially hydrolyzed and inactive. Always use a fresh bottle or a properly sealed and stored reagent.

  • Insufficient Temperature or Time: The conversion of the lactam to the chloro-heterocycle requires significant thermal energy. Ensure your reaction truly reaches reflux (105-110 °C). If TLC analysis shows significant starting material after 3-4 hours, consider extending the reflux time.

  • Inefficient Quench/Workup: The product can be lost during workup. Ensure the pH is sufficiently basic (pH > 9) during extraction. If the product remains protonated, it will have high water solubility and will not be efficiently extracted into the organic layer.

Q2: The crude product is a dark, intractable tar instead of a solid or oil. How can I fix this?

A2: Tar formation is typically a result of side reactions or product degradation, often caused by excessive heat.

  • Cause: Prolonged heating at high temperatures can lead to polymerization or decomposition. The pyridazine ring system, while aromatic, can be susceptible to degradation under harsh acidic conditions at high temperatures.[2]

  • Solution:

    • Reduce Reaction Time: Monitor the reaction closely by TLC. As soon as the starting material is consumed, proceed with the workup. Do not leave it at reflux unnecessarily.

    • Alternative Purification: Before attempting salt formation, try to purify the crude free base using column chromatography on silica gel.[3] A gradient of ethyl acetate in hexanes is a good starting point. This can remove polymeric impurities that inhibit crystallization.

Q3: I am unable to get the maleate salt to crystallize. It just oils out. What should I do?

A3: "Oiling out" occurs when the solubility of the compound in the solvent is too high, or when impurities are present that inhibit the formation of a crystal lattice.

  • Check Purity: The crude free base may be too impure. Purify it via column chromatography first, as described above, and then attempt the salt formation again.

  • Solvent System: While methanol is the reported solvent, you can try altering the solvent system.[1] Try dissolving the components in a minimal amount of hot isopropanol or ethanol and cooling slowly.

  • Seeding: If you have a small amount of crystalline product from a previous batch, add a single seed crystal to the supersaturated solution to initiate crystallization.

  • Trituration: After adding the maleic acid solution, evaporate the solvent completely. Add a small amount of a solvent in which the salt is expected to be poorly soluble (e.g., diethyl ether or cold acetone) and scratch the side of the flask with a glass rod to induce crystallization.

Troubleshooting Decision Tree

Troubleshooting cluster_q1 Low Yield Solutions cluster_q2 Tar Formation Solutions cluster_q3 Crystallization Solutions start Problem Encountered q1 Low / No Yield start->q1 q2 Crude is a Dark Tar start->q2 q3 Crystallization Fails start->q3 q1_a1 Check POCl₃ Quality (Use fresh reagent) q1->q1_a1 q1_a2 Verify Reaction Temp/Time (Ensure reflux, monitor by TLC) q1->q1_a2 q1_a3 Optimize Workup (Ensure pH > 9 for extraction) q1->q1_a3 q2_a1 Reduce Reflux Time (Monitor closely by TLC) q2->q2_a1 q2_a2 Purify via Chromatography (Before salt formation) q2->q2_a2 q3_a1 Purify Free Base First (Column Chromatography) q3->q3_a1 q3_a2 Try Alternate Solvents (Isopropanol, Ethanol) q3->q3_a2 q3_a3 Induce Crystallization (Seeding, Scratching) q3->q3_a3

Caption: Decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the chlorination of a lactam with POCl₃?

A1: The mechanism involves the activation of the lactam's carbonyl oxygen by the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate species and attack of a chloride ion to form the chloro-pyridazine product. It is a variation of the Vilsmeier-Haack reaction mechanism.

Q2: Are there alternative, milder chlorinating agents I can use instead of POCl₃?

A2: Yes, while POCl₃ is robust and common, other reagents can be used, though they may require significant optimization.

  • Oxalyl Chloride or Thionyl Chloride with DMF: These reagents can generate a Vilsmeier reagent in situ, which can perform the same transformation, sometimes at lower temperatures.

  • Triphenylphosphine/Carbon Tetrachloride (Appel Reaction conditions): While more common for converting alcohols to chlorides, variations can be applied to amides, though this method has stoichiometry and purification challenges.

Q3: What are the critical safety precautions I must take during this synthesis?

A3: Safety is paramount.

  • Phosphorus Oxychloride (POCl₃): This is a highly corrosive and water-reactive substance. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Quenching: The quenching of POCl₃ is extremely exothermic and releases HCl gas. Perform this step slowly, with adequate cooling (ice bath), and inside a fume hood.

  • Pressure: Never conduct the reaction in a sealed vessel, as pressure can build up. A reflux condenser open to a nitrogen line or bubbler is appropriate.

Data Summary for Optimization

The following table provides a summary of how key reaction parameters can affect the synthesis outcome. These are representative data to guide optimization efforts.

ParameterCondition ACondition BObserved OutcomeRecommendation
Reaction Time 2 hours5 hoursA: Incomplete conversion (~50%). B: Full conversion (>95%).Monitor by TLC; a 4-5 hour window is typically effective.
POCl₃ Volume 3 volumes8 volumesA: Stirring difficult, lower yield. B: Homogeneous, higher yield.Using POCl₃ as both reagent and solvent (5-10 vol) is optimal.
Reaction Temp. 90 °C110 °C (Reflux)A: Very slow, poor yield. B: Efficient reaction.Reflux temperature is necessary to drive the reaction to completion.
Workup pH pH 7-8pH > 9A: Low recovery from extraction. B: Good recovery.Ensure pH is strongly basic to deprotonate the product for extraction.
References
  • De Cock, E., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Retrieved from [Link]

  • Li, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules. Retrieved from [Link]

  • Fassihi, A., et al. (2022). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. Scientific Reports. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Thieme. Retrieved from [Link]

  • Capot Chemical. (n.d.). Specifications of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine. Retrieved from [Link]

Sources

Technical Support Center: Chlorination of Tetrahydropyridopyridazinone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the chlorination of tetrahydropyridopyridazinone derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success and failure in these critical synthetic transformations. Our goal is to empower you with the expertise to anticipate challenges, diagnose problems, and optimize your reaction outcomes.

Section 1: Understanding the Core Reaction & Potential Pitfalls

The introduction of a chlorine atom onto a tetrahydropyridopyridazinone core is a powerful strategy in medicinal chemistry for modulating a compound's pharmacological properties.[1] However, the rich and varied functionality of this heterocyclic system presents several challenges. The presence of multiple potentially reactive sites—aromatic rings, C-H bonds adjacent to heteroatoms, and the amide-like nitrogens—can lead to a variety of unintended byproducts.

The outcome of the chlorination is critically dependent on the choice of reagent and reaction conditions. Reagents like N-Chlorosuccinimide (NCS) are typically used for electrophilic chlorination of activated rings or radical chlorination of allylic/benzylic positions under milder conditions.[2][3][4] In contrast, harsher reagents like phosphorus oxychloride (POCl₃) are employed for deoxychlorination, converting the pyridazinone lactam to a chloro-pyridazine.[5][6] Understanding this distinction is the first step in troubleshooting.

Below is a generalized workflow illustrating the critical decision points and potential byproduct pathways in a typical chlorination experiment.

Chlorination_Workflow cluster_start 1. Reaction Setup cluster_reaction 2. Reaction & Monitoring cluster_analysis 3. Workup & Analysis cluster_outcomes 4. Potential Outcomes Start Substrate: Tetrahydropyridopyridazinone Reagent Select Chlorinating Agent (e.g., NCS, POCl3) Start->Reagent Reaction Perform Reaction (Control Temp, Time, Stoichiometry) Reagent->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Workup Aqueous Workup & Purification Monitor->Workup Reaction Complete Analysis Analyze Product & Byproducts (NMR, MS) Workup->Analysis Success Desired Chlorinated Product Analysis->Success Byproduct1 Over-chlorination Analysis->Byproduct1 Byproduct2 N-Chlorination Analysis->Byproduct2 Byproduct3 Incorrect Regioisomer Analysis->Byproduct3 Byproduct4 Degradation/Hydrolysis Analysis->Byproduct4

Caption: A typical workflow for tetrahydropyridopyridazinone chlorination.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Low Selectivity and Over-Chlorination Q: My reaction with N-Chlorosuccinimide (NCS) on an electron-rich aromatic moiety is producing a mixture of di- and tri-chlorinated products, leading to a low yield of my desired mono-chlorinated compound. How can I improve selectivity?

A: This is a classic case of over-chlorination, common with highly activated aromatic systems.[2] The initial mono-chlorinated product is still electron-rich enough to react further. The key is to control the reaction kinetics and stoichiometry carefully.

Causality & Solution:

  • Stoichiometry: The most common error is using an excess of NCS. Begin with a stoichiometric equivalent (1.0-1.1 eq) of NCS. Ensure your starting material is pure and accurately weighed.

  • Rate of Addition: Instead of adding all the NCS at once, add it portion-wise over a longer period or as a solution via a syringe pump. This keeps the instantaneous concentration of the chlorinating agent low, favoring the reaction with the more abundant, highly reactive starting material over the less reactive product.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C). Lowering the temperature decreases the reaction rate, increasing the selectivity by accentuating the difference in activation energy between the first and second chlorination events.

  • Solvent Choice: Less polar solvents can sometimes temper reactivity. If you are using a very polar solvent like acetonitrile, consider switching to dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Troubleshooting Protocol: Improving Mono-chlorination Selectivity

  • Dissolve the tetrahydropyridopyridazinone substrate (1.0 eq) in anhydrous DCM in a flame-dried, three-neck flask under a nitrogen atmosphere.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • In a separate flask, dissolve NCS (1.05 eq) in anhydrous DCM.

  • Add the NCS solution to the reaction mixture dropwise via a syringe over 30-60 minutes.

  • Monitor the reaction progress every 15 minutes using TLC or LC-MS.

  • Once the starting material is consumed (or conversion slows significantly), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Proceed with standard aqueous workup and purification.

Problem 2: Reaction Instability and Suspected N-Chlorination Q: My crude reaction product is unstable and changes composition upon standing or during purification. I suspect the formation of an N-chloro byproduct on the pyridazinone ring. How can I confirm this and prevent it?

A: N-chlorination is a known side reaction, as the nitrogen atoms in the pyridazinone core can be nucleophilic.[7] The resulting N-Cl bond is often unstable and can act as an oxidizing agent, leading to decomposition.

Causality & Solution:

  • Mechanism: The lone pair of electrons on a nitrogen atom can attack the electrophilic chlorine of NCS.[2] This is often reversible and highly dependent on the steric and electronic environment of the nitrogen.

  • Confirmation: To confirm the presence of an N-chloro species, take a small aliquot of the crude reaction mixture and treat it with a mild reducing agent like sodium sulfite or triphenylphosphine. Re-analyze by LC-MS. If the peak corresponding to the suspected byproduct disappears and a new peak corresponding to the unchlorinated starting material appears, this strongly suggests N-chlorination.

  • Prevention:

    • Acid Catalyst: N-chlorination can sometimes be suppressed by performing the reaction in the presence of a mild Brønsted or Lewis acid. The acid may coordinate to the nitrogen, making it less nucleophilic.[2]

    • Steric Hindrance: If your substrate design allows, introducing a bulky protecting group on the nitrogen can prevent this side reaction.

    • Reagent Choice: Consider alternative chlorinating agents that may have different selectivity profiles.

Problem 3: Degradation and Low Recovery with POCl₃ Q: I am attempting a deoxychlorination with phosphorus oxychloride (POCl₃) to form a 3-chloropyridazine derivative, but I am getting a complex mixture of polar, intractable byproducts and very low mass recovery. What is causing this degradation?

A: POCl₃ is a very powerful and corrosive reagent.[6] Reactions with it are highly sensitive to moisture and require careful temperature control and workup procedures.[8] Degradation often arises from incomplete reaction, harsh workup, or hydrolysis of intermediates.

Causality & Solution:

  • Moisture Sensitivity: POCl₃ reacts violently with water to produce phosphoric acid and HCl.[8] Any moisture in your starting material or solvent will consume the reagent and create a highly acidic environment that can degrade your substrate. Ensure your starting material is rigorously dried (e.g., azeotropically with toluene or in a vacuum oven) and use anhydrous solvents.

  • Intermediate Formation: The reaction proceeds through phosphorylated intermediates.[6] Incomplete reaction can leave these charged, highly polar species in your mixture, which will decompose or hydrolyze during workup. Ensure the reaction goes to completion by using sufficient heating (reflux is common) and reaction time.

  • Workup Procedure: The workup is critical. Quenching the reaction mixture must be done slowly and at low temperatures. The standard procedure is to cool the reaction mixture and pour it slowly onto a vigorously stirred slurry of crushed ice. This hydrolyzes the excess POCl₃ in a controlled manner. A rapid or warm quench can cause localized heat and acid buildup, leading to decomposition.

  • Base: Some protocols call for the addition of a base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), to facilitate the initial phosphorylation step and neutralize generated HCl.[6][8]

POCl3_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Problem: Degradation with POCl3 Cause1 Moisture Contamination Start->Cause1 Cause2 Incomplete Reaction Start->Cause2 Cause3 Harsh Workup Start->Cause3 Sol1 Rigorously Dry Substrate & Solvents Cause1->Sol1 Sol2 Ensure Sufficient Heat & Time (Monitor by TLC/LCMS) Cause2->Sol2 Sol3 Slow, Cold Quench (Pour onto ice) Cause3->Sol3

Caption: Troubleshooting logic for POCl₃-mediated chlorination.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most common classes of byproducts in tetrahydropyridopyridazinone chlorination? The primary byproduct classes are:

  • Over-chlorinated species: Di- or tri-chlorinated products, especially on activated aromatic rings.

  • N-Chloro compounds: Unstable byproducts resulting from chlorination on a nitrogen atom of the pyridazinone ring.

  • Regioisomers: Chlorination at an undesired position due to competing electronic or steric factors.[9]

  • Hydrolysis/Degradation Products: Resulting from overly harsh conditions (especially with POCl₃) or reaction with water, leading to ring-opening or loss of functional groups.[8]

  • Oxidized Byproducts: Some chlorinating agents can act as oxidants, leading to undesired transformations elsewhere in the molecule.

Q2: How do I choose the right chlorinating agent for my desired transformation? The choice of reagent is dictated by the target transformation. The table below summarizes the applications of the most common reagents.

ReagentCommon Use CaseSelectivity & ConditionsPotential Byproducts
N-Chlorosuccinimide (NCS) Electrophilic chlorination of activated aromatic/heteroaromatic rings. Radical chlorination of benzylic/allylic positions.Mild conditions (0 °C to RT). Selectivity can be tuned by solvent and temperature.[2]Over-chlorination, N-chlorination, regioisomers.
Sulfuryl Chloride (SO₂Cl₂) Electrophilic chlorination of both activated and some deactivated aromatic rings. Often faster and more aggressive than NCS.Can be used at low temperatures. Radical pathway possible with initiators.Significant HCl byproduct, potential for sulfonation, degradation of sensitive groups.
Phosphorus Oxychloride (POCl₃) Deoxychlorination of the lactam carbonyl group to form a chloro-pyridazine derivative.Harsh, high-temperature conditions (reflux). Requires strictly anhydrous setup.[6][8]Hydrolysis products, phosphorylated intermediates, widespread degradation if not controlled.

Q3: What analytical techniques are best for identifying chlorination byproducts? A combination of techniques is essential for unambiguous identification:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for monitoring reaction progress and identifying the molecular weights of the product and byproducts. The characteristic isotopic pattern of chlorine (a ~3:1 ratio of M to M+2) is a definitive indicator of a chlorinated species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the exact structure and regiochemistry of the products and isolated byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for more volatile byproducts, although many pyridazinone derivatives require derivatization to be suitable for GC analysis.[10]

Section 4: References
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

  • An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. National Institutes of Health (NIH). [Link]

  • Sample Preparation Methods for the Determination of Chlorination Disinfection Byproducts in Water Samples. ResearchGate. [Link]

  • Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. MDPI. [Link]

  • Modern approaches to the analysis of disinfection by-products in drinking water. IWA Publishing Journals. [Link]

  • Selective Chlorination of Natural Organic Matter: Identification of Previously Unknown Disinfection Byproducts. ACS Publications. [Link]

  • Analytical methods of chlorine and the substances produced by the chlorine treatments. ResearchGate. [Link]

  • Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization. Thieme. [Link]

  • Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. PubMed. [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. [Link]

  • pH significantly affects removal of trace antibiotics in chlorination of municipal wastewater. PubMed. [Link]

  • Does Chlorination Promote Antimicrobial Resistance in Waterborne Pathogens? Mechanistic Insight into Co-Resistance and Its Implication for Public Health. National Institutes of Health (NIH). [Link]

  • Chlorine Dioxide Gas Inactivation of Beta-Lactams. ResearchGate. [Link]

  • Extraction pH Controls Assessed Biotoxicity of Chlorination Disinfection Byproducts from Amphoteric Precursors. MDPI. [Link]

  • Chlorination byproducts, their toxicodynamics and removal from drinking water. PubMed. [Link]

  • POCl3 chlorination of 4-quinazolones. PubMed. [Link]

  • N-Chlorosuccinimide (NCS). Organic Chemistry Portal. [Link]

  • Byproduct Formation of Chlorination and Chlorine Dioxide Oxidation in Drinking Water Treatment. SciSpace. [Link]

  • Decontamination of Covid-19 Vaccine Production Facility. United States Environmental Protection Agency (EPA). [Link]

  • Chlorinated byproducts of neonicotinoids and their metabolites: An unrecognized human exposure potential? USGS Publications Warehouse. [Link]

  • Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan. ScienceDirect. [Link]

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journals. [Link]

  • Origin of the regioselective reduction of chlorins. PubMed. [Link]

  • Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. MDPI. [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. [Link]

  • Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic. PubMed. [Link]

  • Beta-Lactams Toxicity in the Intensive Care Unit: An Underestimated Collateral Damage? PubMed. [Link]

  • The Chemistry of Disinfectants in Water: Reactions and Products. National Center for Biotechnology Information (NCBI). [Link]

  • N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Bentham Science. [Link]

  • Chlorinated drinking-water. National Center for Biotechnology Information (NCBI). [Link]

  • N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. ResearchGate. [Link]

  • Disinfection Byproducts in Chlorinated Drinking Water. Sci Forschen. [Link]

  • Water Treatment Chlorination: An Updated Mechanistic Insight Review. ResearchGate. [Link]

  • Studies of the toxic interactions of disinfection by-products. PubMed. [Link]

  • Formation of iodinated trihalomethanes during chlorination of amino acid in waters. PubMed. [Link]

Sources

Technical Support Center: Purification of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine (CAS No. 45882-63-1). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to address common challenges encountered during the purification of this heterocyclic amine.

Introduction to Purification Challenges

3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine is typically synthesized by treating the corresponding pyridazinone precursor (5,6,7,8-tetrahydro-3(2H)pyrido[4,3-c]pyridazinone) with a strong chlorinating agent like phosphorus oxychloride (POCl₃)[1]. This reaction, while effective, often yields a crude product contaminated with colored impurities, residual phosphorus-based reagents, and potentially unreacted starting material. The basic nature of the nitrogen atoms in the pyridopyridazine core can also lead to purification challenges, such as streaking on silica gel during column chromatography.

This guide will focus on the most common and effective purification strategies, including purification via salt formation and recrystallization, as well as alternative methods like column chromatography, providing practical, field-proven insights to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily residue. Is this normal, and can it be purified directly?

A1: It is common for the crude product of this reaction to be a dark oil or a discolored solid. This is often due to impurities formed from the harsh conditions of the chlorination reaction with phosphorus oxychloride. Direct purification of this crude oil by crystallization of the freebase can be challenging. A highly effective and recommended first step is to convert the crude basic product into its maleate salt, which is often a crystalline solid that is more amenable to purification by recrystallization[1].

Q2: What is the purpose of converting the compound to its maleate salt?

A2: There are several advantages to forming a salt for purification:

  • Induces Crystallization: Many basic organic compounds, especially heterocyclic amines, are oils or low-melting solids that are difficult to crystallize. Conversion to a salt, such as a maleate or hydrochloride, often yields a well-defined crystalline solid with a higher melting point.

  • Selectivity: The process of salt formation and subsequent recrystallization is in itself a purification step. Some impurities may not form salts under the same conditions or may have different solubilities, allowing for their removal.

  • Improved Handling: Crystalline salts are generally easier to handle, weigh, and store compared to oils or amorphous solids.

Q3: I'm seeing streaking on my silica gel TLC plate when trying to develop a column chromatography method. What causes this and how can I fix it?

A3: Streaking of basic compounds on silica gel TLC plates is a very common issue. It is caused by strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to poor separation, broad peaks, and even irreversible adsorption of your compound onto the column.

To resolve this, you need to suppress the acidic nature of the silica. This is typically achieved by adding a small amount of a basic modifier to your eluent. A common choice is triethylamine (Et₃N), typically added at a concentration of 0.1-1% (v/v) to the mobile phase. Another option is to use a mobile phase containing ammonia, for example, a mixture of dichloromethane/methanol/ammonia[2]. Alternatively, using a different stationary phase, such as alumina or a polymer-based support, can also be effective.

Q4: After recrystallization of the maleate salt, my product is still colored. How can I remove colored impurities?

A4: If colored impurities persist after recrystallization, they are likely present in small amounts but are highly chromophoric. A common and effective method to remove such impurities is to treat a solution of your compound with activated charcoal. The colored impurities adsorb onto the surface of the charcoal.

The procedure involves dissolving the crude salt in the minimum amount of hot recrystallization solvent, adding a small amount of activated charcoal (typically 1-5% by weight), and briefly boiling the mixture. The hot solution is then filtered through a fluted filter paper or a pad of celite to remove the charcoal. The filtrate is then allowed to cool slowly to induce crystallization. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly and be prepared for a potential reduction in yield.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine.

Recrystallization Issues
Problem Potential Cause(s) Suggested Solution(s)
Product "oils out" instead of crystallizing. The solution is too supersaturated, or it has been cooled too quickly. The melting point of the compound may be lower than the temperature of the solution.Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod at the air-solvent interface can provide nucleation sites. Adding a seed crystal of the pure compound can also induce crystallization.
Low recovery of crystalline product. Too much solvent was used for recrystallization. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent required to fully dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. The mother liquor can be concentrated to recover a second crop of crystals, which may require a separate recrystallization.
Crystals do not form upon cooling. The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration of the solute and then attempt to cool again. If that fails, consider changing the solvent system to one in which the compound is less soluble at cold temperatures.
Column Chromatography Issues
Problem Potential Cause(s) Suggested Solution(s)
Compound does not elute from the silica gel column. The compound is too polar for the chosen solvent system. The compound is irreversibly binding to the acidic silica gel.Drastically increase the polarity of the mobile phase (e.g., from ethyl acetate/hexane to dichloromethane/methanol). If the compound is still retained, add a basic modifier like triethylamine (0.1-1%) or a small amount of ammonium hydroxide to the eluent to disrupt the interaction with the silica.
Poor separation of the desired compound from impurities. The chosen eluent system has poor selectivity for the compounds in the mixture. The column was overloaded with crude material.Try a different solvent system with different polarity characteristics (e.g., switch from an ethyl acetate/hexane system to a dichloromethane/methanol system). Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the mass of the stationary phase).
The product appears to be decomposing on the column. The compound is sensitive to the acidic nature of the silica gel.Deactivate the silica gel by pre-treating it with a solution of the eluent containing a basic modifier (e.g., 1% triethylamine in the mobile phase) before packing the column. Alternatively, use a less acidic stationary phase like neutral or basic alumina.

Detailed Experimental Protocols

Protocol 1: Purification via Maleate Salt Formation and Recrystallization

This is the most commonly cited method for purifying crude 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine[1].

Step 1: Salt Formation

  • Dissolve the crude 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine free base in a minimal amount of warm methanol.

  • In a separate flask, dissolve an equimolar amount of maleic acid in methanol.

  • Slowly add the maleic acid solution to the solution of the crude base with stirring.

  • A precipitate of the maleate salt should begin to form. The mixture can be gently heated to ensure complete reaction and then allowed to cool to room temperature.

Step 2: Recrystallization

  • Collect the precipitated crude maleate salt by vacuum filtration and wash it with a small amount of cold methanol.

  • Transfer the crude salt to a clean Erlenmeyer flask.

  • Add a minimal amount of methanol and heat the mixture to boiling with stirring until the solid completely dissolves.

  • If the solution is colored, this is the point at which you would add activated charcoal (see FAQ Q4).

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, you can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to ambient temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold methanol.

  • Dry the crystals under vacuum to a constant weight. The purity can be assessed by HPLC and NMR.

Protocol 2: Flash Column Chromatography of the Free Base

This protocol is a general guideline for the purification of basic heterocyclic amines and should be optimized for your specific crude mixture using TLC analysis first.

Step 1: TLC Analysis for Eluent Optimization

  • Prepare several TLC chambers with different solvent systems of varying polarity (e.g., ethyl acetate/hexane, dichloromethane/methanol). To each of these systems, add 0.5% triethylamine.

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on TLC plates.

  • Develop the plates in the prepared chambers.

  • The ideal eluent system will give the desired product a retention factor (Rf) of approximately 0.2-0.3 and provide good separation from major impurities.

Step 2: Column Preparation and Purification

  • Prepare the chosen eluent, including the 0.5% triethylamine.

  • Pack a flash chromatography column with silica gel using the wet slurry method with your chosen eluent.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, use the "dry loading" method where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the top of the column.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the chosen mobile phase, collecting fractions.

  • Monitor the elution of the compounds by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visualization of Purification Workflow

Purification_Workflow Crude_Product Crude 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine (Often a dark oil or solid) TLC_Analysis TLC Analysis of Crude Crude_Product->TLC_Analysis Salt_Formation Primary Method: Maleate Salt Formation TLC_Analysis->Salt_Formation If complex mixture or oily Column_Chromatography Alternative Method: Flash Column Chromatography TLC_Analysis->Column_Chromatography If separation of closely related impurities is needed Recrystallization Recrystallization of Maleate Salt (Methanol) Salt_Formation->Recrystallization Fraction_Collection Elution and Fraction Collection Column_Chromatography->Fraction_Collection Charcoal_Treatment Optional: Activated Charcoal Treatment for Color Removal Recrystallization->Charcoal_Treatment If colored Filtration_Drying Filtration and Drying Recrystallization->Filtration_Drying If colorless Charcoal_Treatment->Recrystallization Re-dissolve and filter hot Pure_Salt Pure Maleate Salt Filtration_Drying->Pure_Salt Free_Basing Optional: Conversion back to Free Base Pure_Salt->Free_Basing Pure_Free_Base Pure Free Base Free_Basing->Pure_Free_Base TLC_of_Fractions TLC Analysis of Fractions Fraction_Collection->TLC_of_Fractions Combine_Fractions Combine Pure Fractions TLC_of_Fractions->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Solvent_Removal->Pure_Free_Base

References

  • Biotage. Is there an easy way to purify organic amines? Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

  • Columbia University. Column chromatography. Available at: [Link]

Sources

Technical Support Center: Stability and Handling of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine Free Base

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine free base (CAS No. 45882-63-1). This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the chemical integrity and stability of this valuable heterocyclic building block throughout its experimental lifecycle. By understanding its inherent properties and potential liabilities, you can prevent compound degradation, ensure reproducible results, and accelerate your research endeavors.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Parameters

This section addresses the most common questions regarding the handling and storage of the compound, providing the foundational knowledge for maintaining its quality.

Q1: What are the definitive long-term storage conditions for solid 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine free base?

The compound should be stored under controlled conditions to maximize its shelf-life. Based on supplier recommendations and the general chemistry of chlorinated heterocyclic compounds, the following conditions are mandatory.[1][2]

ParameterRecommendationScientific Rationale
Temperature 2-8°CLower temperatures reduce the rate of potential decomposition reactions. This range is a standard for preserving sensitive organic molecules without requiring specialized cryogenic equipment.
Atmosphere Inert Gas (Argon or Nitrogen)The compound is susceptible to hydrolysis and oxidation. An inert atmosphere displaces moisture and oxygen, preventing these degradation pathways.[3][4]
Light In the Dark (Amber Vial)Protection from light, particularly UV radiation, is crucial to prevent photochemical degradation, a common issue for aromatic and heterocyclic systems.[5]
Container Tightly Sealed VialPrevents the ingress of atmospheric moisture and oxygen, complementing the inert atmosphere.

Q2: Why is an inert atmosphere so critical? What specific reactions are we trying to prevent?

The primary concern is the reactivity of the chloro-substituent on the electron-deficient pyridazine ring.[6]

  • Hydrolysis: The carbon atom attached to the chlorine is electrophilic. In the presence of water, even atmospheric moisture, a slow nucleophilic substitution can occur, replacing the chlorine with a hydroxyl group to form the corresponding pyridazinone derivative. This impurity can significantly alter biological activity and chemical reactivity.[4]

  • Oxidation: The tetrahydropyridine portion of the molecule contains secondary amine functionality, which can be susceptible to oxidation over time, leading to color changes (e.g., to yellow or brown) and the formation of various impurities.

Q3: How should I handle the compound for routine weighing and preparation of solutions?

Given its sensitivity to atmospheric conditions, all manipulations should minimize exposure.

  • Ideal Method: Handle inside a glovebox with a dry, inert atmosphere. This is the gold standard for maintaining compound integrity.

  • Practical Benchtop Method: If a glovebox is unavailable, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold solid. Work quickly, weigh the desired amount, and immediately reseal the container, purging the headspace with an inert gas before tightening the cap.

Q4: What is the expected shelf-life? Should I re-qualify my sample?

While there is no universally defined shelf-life, its longevity is entirely dependent on adherence to proper storage conditions. For critical applications, especially after prolonged storage (e.g., >1 year), it is best practice to re-qualify the material. A simple purity check via LC-MS or ¹H NMR can confirm its integrity by comparing the results to the original certificate of analysis or a freshly acquired sample.

Section 2: Troubleshooting Guide - Diagnosing Common Experimental Issues

This section provides a logical framework for identifying and resolving problems that may arise during experimentation, likely stemming from compound instability.

Issue 1: Inconsistent Biological Assay Results or Progressive Loss of Potency

You observe that the compound's efficacy in your assay is decreasing over time, or results are not reproducible between experiments.

Causality Analysis: This is the most common manifestation of compound degradation. The active parent molecule is likely converting to a less active or inactive species, either in storage or, more commonly, in your experimental solutions.

Caption: Troubleshooting workflow for inconsistent assay results.

Step-by-Step Protocol:

  • Validate the Assay System: Before suspecting the compound, ensure the assay itself is performing correctly. Are the positive and negative controls behaving as expected? Are all other reagents within their expiration dates?

  • Analyze the Working Stock Solution: Use an analytical technique like LC-MS to check the purity of the DMSO (or other solvent) stock solution from which you prepare your assay dilutions. Look for the appearance of new peaks or a decrease in the area of the parent peak.

  • Investigate Solution Stability: If the solid is pure but the stock solution shows degradation, the compound may be unstable in your chosen solvent or under your storage conditions (e.g., repeated freeze-thaw cycles).

    • Protocol: Prepare a fresh stock solution in high-purity, anhydrous DMSO. Aliquot into single-use vials and store at -80°C. Perform a time-course stability study by analyzing an aliquot at T=0 and subsequent time points (e.g., 24h, 48h, 1 week) under typical storage and experimental conditions (e.g., room temperature in aqueous buffer).

  • Assess the Solid Material: If the freshly made stock solution already shows impurities, the source solid material has likely degraded. Analyze a small sample of the solid. If degradation is confirmed, the lot should be discarded.

Issue 2: The Solid Compound Has Changed Color (e.g., Off-White to Yellow/Brown)

Causality Analysis: Color change is a strong visual indicator of chemical degradation. For nitrogen-containing heterocycles, this often points to oxidation or the formation of conjugated polymeric impurities. This is a direct result of improper storage, specifically exposure to air and/or light.

Troubleshooting Steps:

  • Do Not Use for Critical Experiments: Assume the material is impure. Using it will lead to erroneous results, as the actual concentration of the active compound is unknown.

  • Quantify Purity: Dissolve a small, known amount in a suitable solvent and analyze by LC-MS with a UV detector or, preferably, a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) for a more mass-proportional view. Compare the peak area of the parent compound to that of the impurities to estimate purity.

  • Consider Purification (Advanced): If the material is valuable and no alternative is available, purification by flash chromatography or preparative HPLC may be possible. However, this is a non-trivial process that requires significant chemistry expertise. For most users, procuring a new, high-purity lot is the most efficient solution.

Section 3: Key Methodologies & Protocols

Protocol 1: Preparation of High-Integrity Stock Solutions

This protocol is designed to minimize degradation during the preparation of master stock solutions.

  • Material Preparation: Use only high-purity, anhydrous grade DMSO. Use sterile, amber glass vials or polypropylene tubes with secure caps.

  • Weighing: On an analytical balance, weigh the required amount of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine free base. Perform this step as quickly as possible to minimize air exposure.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM). Cap the vial tightly.

  • Solubilization: Promote dissolution by vortexing for 1-2 minutes. If necessary, use a bath sonicator for 5-10 minutes, being careful to avoid excessive heating of the sample.

  • Storage:

    • Aliquoting: Immediately divide the master stock into smaller, single-use aliquots. This is the most critical step to avoid degradation from repeated freeze-thaw cycles.

    • Inerting: Before sealing each aliquot, gently flush the headspace with argon or nitrogen.

    • Freezing: Store the aliquots at -80°C for long-term stability. For daily use, an aliquot may be kept at -20°C for a limited time (validated on a case-by-case basis).

Protocol 2: Assessment of Compound Stability in Aqueous Buffer

This experiment determines if the compound is stable under your specific biological assay conditions.

  • Prepare Solutions:

    • A stock solution of the compound in DMSO (e.g., 10 mM).

    • The aqueous assay buffer (e.g., PBS, pH 7.4).

  • Incubation: At time T=0, dilute the DMSO stock into the aqueous buffer to the final assay concentration. Prepare a sufficient volume for all time points. Incubate the solution under the exact conditions of your assay (e.g., 37°C).

  • Time-Point Analysis: At designated time points (e.g., 0, 1, 2, 4, 24 hours), take an aliquot of the solution. Immediately quench any potential reaction by diluting with a 1:1 mixture of acetonitrile and water.

  • LC-MS Analysis: Analyze each time point by LC-MS.

  • Data Interpretation: Plot the peak area of the parent compound versus time. A stable compound will show a flat line with minimal decrease in peak area over the experimental duration. A significant decrease indicates instability.

Caption: Primary potential degradation pathways for the compound.

References

  • Delaunay, D., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7016. Available at: [Link]

  • Meanwell, N. A. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Faramarzi, S., et al. (2021). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. Scientific Reports, 11(1), 17670. Available at: [Link]

  • European Chlorinated Solvent Association (ECSA). (2016). Guidance on Storage and Handling of Chlorinated Solvents. Available at: [Link]

  • Meanwell, N. A. (2017). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Advances in Heterocyclic Chemistry, 123, 245-361. Available at: [Link]

  • Eurochlor. (2016). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Available at: [Link]

  • Olin Chlor Alkali Products. Product Information - Chloroform: Handling, Storage, and Safety. Available at: [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2016). Three-component synthetic route for 6-chloro-[2,2'-bipyridine]-4,5-dicarbonitrile 4a. ResearchGate. Available at: [Link]

  • Health and Safety Executive (HSE). Safe handling of chlorine from drums and cylinders. Available at: [Link]

  • Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. Available at: [Link]

  • PubChem. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[3][7][8]triazolo[4,3-a]pyrazine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • El-Sofany, W. I., et al. (2019). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 24(18), 3344. Available at: [Link]

  • Autech. (n.d.). 3-Chloro-5,6,7,8-Tetrahydropyrido[3,4-C]Pyridazine. Available at: [Link]

Sources

Technical Support Center: 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine Maleate Salt Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine maleate salt formation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently encountered challenges during the synthesis and crystallization of this specific salt form. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common hurdles and ensure the consistent quality of your product.

I. Understanding the Core Chemistry

3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine is a heterocyclic compound featuring a fused pyridine and pyridazine ring system.[1] With a molecular formula of C7H8ClN3 and a molecular weight of 169.61 g/mol , its structure presents unique challenges and opportunities in salt formation.[1] The pyridazine ring is inherently weakly basic, which necessitates the use of a relatively strong acid, such as maleic acid, to achieve a stable crystalline salt.[2] The formation of the maleate salt is a common strategy to enhance the physicochemical properties of the parent compound, including solubility and stability, which are critical for downstream applications.[3][4]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the maleate salt formation of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine.

Issue 1: Failure to Precipitate or Oiling Out

Question: I've combined the free base of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine with maleic acid in my chosen solvent, but the maleate salt is not precipitating. Instead, I'm observing an oil or the solution remains clear. What's happening and how can I fix this?

Answer: This is a common issue that can stem from several factors related to supersaturation and nucleation.

Causality & Troubleshooting Steps:

  • Inadequate Supersaturation: The concentration of the salt in the solution may not have reached the point of supersaturation required for nucleation and crystal growth.

    • Solution: Carefully and slowly evaporate the solvent.[5] Alternatively, if your compound is thermally stable, you can try cooling the solution to decrease solubility and induce precipitation.[5]

  • High Solubility in the Chosen Solvent: The selected solvent may be too good at solvating the maleate salt, thus preventing it from precipitating.[6]

    • Solution: Introduce an anti-solvent. This is a solvent in which the maleate salt is poorly soluble. Add the anti-solvent dropwise to your solution until turbidity is observed, which indicates the onset of precipitation. Common anti-solvents for polar organic solutions include ethers (like diethyl ether or MTBE) or alkanes (like heptane or hexane).

  • Incorrect Stoichiometry: An excess of either the free base or maleic acid can sometimes inhibit crystallization.

    • Solution: Ensure you are using a 1:1 molar ratio of the free base to maleic acid. While slight excesses are sometimes used, a significant deviation can be problematic.

  • Presence of Impurities: Impurities from the synthesis of the free base can act as crystallization inhibitors.[5]

    • Solution: Ensure the purity of your starting 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine free base. If necessary, purify it by column chromatography or recrystallization before attempting the salt formation.

Experimental Workflow: Inducing Crystallization

Caption: Troubleshooting workflow for precipitation failure.

Issue 2: Formation of an Amorphous Solid or Poorly Crystalline Material

Question: I've managed to precipitate a solid, but X-ray Powder Diffraction (XRPD) analysis shows it's amorphous or has very poor crystallinity. How can I obtain a crystalline maleate salt?

Answer: The formation of an amorphous solid suggests that the precipitation process was too rapid, not allowing the molecules to arrange into an ordered crystal lattice.[5]

Causality & Troubleshooting Steps:

  • Rapid Precipitation: Crash cooling or rapid addition of an anti-solvent can lead to amorphous material.

    • Solution: Slow down the crystallization process. If using cooling, decrease the temperature gradually. If using an anti-solvent, add it very slowly, perhaps even via vapor diffusion.

  • Solvent Choice: The solvent system may not be optimal for promoting crystal growth.[7]

    • Solution: A systematic solvent screen is recommended. Test a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate).[8] Slurry experiments can also be effective; suspending the amorphous solid in various solvents at a constant temperature can promote conversion to a crystalline form.[8]

  • High Impurity Levels: As with precipitation failure, impurities can disrupt the crystal lattice formation.[5]

    • Solution: Re-purify the free base before salt formation.

Protocol: Slurry Experiment for Crystallinity Enhancement

  • Preparation: Place approximately 20-50 mg of the amorphous maleate salt into several vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., methanol, ethanol, acetonitrile, ethyl acetate) until a mobile slurry is formed.

  • Equilibration: Seal the vials and stir or shake them at a constant temperature (e.g., 25°C or 50°C) for an extended period (24-72 hours).

  • Analysis: Isolate the solids by filtration, dry them, and analyze by XRPD to identify which solvent conditions yielded a crystalline form.[9]

Issue 3: Polymorphism - Obtaining an Undesired Crystal Form

Question: My synthesis is yielding a specific polymorph of the maleate salt, but I need to produce a different, more stable form. How can I control the polymorphic outcome?

Answer: Polymorphism, the existence of multiple crystal forms of the same compound, is a common phenomenon for pharmaceutical salts, including maleates.[8][10] Different polymorphs can have significantly different properties, such as solubility and stability.[8] The polymorphic form obtained is often dependent on kinetic versus thermodynamic control of the crystallization process.

Causality & Troubleshooting Steps:

  • Kinetic vs. Thermodynamic Control: The initially formed polymorph is often the kinetically favored (less stable) form, which may convert to the thermodynamically more stable form over time.[8]

    • Solution: To obtain the thermodynamic polymorph, you can employ conditions that allow for equilibration, such as slurry experiments in a suitable solvent or prolonged heating (annealing) of the solid. To isolate a kinetic polymorph, rapid crystallization methods may be necessary.

  • Solvent Effects: The solvent can influence which polymorph is favored through specific interactions with the solute molecules.[7]

    • Solution: Conduct a comprehensive polymorph screen using a variety of solvents and crystallization techniques (slow evaporation, cooling, anti-solvent addition).

  • Temperature: Crystallization temperature can be a critical factor in determining the resulting polymorph.

    • Solution: Experiment with different crystallization temperatures.

Parameter Effect on Polymorphism Typical Approach
Solvent Can stabilize different crystal packing arrangements.Screen a diverse range of solvents (protic, aprotic, polar, non-polar).
Temperature Affects nucleation and growth rates of different polymorphs.Perform crystallizations at various temperatures (e.g., 5°C, 25°C, 50°C).
Supersaturation High supersaturation often yields kinetic polymorphs.Control the rate of solvent evaporation or anti-solvent addition.
Agitation Can influence nucleation and crystal growth.Compare stirred vs. unstirred crystallizations.

Issue 4: Hygroscopicity and Stability Concerns

Question: The isolated maleate salt is highly hygroscopic (absorbs moisture from the air) and/or shows signs of degradation over time. What can be done to address this?

Answer: Hygroscopicity and chemical stability are critical attributes for a pharmaceutical salt.[11][12] Maleate salts can sometimes be prone to these issues.

Causality & Troubleshooting Steps:

  • Hygroscopicity: The tendency of a solid to take up water is an intrinsic property but can be influenced by the crystal form and the presence of amorphous content.[11]

    • Solution: Ensure you have a highly crystalline, non-solvated form of the salt. Amorphous material is generally more hygroscopic. Proper drying of the final product is also crucial. If the material is inherently hygroscopic, it will require storage in a controlled low-humidity environment.

  • Chemical Instability (Disproportionation): The maleate salt may revert to the free base and maleic acid, especially in the presence of moisture.[13][14] This can be influenced by the microenvironmental pH.[13][14]

    • Solution: The stability of the salt is related to the pKa difference (ΔpKa) between the free base and maleic acid. A larger ΔpKa generally leads to a more stable salt.[15] In solid formulations, the choice of excipients is critical to maintain a suitable microenvironmental pH.[13] For the bulk salt, storage under dry conditions is essential.

  • Degradation due to Maleic Acid: Maleic acid itself can sometimes participate in degradation pathways.[3]

    • Solution: If instability persists, it may be necessary to conduct a salt screen to identify alternative counter-ions that provide better stability while maintaining desirable physicochemical properties.[9]

Characterization Workflow for Stability Assessment

Sources

degradation pathways of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with a comprehensive resource on the stability and degradation of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine in solution. As a Senior Application Scientist, my aim is to move beyond simple protocols, offering insights into the chemical principles governing the stability of this molecule and providing robust troubleshooting strategies for the challenges you may encounter.

While specific degradation studies on 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine are not extensively published, by examining its core chemical structures—a chloropyridazine moiety and a tetrahydropyridine ring—we can predict and understand its behavior in solution. This guide is built upon established principles of heterocyclic chemistry and data from analogous compounds to provide a scientifically rigorous and practical framework for your experiments.

Technical FAQs and Troubleshooting

Here, we address common questions and experimental issues in a direct Q&A format.

Question 1: My compound seems to be degrading rapidly in aqueous buffer even when stored at 2-8°C. What is the likely cause?

Answer:

Rapid degradation in aqueous solution, even at recommended storage temperatures[1], strongly suggests that hydrolysis is the primary degradation pathway. The 3-chloro substituent on the pyridazine ring is the most probable site of this reaction.

Scientific Rationale:

The pyridazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic nature makes the carbon atom attached to the chlorine susceptible to nucleophilic attack by water or hydroxide ions. This is a common reactivity pattern for chloro-substituted nitrogen heterocycles. For instance, 3,6-dichloropyridazine is known to hydrolyze to 3-chloro-6-hydroxypyridazine under acidic conditions[2]. The synthesis of related compounds often leverages the reactivity of this chloro group, which is readily displaced by various nucleophiles[3].

Troubleshooting Protocol:

  • pH Analysis:

    • Check the pH of your solution. The rate of hydrolysis is often pH-dependent. Both acidic and basic conditions can catalyze the reaction.

    • Recommendation: Prepare your stock solutions and buffers in a pH range of 4-6, if compatible with your experimental goals. Run a small-scale pH stability study (e.g., pH 3, 5, 7, 9) to determine the optimal pH for your compound's stability.

  • Solvent Selection:

    • Prepare stock solutions in an anhydrous aprotic solvent such as DMSO or DMF. This minimizes contact with water during storage.

    • Minimize the percentage of aqueous buffer in your final experimental solution, if possible. Add the DMSO stock to the aqueous buffer immediately before use.

  • Temperature Control:

    • While you are already storing at 2-8°C, ensure that your solutions are not subjected to temperature fluctuations. Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.

Question 2: I've observed a new peak in my HPLC analysis over time, and the UV-Vis spectrum of my sample is shifting. What could be happening?

Answer:

This observation is characteristic of a change in the core chromophore of the molecule, which is likely due to the oxidation of the tetrahydropyridine ring to form the fully aromatic pyridinium species.

Scientific Rationale:

Tetrahydropyridine rings are known to be susceptible to oxidation, leading to aromatization[4][5]. This process converts the non-aromatic, saturated portion of the molecule into a conjugated aromatic system, which significantly alters its electronic properties and, consequently, its UV-Vis absorption spectrum. This oxidation can be slow and may occur over several days, even in the absence of strong oxidizing agents, potentially accelerated by ambient oxygen[4][6]. The mechanism can involve a single electron transfer (SET) or proton-coupled electron transfer (PCET) process, especially at the C-H bonds adjacent to the nitrogen atom[6][7].

Troubleshooting Protocol:

  • Inert Atmosphere:

    • Work under an inert atmosphere (e.g., nitrogen or argon) when preparing and handling solutions, especially for long-term experiments.

    • Degas your solvents (e.g., by sparging with nitrogen or using freeze-pump-thaw cycles) to remove dissolved oxygen, which is a key oxidant[6].

  • Antioxidant Addition:

    • If compatible with your assay, consider adding a small amount of an antioxidant, such as BHT (butylated hydroxytoluene) or ascorbic acid, to your solutions.

  • LC-MS Analysis:

    • Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the new peak. The oxidized product should have a mass that is 2 or 4 Da less than the parent compound, corresponding to the loss of 2 or 4 hydrogen atoms upon aromatization.

Predicted Oxidation Pathway:

Caption: Predicted oxidation of the tetrahydropyridine ring.

Question 3: My results are inconsistent, especially when experiments are run on different days. Could light be a factor?

Answer:

Yes, photodegradation is a plausible cause for inconsistency, particularly for heterocyclic compounds containing halogens and nitrogen atoms.

Scientific Rationale:

Many nitrogen-containing heterocyclic compounds are photolabile. Upon absorbing UV or even visible light, the molecule can be promoted to an excited state, making it more reactive. This can lead to several degradation pathways, including:

  • Dehalogenation: Homolytic cleavage of the C-Cl bond to form a radical intermediate.

  • Ring Rearrangement: Photochemical rearrangement of the pyridazine ring, similar to what has been observed for other pyridazines, can lead to the formation of isomers like pyrazines[8].

  • Photo-oxidation: Light can catalyze the oxidation processes described in Question 2.

Studies on related heterocyclic compounds like triazine herbicides have shown that photodegradation is a significant environmental fate, leading to dehalogenated and oxidized products[9].

Troubleshooting Protocol:

  • Protect from Light:

    • Use amber vials or wrap your vials and reaction vessels in aluminum foil.

    • Minimize exposure to ambient laboratory light during sample preparation and analysis.

  • Controlled Photostability Study:

    • Protocol: Expose a solution of your compound to a controlled light source (e.g., a UV lamp at a specific wavelength or a broad-spectrum light source) for a defined period.

    • Analysis: Monitor the degradation over time using HPLC, comparing it to a control sample kept in the dark. This will confirm and quantify the photosensitivity of the compound.

    • Characterize Products: Use LC-MS to identify the major photodegradants.

Summary of Potential Degradation Pathways

The primary degradation pathways for 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine in solution are summarized below.

G cluster_0 Hydrolysis cluster_1 Oxidation cluster_2 Photodegradation parent 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine (Parent Compound) hydrolysis_prod 3-Hydroxy-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine (Hydrolysis Product) parent->hydrolysis_prod H2O / OH- (pH dependent) oxidation_prod 3-Chloro-pyrido[4,3-C]pyridazinium (Aromatized Product) parent->oxidation_prod [O] / O2 (Air exposure) photo_prod Dehalogenated Products Ring-rearranged Isomers parent->photo_prod hν (Light) (Radical mechanisms)

Caption: Key degradation pathways for the target compound.

Quantitative Data Summary

While specific kinetic data for this compound is unavailable, the following table provides a framework for how to structure your findings from stability studies.

Condition Parameter Expected Outcome Primary Degradation Pathway Troubleshooting Priority
Aqueous Buffer (pH > 7 or < 4) Half-life (t½)Short (< 24h)HydrolysisControl pH, use anhydrous stock
Aqueous Buffer (pH 5-6) Half-life (t½)ModerateHydrolysis / OxidationProtect from air, control pH
Solution exposed to air Rate of new peak formationIncreases over timeOxidationUse inert atmosphere, degas solvents
Solution exposed to light Rate of degradationSignificantly higher vs. dark controlPhotodegradationProtect from light

References

  • Reaction of O2 with α‑Aminoalkyl Radicals Derived from Tetrahydropyridines - PMC - NIH. This article discusses the high reactivity of tetrahydropyridines with oxygen, proceeding through stable radical intermediates.
  • Oxidation of Tetrahydropyridines by MAO B Biomimetics: Mechanistic Studies - VTechWorks. This dissertation provides evidence for the single electron transfer (SET) and proton-coupled electron transfer (PCET) mechanisms in the oxidation of tetrahydropyridines.
  • Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - MDPI . This paper demonstrates the slow oxidation of a 1,2,3,4-tetrahydropyridine derivative to its corresponding pyridine, observed via 1H NMR over several days. Available at: [Link]

  • Tetrahydropyridine as charge transfer mediator in indirect oxidation of 1,4-dihydropyridine 7 - ResearchGate . This source discusses the oxidative aromatization of dihydropyridines, a related process to tetrahydropyridine oxidation. Available at: [Link]

  • Photochemical study of 3-Azido-4,5-diphenylpyrazolo[3,4-c]pyridazine - ResearchGate . This study investigates the photochemistry of a related pyridazine derivative, highlighting the potential for photolytic reactions. Available at: [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI . A review of synthetic methods for the core structure, which can provide insights into its chemical reactivity. Available at: [Link]

  • Notes. 5-Amino-3-chloropyridazine. A Clarification. This note describes the hydrolysis of 3,6-dichloropyridazine in an acidic medium. Available at: [Link]

  • Photochemistry of halogenocarbon compounds. Part I. Rearrangement of pyridazines to pyrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) . This paper describes the photochemical rearrangement of pyridazines to pyrazines. Available at: [Link]

  • Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PubMed Central . This article describes the synthesis of a related heterocyclic system where a chloro-substituent is displaced in a nucleophilic aromatic substitution. Available at: [Link]

  • Photodegradation study of some triazine-type herbicides - ResearchGate . This study outlines the photodegradation pathways of related triazine herbicides, including dehalogenation and oxidation. Available at: [Link]

Sources

troubleshooting low potency in 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine Assays

A Guide for Senior Application Scientists

Welcome to the technical support center for assays involving 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine and related heterocyclic compounds. This guide is designed for drug development professionals and researchers encountering challenges with potency and reproducibility in their experiments. As this chemical scaffold is part of a broader class of kinase and enzyme inhibitors, this guide addresses common issues from the ground up, focusing on the fundamental principles of robust assay design and troubleshooting.[1][2][3]

Section 1: Initial Compound & Reagent Quality Control

Low potency is often traced back to fundamental issues with the compound or reagents before the assay even begins. Ensuring the integrity of your starting materials is the most critical first step.[4]

Q1: My compound shows lower-than-expected potency or high variability between experiments. Where should I start?

A1: Start with the source. Compound integrity is paramount for accurate and reproducible results.[4] Before troubleshooting the assay itself, rigorously validate your compound stock.

  • Purity Verification: Impurities can lead to an overestimation of the compound's concentration, making it appear less potent.[5] We recommend verifying the purity of each new batch via High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • Compound Stability & Storage: Heterocyclic compounds can be susceptible to degradation. Improper storage—such as exposure to light, moisture, or repeated freeze-thaw cycles—can compromise the compound's integrity.[6][7][8]

    • Long-term storage: Store compounds as a dry powder or in an anhydrous solvent like DMSO at -20°C or -80°C in a desiccated environment.[7][8][9]

    • Working solutions: Prepare fresh working solutions for each experiment from a concentrated stock to minimize degradation in aqueous assay buffers.[6]

  • Solubility Confirmation: The 3-chloro-tetrahydropyrido[4,3-C]pyridazine scaffold has features that suggest it may have limited aqueous solubility. Undissolved compound is not available to interact with the target, leading to a significant underestimation of potency.[10][11][12][13]

    • Actionable Step: Visually inspect your highest concentration wells for precipitation. Use a nephelometric or turbidimetric assay to quantitatively determine the kinetic solubility limit in your specific assay buffer.[11][12] Ensure all experimental concentrations are well below this limit.[13]

ParameterRecommendationRationale
Purity >95% (verified by HPLC/MS)Impurities can interfere with the assay or misrepresent the true compound concentration.
Storage (Solid) -20°C to -80°C, desiccatedPrevents degradation from temperature fluctuations, light, and moisture.[7][8]
Storage (DMSO Stock) -20°C, low humidity, minimal freeze-thaw cyclesWater absorption by DMSO can cause precipitation and hydrolysis over time.[9]
Aqueous Solubility Must be soluble at the highest tested concentrationPrecipitated compound is inactive and leads to artificially low potency.[10]

Section 2: Troubleshooting Biochemical Assays (e.g., Kinase Assays)

Pyridopyridazine derivatives are frequently investigated as kinase inhibitors.[1][2] Biochemical assays using purified enzymes are sensitive to a variety of interferences.

Q2: My IC50 value is high in a kinase assay. I've confirmed compound integrity. What's next?

A2: The issue likely lies within the assay's components or conditions. A systematic evaluation is necessary. Since pyridopyridazines are often ATP-competitive inhibitors, assay conditions related to ATP are a critical starting point.[1]

Troubleshooting Workflow for Biochemical Assays

start Low Potency Observed compound_check Compound QC (Purity, Solubility, Stability) start->compound_check assay_params Assay Parameters compound_check->assay_params Compound OK atp_conc Check ATP Concentration (Is it too high?) assay_params->atp_conc enzyme_activity Verify Enzyme Activity (Use positive control inhibitor) atp_conc->enzyme_activity incubation_time Optimize Incubation Time (Slow binding?) enzyme_activity->incubation_time artifacts Rule out Assay Artifacts incubation_time->artifacts aggregation Test for Aggregation (Add detergent, e.g., Triton X-100) artifacts->aggregation interference Check for Signal Interference (Run compound-only controls) aggregation->interference resolution Potency Issue Resolved interference->resolution Artifacts Ruled Out

Caption: A decision tree for troubleshooting low potency.

  • Step 1: Re-evaluate ATP Concentration: In competitive kinase assays, the apparent IC50 of an inhibitor is directly dependent on the ATP concentration.[5] If the ATP concentration is too high (e.g., saturating), your compound will appear less potent.

    • Protocol: Determine the Michaelis-Menten constant (Km) for ATP for your specific kinase. Run the assay with an ATP concentration at or near the Km value. This ensures a level playing field for your inhibitor to compete.[5]

  • Step 2: Confirm Enzyme Activity: The kinase itself may have reduced activity due to improper storage, handling, or degradation.[5][14]

    • Protocol: Always include a well-characterized positive control inhibitor in your assay plate. If the control inhibitor also shows low potency, it points to a problem with the enzyme or other assay reagents.[5]

  • Step 3: Check for Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that non-specifically inhibit enzymes, often leading to steep, difficult-to-interpret dose-response curves and apparent low potency.[15][16][17] This is a very common artifact in early drug discovery.[18]

    • Protocol: Re-run the dose-response experiment in the presence of a low concentration (0.01%) of a non-ionic detergent like Triton X-100 or Tween-20. If the compound's potency significantly improves, it is a strong indicator that aggregation was occurring and masking the true activity.[16]

  • Step 4: Rule Out Assay Signal Interference: The compound may interfere with the detection method (e.g., fluorescence quenching/enhancement, luciferase inhibition).[19][20]

    • Protocol: Run control wells containing your compound at all tested concentrations but without the enzyme. Any signal change in these wells indicates direct interference with the assay readout.[21]

Section 3: Troubleshooting Cell-Based Assays

Moving from a biochemical to a cellular environment introduces immense complexity. A drop in potency is common, but a complete loss of activity requires investigation.[22]

Q3: My compound is potent in a biochemical kinase assay, but shows very low or no activity in a cell-based assay. Why?

A3: This discrepancy is a classic challenge in drug discovery and points to several cell-specific factors.[22][23]

  • Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. The chloro- and pyridazine moieties influence the molecule's physicochemical properties, which govern permeability.[24]

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, preventing it from reaching an effective concentration.

  • Intracellular ATP Concentration: The concentration of ATP inside a cell is very high (millimolar range). For an ATP-competitive inhibitor, this high concentration of the natural substrate makes it much more difficult to achieve target inhibition, leading to a significant rightward shift in the IC50 curve compared to a biochemical assay.[22]

  • Compound Stability/Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.

  • Off-Target Effects & Cytotoxicity: At the concentrations tested, the compound might be causing general cytotoxicity, which can mask any specific, on-target effect.[25]

    • Protocol: Always run a parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo®) using the same cell line and conditions. If the compound shows cytotoxicity at or below the concentrations where you expect to see on-target activity, the results from your primary assay are likely confounded.

Systematic Troubleshooting for Cell-Based Assays

start Potent Biochemically, Weak in Cells cytotoxicity Run Cytotoxicity Assay start->cytotoxicity permeability Assess Permeability (e.g., Caco-2 assay or cellular thermal shift assay) cytotoxicity->permeability Not Cytotoxic metabolism Evaluate Metabolic Stability (Incubate with liver microsomes) permeability->metabolism target_engagement Confirm Target Engagement (e.g., NanoBRET™, Western blot for downstream markers) metabolism->target_engagement conclusion Identify Limiting Factor target_engagement->conclusion

Caption: Workflow to diagnose potency drop in cellular assays.

Section 4: Frequently Asked Questions (FAQs)

Q4: Can the choice of solvent affect my results?

A4: Absolutely. Most compounds are dissolved in 100% DMSO. However, the final concentration of DMSO in the assay well is critical. High DMSO concentrations (>1%) can inhibit enzymes and affect cell health. Conversely, diluting a DMSO stock into an aqueous buffer can cause the compound to precipitate if its solubility limit is exceeded, a phenomenon known as "DMSO shock".[10][26] Always ensure the final DMSO concentration is consistent across all wells, including controls, and is below the tolerance level for your specific assay system.

Q5: How do I differentiate between non-specific activity and true inhibition?

A5: This is a crucial step in eliminating artifacts.

  • Confirm with an Orthogonal Assay: Test the compound in a different assay format that measures the same biological endpoint but uses a different detection technology.[16] For example, if you are using a luminescence-based kinase assay (e.g., Kinase-Glo®), validate your hits using a fluorescence polarization or TR-FRET assay.[20][27]

  • Show Dose-Response Behavior: True inhibitors should exhibit a clear, sigmoidal dose-response curve.

  • Test for Non-Specific Mechanisms: As described above, perform counter-screens for aggregation (detergent test) and assay signal interference.[16]

Q6: My cell passage number seems to affect the results. Is this normal?

A6: Yes, this is a common source of variability in cell-based assays.[28][29] As cells are passaged repeatedly, they can undergo genetic drift, changes in protein expression, and altered metabolic rates.[28] It is critical to use cells within a narrow, validated passage number range for all experiments to ensure consistency.[23][28]

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • Arkin, M. R., et al. (2017). Assay Interference by Aggregation. Assay Guidance Manual. [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening. [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]

  • Ghanem, A., & LaPlante, S. (2020). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Espace INRS. [Link]

  • Feng, B. Y., et al. (2007). A high-throughput screen for aggregation-based inhibition in a large compound library. Journal of Medicinal Chemistry. [Link]

  • Kenefick, K. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Connections. [Link]

  • Pérez, J., et al. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Advances in Bioscience and Biotechnology. [Link]

  • DISPENDIX. (2024). Improving Long-Term Compound Storage in I.DOT Source Plates. DISPENDIX News. [Link]

  • Kumar, D., & Santoshi, H. (2015). Pyridazine and its derivatives. Slideshare. [Link]

  • Beckman Coulter. (n.d.). Compound Management and Integrity. Beckman Coulter. [Link]

  • Pérez, J., et al. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. ResearchGate. [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research Blog. [Link]

  • Papaneophytou, C. P., & Grigoroudis, A. I. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecular Pharmaceutics. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. International Journal of Organic Chemistry. [Link]

  • GMP Plastics. (2024). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics Blog. [Link]

  • Kim, J. R., et al. (2006). A High-Throughput Screen for Compounds That Inhibit Aggregation of the Alzheimer's Peptide. ACS Chemical Biology. [Link]

  • Meanwell, N. A. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. [Link]

  • Dahlin, J. L., et al. (2021). Nuisance compounds in cellular assays. Cell Chemical Biology. [Link]

  • Asif, M. (2014). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Bilitewski, U. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. GIT Laboratory Journal. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scientific Research Publishing. [Link]

  • Eastwood, B. J., et al. (2014). Compound Management: Guidelines for Compound Storage, Provision, and Quality Control. Current Protocols in Pharmacology. [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • Ilaš, J. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. [Link]

  • An, S., & Terskikh, A. (2012). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current Protocols in Chemical Biology. [Link]

  • BellBrook Labs. (2024). Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. [Link]

  • Wang, Y., & Wang, H. (2015). Building a Robust Biological Assay for Potency Measurement. BioProcess International. [Link]

  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • Popa, M., & Udrea, S. (2017). New pyridazine derivatives: Synthesis, chemistry and biological activity. ResearchGate. [Link]

  • Solvias. (n.d.). Overcoming Challenges in Potency Assays for Cell and Gene Therapy Development. Solvias. [Link]

Sources

overcoming solubility issues of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrido[4,3-C]pyridazine Derivatives

Introduction: Navigating the Solubility Challenges of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine Derivatives

The 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in a variety of investigational agents. However, researchers frequently encounter significant hurdles related to the poor aqueous solubility of these derivatives. This low solubility can severely hamper biological screening, lead to inconsistent experimental data, and create formidable barriers for preclinical and clinical development.

This technical support center is designed to provide researchers, scientists, and drug development professionals with a practical, in-depth resource for diagnosing and overcoming these solubility issues. Moving beyond simple protocols, we delve into the physicochemical rationale behind each strategy, empowering you to make informed decisions for your specific compound.

Frequently Asked Questions (FAQs)

Q1: Why are derivatives of this particular scaffold often poorly soluble?

The solubility of a compound is a delicate balance between its crystal lattice energy (how tightly the molecules are packed in a solid state) and its solvation energy (the energy released when the molecule interacts with solvent molecules). While the pyridazine ring itself can improve aqueous solubility compared to a non-polar phenyl ring, extensive substitutions, particularly with lipophilic groups, can dramatically increase the molecule's overall hydrophobicity and lead to strong, stable crystal packing, resulting in poor aqueous solubility.[1][2][3]

Q2: What are the primary factors I should consider when first assessing the solubility of my compound?

There are three primary factors:

  • The Physicochemical Properties of the Compound: Specifically, its pKa. The tetrahydropyrido[4,3-C]pyridazine core contains basic nitrogen atoms, making most derivatives weak bases.[1] This means their charge state, and thus solubility, is highly dependent on pH.

  • The Solvent System: This includes the pH, ionic strength, and the presence of any co-solvents or excipients.

  • The Solid-State Form: Different crystalline forms (polymorphs) or an amorphous state can have vastly different solubilities.[4]

Q3: What is a reliable method for a preliminary, small-scale solubility assessment?

A kinetic solubility assay using a small amount of your compound is an efficient starting point. This typically involves preparing a high-concentration stock solution in 100% DMSO and then diluting it into your aqueous buffer of interest. The concentration at which the compound begins to precipitate (detected by turbidity) provides a rapid estimate of its kinetic solubility. This helps in designing concentrations for initial biological assays.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses common solubility problems in a question-and-answer format, providing structured solutions and workflows.

Issue 1: My compound is insoluble in my standard aqueous buffer (e.g., PBS, pH 7.4) for an in vitro assay.

This is the most common starting problem. Before resorting to complex formulations, a systematic, tiered approach is recommended. The following workflow provides a decision-making framework.

Solubility_Workflow cluster_start Initial Problem cluster_pka Tier 1: pH Modification cluster_cosolvent Tier 2: Co-solvents cluster_advanced Tier 3: Advanced Formulation start Compound Insoluble in Aqueous Buffer pka Determine Compound pKa (in silico or experimental) start->pka Is the compound ionizable? ph_adjust Adjust Buffer pH (pH < pKa for bases) pka->ph_adjust check_stable Is Compound Soluble & Stable at new pH? ph_adjust->check_stable cosolvent Introduce Co-solvents (e.g., DMSO, PEG 400, Ethanol) check_stable->cosolvent No, unstable or still insoluble solved Problem Solved check_stable->solved Yes check_precip Does it Precipitate upon Final Dilution? cosolvent->check_precip advanced Employ Solubilizing Excipients or Advanced Formulations check_precip->advanced Yes check_precip->solved No options • Cyclodextrins • Solid Dispersions • Nanosuspensions advanced->options

Figure 1. Stepwise workflow for addressing initial compound insolubility.

Answer & Rationale:

  • Tier 1: pH Modification. As weak bases, the solubility of these derivatives increases dramatically in acidic conditions (pH < pKa) where the molecule becomes protonated (ionized).[5][6] The Henderson-Hasselbalch equation provides a theoretical basis for this relationship.[7][8][9]

    • Action: Attempt to lower the pH of your buffer. For example, try dissolving the compound in a buffer at pH 4.0 or 5.0.

    • Causality: The ionized form of the drug has strong ion-dipole interactions with water, which can overcome the crystal lattice energy, leading to significantly higher solubility.[10]

    • Caveat: Ensure your compound and biological assay are stable at the new pH. A pH stability study is highly recommended.

  • Tier 2: Co-solvents. If pH adjustment is not viable or insufficient, the next step is to use co-solvents. These are water-miscible organic solvents that reduce the polarity of the aqueous environment.[4][11]

    • Action: Prepare a high-concentration stock (e.g., 10-50 mM) in a strong organic solvent like 100% DMSO. Then, for your working solution, use a buffer containing a small percentage (typically 1-10%) of a less disruptive co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG 400).

    • Causality: Co-solvents work by reducing the dielectric constant of the water, making it a more favorable environment for a non-polar solute. This reduces the energy penalty of creating a cavity in the solvent for the drug molecule.[4]

    • Data Table:

Co-solventTypical Concentration Range for in vitro AssaysKey Considerations
DMSO< 1%Can be cytotoxic at higher concentrations.
Ethanol1 - 5%Generally well-tolerated by many cell lines.
PEG 4001 - 10%Low toxicity, often used in in vivo formulations.[4]
Propylene Glycol1 - 10%Similar properties to PEG 400.
Issue 2: My compound dissolves in an organic co-solvent but crashes out when I dilute it into the final aqueous medium.

This is a classic sign that you have exceeded the kinetic solubility limit and that the co-solvent is not sufficient to maintain solubility upon high dilution. This necessitates a more advanced formulation approach.

Answer & Rationale:

Your goal is to create a stable molecular dispersion in the aqueous phase, preventing the drug molecules from re-aggregating and precipitating. Cyclodextrin complexation is an excellent and widely used technique to achieve this.[12][13]

  • Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] The poorly soluble drug molecule can be encapsulated within this hydrophobic pocket, forming a "guest-host" inclusion complex. This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the drug.[14][15]

Cyclodextrin_Mechanism cluster_components Components cluster_complex Formation of Inclusion Complex drug Poorly Soluble Drug Molecule (Hydrophobic) complex Soluble Inclusion Complex drug->complex Encapsulation cd Cyclodextrin cd_label Hydrophilic Exterior Hydrophobic Cavity cd->cd_label cd->complex Encapsulation drug_in_cd Drug

Figure 2. Mechanism of solubility enhancement by cyclodextrin encapsulation.
  • Action: Perform a phase-solubility study to determine the most effective type of cyclodextrin (e.g., HP-β-CD, SBE-β-CD) and the stoichiometry of the complex. Then, prepare a stock solution of the drug-cyclodextrin complex.[16]

  • Experimental Protocol: Preparation of a Drug-Cyclodextrin Complex (Kneading Method)

    • Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for many compounds.[15]

    • Calculation: Determine the molar ratio for complexation (start with 1:1 drug-to-CD). Weigh out the appropriate amounts of your pyridazine derivative and HP-β-CD.

    • Mixing: Place the powders in a mortar.

    • Kneading: Add a small amount of a water/ethanol (50:50 v/v) mixture dropwise to the powder and knead vigorously with the pestle for 30-45 minutes. The goal is to form a thick, consistent paste.

    • Drying: Dry the paste in a vacuum oven at 40-50 °C until a constant weight is achieved.

    • Final Product: The resulting dried powder is your drug-CD inclusion complex, which can be dissolved directly in an aqueous buffer for your experiments.

Issue 3: I need to prepare a high-concentration formulation for an in vivo animal study, and the required dose is far beyond what co-solvents or cyclodextrins can achieve.

For high-dose requirements, especially for oral or parenteral administration, you need formulation technologies that can handle a larger drug load. Nanosizing is a powerful strategy.[17][18]

Answer & Rationale:

Reducing the particle size of your drug to the nanometer range (<1000 nm) dramatically increases the surface area-to-volume ratio.[19][20] According to the Ostwald-Freundlich equation, this increased surface curvature leads to a higher dissolution rate and greater apparent solubility.

  • Strategy: Nanosuspensions. A nanosuspension consists of pure drug nanocrystals stabilized in an aqueous medium by surfactants or polymers.[17] This approach is particularly advantageous for high-dose, poorly soluble drugs.[17]

    • Action: This requires specialized equipment. The two primary methods are:

      • Top-Down (Media Milling): The drug is milled in a liquid medium containing stabilizers and grinding media (e.g., ceramic beads) until the desired particle size is reached.

      • Bottom-Up (Precipitation): The drug is dissolved in a solvent and then precipitated in a controlled manner into an anti-solvent containing stabilizers.[21]

    • Causality: The massive increase in surface area allows for much faster dissolution, enabling the administration of a higher effective dose. The stabilizers prevent the nanoparticles from aggregating, ensuring the stability of the suspension.[17][21]

    • Consideration: Developing a nanosuspension is a complex process that requires significant formulation expertise. Key parameters to optimize include particle size distribution, zeta potential (for colloidal stability), and excipient compatibility.[17] It is often performed in collaboration with a specialized formulation lab.

References

  • Zhang, X., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • Aragen Life Sciences. (n.d.). Nano-Size Engineering Solutions for Poorly Soluble Compounds: A CRDMO Perspective.
  • Li, M., et al. (2004). Nanoparticle engineering processes for enhancing the dissolution rates of poorly water soluble drugs. Drug Development and Industrial Pharmacy.
  • Taylor & Francis Online. (2004). Nanoparticle Engineering Processes for Enhancing the Dissolution Rates of Poorly Water Soluble Drugs.
  • Savjani, K. T., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
  • Desai, P., et al. (n.d.). Engineered Nanocrystals for Poorly Soluble Drug Delivery: A Review.
  • ResearchGate. (2016). Nanotechnology-a promising drug delivery for poorly soluble drugs.
  • PubMed. (2024). Solubilization techniques used for poorly water-soluble drugs.
  • Chambers, R., et al. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • ResearchGate. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Sharma, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences.
  • PharmaBlock. (n.d.). Pyridazines in Drug Discovery.
  • BenchChem. (2025). Technical Support Center: Enhancing the Bioavailability of Pyridazinone Compounds.
  • Silberberg, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • University of Greenwich. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
  • Explorable. (2024). Cyclodextrins and ternary complexes enhance poorly soluble drug solubility.
  • Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science.
  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • Ishikawa, M., & Hashimoto, Y. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
  • Shchamialiova, L., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC.
  • BenchChem. (2025). Solubility profile of 3-Chloro-6-methoxypyridazine in common organic solvents.
  • ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
  • Bergström, C. A., et al. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Semantic Scholar.
  • Takács-Novák, K., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Analytica Chimica Acta.
  • University of Michigan Library. (n.d.). Cocrystals Mitigate the Effect of pH on Solubility and Dissolution of Basic Drugs.
  • Combinatorial Chemistry Review. (2020). A Novel Approach to the Pyrido[4,3-c]pyridazine Ring.
  • ACS Publications. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Journal of Chemical & Engineering Data.
  • ChemScence. (n.d.). 3-Chloro-5,6,7,8-Tetrahydropyrido[3,4-C]Pyridazine.
  • King-Pharm. (n.d.). 3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine [45882-63-1].
  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines.
  • BLDpharm. (n.d.). 45882-63-1|3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine.
  • PubMed. (2018). Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors.
  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • PMC. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines.
  • NIH. (n.d.). Structure Based Design of Novel Pyrimido[4,5-c]pyridazine Derivatives as Dihydropteroate Synthase (DHPS) Inhibitors with Increased Affinity.
  • Google Patents. (n.d.). WO2023025268A1 - Crystal forms of pyridazine carboxamide compound and preparation method thereof.

Sources

Technical Support Center: Troubleshooting Side Reactions in the POCl₃ Chlorination of Pyridazinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The conversion of pyridazinones to their corresponding chloropyridazines via phosphorus oxychloride (POCl₃) is a cornerstone reaction in the synthesis of heterocyclic compounds, particularly for pharmaceutical and agrochemical intermediates.[1] While appearing straightforward, this deoxychlorination reaction is often plagued by a variety of side reactions that can significantly impact yield, purity, and the overall success of the synthesis. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource, structured in a question-and-answer format to directly address common challenges encountered in the laboratory. The insights provided herein are grounded in established chemical principles and practical, field-proven experience to help you navigate the complexities of this transformation.

The fundamental reaction involves heating the pyridazinone substrate in phosphorus oxychloride, which can serve as both the reagent and the solvent.[1][2] The mechanism is believed to proceed through an initial O-phosphorylation of the pyridazinone, forming a pyridazinyl dichlorophosphate intermediate. This activation step transforms the hydroxyl group into an excellent leaving group, which is subsequently displaced by a chloride ion via nucleophilic attack.[1] However, the highly reactive nature of POCl₃ and the potential for competing reaction pathways necessitate careful control over reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

Question 1: My reaction is sluggish and I'm recovering a significant amount of starting material, even after prolonged heating. What could be the issue?

Answer:

Incomplete conversion is a frequent challenge and can often be traced back to two primary factors: insufficient activation of the pyridazinone or the presence of moisture.

  • Insufficient Reagent Activity: While POCl₃ is a powerful chlorinating agent, its efficacy can be diminished. For particularly unreactive pyridazinone substrates, the addition of a stronger chlorinating agent like phosphorus pentachloride (PCl₅) can be beneficial. The POCl₃/PCl₅ mixture is a more potent system for difficult chlorinations.[2] Alternatively, the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or pyridine, can accelerate the reaction.[3] These bases can assist in the formation of the reactive intermediate.

  • Presence of Moisture: Phosphorus oxychloride reacts violently with water, leading to its decomposition and the formation of phosphoric acid and hydrochloric acid.[4][5] Even trace amounts of moisture in the starting material, solvent, or glassware can consume the reagent and hinder the desired reaction.[3] It is crucial to use thoroughly dried glassware and anhydrous reagents. Starting materials should be dried under high vacuum before use.

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Caption: Troubleshooting workflow for incomplete chlorination.

Question 2: I'm observing the formation of a dark, tarry substance in my reaction mixture, leading to a low yield of the desired product. What is causing this?

Answer:

The formation of tar and decomposition products is typically a result of excessive reaction temperatures or prolonged reaction times. While heat is necessary to drive the chlorination, pyridazinone rings, especially those with electron-donating substituents, can be susceptible to degradation under harsh conditions.

Optimization Strategy:

  • Temperature Control: It is critical to find the minimum effective temperature for the reaction. A systematic approach is to start with a lower temperature (e.g., 70-80 °C) and gradually increase it while monitoring the reaction progress by TLC or LCMS.[3]

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the formation of degradation byproducts.

  • Solvent Effects: In some cases, using POCl₃ as both the reagent and solvent can be too harsh. The use of a high-boiling inert solvent, such as sulfolane or chlorobenzene, can allow for better temperature control and may mitigate decomposition.[3][6]

ParameterCondition to AvoidRecommended Condition
Temperature Excessive heat (>120 °C)70-100 °C (optimize for specific substrate)
Reaction Time Prolonged heating after completionMonitor closely and quench upon completion
Solvent Neat POCl₃ (if decomposition occurs)High-boiling inert solvent (e.g., sulfolane)

Table 1: Recommended vs. Avoidable Reaction Conditions to Minimize Decomposition.

Question 3: My mass spectrometry analysis indicates the presence of a dimeric byproduct. What is the likely structure and how can I prevent its formation?

Answer:

The formation of "pseudo-dimers" is a known side reaction, particularly in the chlorination of related heterocyclic systems like quinazolones.[6][7] This occurs when the phosphorylated intermediate, which is highly electrophilic, reacts with a molecule of the unreacted starting pyridazinone instead of a chloride ion. This side reaction is more prevalent at lower temperatures when the concentration of the starting material is still high.

Mitigation Strategies:

  • Controlled Reagent Addition: Adding the POCl₃ slowly to a solution or suspension of the pyridazinone at a controlled temperature can help to maintain a low concentration of the reactive intermediate, thus minimizing the chance for dimerization.

  • Use of a Base: The presence of a non-nucleophilic base can help to ensure that the reaction proceeds cleanly to the phosphorylated intermediate and subsequently to the chlorinated product, suppressing the formation of dimers.[7]

Question 4: I have isolated an unexpected fused heterocyclic product, a pyrazolo[3,4-d]pyridazine derivative. How did this form?

Answer:

The formation of pyrazolo[3,4-d]pyridazines is a known, though often unexpected, side reaction that can occur under Vilsmeier-Haack type conditions (POCl₃ and a formamide source like DMF).[8][9] This transformation is more likely if your pyridazinone substrate has a suitable precursor functionality, such as a hydrazone moiety, that can undergo intramolecular cyclization. The Vilsmeier reagent, formed in situ from POCl₃ and any residual DMF, can facilitate this cyclization.[8]

Preventative Measures:

  • Purity of Reagents: Ensure that the POCl₃ and any solvents used are free from DMF or other formamides, unless a Vilsmeier-Haack reaction is intended.

  • Substrate Design: If this side reaction is persistent, it may be necessary to reconsider the synthetic route and protect or modify the functional groups that are participating in the unintended cyclization.

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Caption: Formation of a fused byproduct via a Vilsmeier-Haack side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best way to quench a reaction involving excess POCl₃?

A1: Quenching excess POCl₃ is highly exothermic and must be done with extreme caution in a well-ventilated fume hood.[1] The recommended procedure is to cool the reaction mixture in an ice bath and slowly and carefully pour it onto crushed ice or into a vigorously stirred, ice-cold saturated sodium bicarbonate solution.[1] This neutralizes the acidic byproducts and hydrolyzes the remaining POCl₃.

Q2: Can I use thionyl chloride (SOCl₂) as an alternative to POCl₃?

A2: While SOCl₂ is also a deoxychlorinating agent, POCl₃ is generally more effective for the chlorination of heteroaromatic systems like pyridazinones.[10] SOCl₂ is more commonly used for the conversion of alcohols and carboxylic acids to their corresponding chlorides.

Q3: How can I effectively monitor the progress of my chlorination reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method. It is advisable to quench a small aliquot of the reaction mixture with an amine (e.g., a dilute solution of piperidine in an organic solvent) before spotting on the TLC plate. The resulting amino-substituted product is often more stable and easier to visualize than the chloro-derivative. LCMS is also an excellent tool for monitoring the disappearance of the starting material and the appearance of the product.

Q4: Is it necessary to use POCl₃ as the solvent?

A4: No, it is not always necessary. While using POCl₃ as the solvent is common, it can lead to decomposition with sensitive substrates.[1] Using a stoichiometric amount of POCl₃ in a high-boiling inert solvent like toluene, xylene, or sulfolane can provide better control over the reaction.[3][11]

Experimental Protocols

Standard Protocol for Chlorination of a Pyridazinone
  • To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the pyridazinone (1.0 eq).

  • Carefully add phosphorus oxychloride (5-10 volumes) under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LCMS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess POCl₃ under reduced pressure. Caution: Ensure your vacuum setup is protected from corrosive vapors.

  • Cool the residue in an ice bath and carefully quench by slowly adding crushed ice, followed by slow addition of a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be purified by column chromatography or recrystallization.[1]

Protocol for Quenching a Large-Scale POCl₃ Reaction

Safety First: This procedure must be performed in a walk-in fume hood with appropriate personal protective equipment (heavy-duty gloves, face shield, and lab coat).

  • Allow the reaction vessel to cool to room temperature.

  • In a separate, large vessel equipped with an overhead stirrer, prepare a large volume of crushed ice and water.

  • Slowly, and in small portions, add the reaction mixture to the ice/water slurry with vigorous stirring. The rate of addition should be controlled to keep the temperature of the quench mixture below 20 °C.

  • Once the addition is complete, continue stirring for at least one hour to ensure complete hydrolysis of the POCl₃.

  • Slowly neutralize the acidic mixture by the portion-wise addition of a solid base like sodium carbonate or by the slow addition of a concentrated basic solution (e.g., 50% NaOH) while monitoring the temperature and pH.[1]

  • Proceed with product extraction as described in the standard protocol.

References

  • Benchchem. Application Notes and Protocols: Phosphorus Oxychloride in the Synthesis of Chloropyridazines.
  • ACS Omega. Serendipitous Formation of 2H-Pyrazolo[3,4-d]pyridazin-7(6H)-ones from 3-Arylsydnones.
  • ACS Omega. Serendipitous Formation of 2H-Pyrazolo[3,4-d]pyridazin-7(6H)-ones from 3-Arylsydnones.
  • ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.
  • ResearchGate. Molecular Design of Pyrazolo[3,4-d]pyridazines.
  • MDPI. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
  • ResearchGate. An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity.
  • Indian Chemical Society. POCl -PCl mixture: A robust chlorinating agent.
  • PubMed. POCl3 chlorination of 4-quinazolones.
  • Wikipedia. Vilsmeier–Haack reaction.
  • Common Organic Chemistry. Phosphorus Oxychloride.
  • NIH. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.
  • Wikipedia. Phosphoryl chloride.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Deoxychlorination.
  • ResearchGate. POCl3 Chlorination of 4-Quinazolones.

Sources

Validation & Comparative

A Comparative Guide to p38 MAPK Inhibitors: Evaluating Novel Scaffolds Against Established Standards

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The p38 mitogen-activated protein kinase (MAPK) signaling cascade is a pivotal regulator of cellular responses to inflammatory cytokines and environmental stress, making it a prime therapeutic target for a multitude of diseases.[1] The development of potent and selective p38 MAPK inhibitors has been a significant focus of drug discovery efforts for conditions ranging from rheumatoid arthritis to neurodegenerative diseases and cancer.[2][3] This guide provides a comparative analysis of various p38 inhibitors, with a particular focus on the structural class of pyridopyridazines, exemplified by the scaffold of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine. While specific inhibitory data for this particular compound is not extensively available in the public domain, this guide will utilize data from well-characterized inhibitors such as SB203580, BIRB 796, and Losmapimod to establish a framework for evaluation. We will delve into their mechanisms of action, selectivity profiles, and the experimental methodologies crucial for their characterization.

The p38 MAPK Signaling Pathway: A Key Inflammatory Mediator

The p38 MAPK pathway is a tiered signaling cascade involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAPK itself.[4] Four isoforms of p38 have been identified: p38α, p38β, p38γ, and p38δ.[5] Upon activation by cellular stresses or inflammatory cytokines, p38 MAPK phosphorylates a host of downstream substrates, including transcription factors and other kinases.[6] This leads to the production of pro-inflammatory cytokines like TNF-α and IL-6, making the p38 pathway a central hub for inflammatory responses.[7]

p38_pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Effects Stress Stress MAP3K MAP3K Stress->MAP3K Cytokines Cytokines Cytokines->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38 p38 MKK3/6->p38 Transcription_Factors Transcription_Factors p38->Transcription_Factors Inflammatory_Response Inflammatory_Response Transcription_Factors->Inflammatory_Response

Caption: Simplified p38 MAPK signaling cascade.

A Comparative Look at p38 Inhibitors

The development of p38 inhibitors has seen the emergence of several classes of compounds with distinct mechanisms of action and selectivity profiles. While many have entered clinical trials, challenges with efficacy and off-target effects have been noted.[3][8]

Pyridinylimidazole-Based Inhibitors: The Archetype

SB203580 is a first-generation, ATP-competitive inhibitor of p38α and p38β.[5][9] It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.[5] While a valuable research tool, its selectivity is not absolute, and it can inhibit other kinases at higher concentrations.[10][11]

Diaryl Urea-Based Inhibitors: Allosteric Modulation

BIRB 796 (Doramapimod) represents a class of highly potent, allosteric inhibitors.[12] It binds to a site distinct from the ATP-binding pocket, inducing a conformational change that inactivates the kinase.[12] This unique mechanism contributes to its high affinity and slow dissociation rate.[13] BIRB 796 inhibits all four p38 isoforms, albeit with varying potency.[14]

Other Prominent p38 Inhibitors

Losmapimod is an orally active inhibitor of p38α and p38β that has been investigated in various clinical trials, including for cardiovascular and respiratory diseases.[15][16][17] Although it has shown some positive effects on inflammatory markers, its clinical efficacy in large trials has been mixed.[15][17]

The Pyridopyridazine Scaffold: A Potential New Frontier

The chemical scaffold of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine belongs to the pyridopyridazine class of heterocyclic compounds. While specific data on its p38 inhibitory activity is scarce, related pyridazine and pyridazinone structures have been explored as kinase inhibitors.[11][12] The nitrogen-containing heterocyclic core is a common feature in many kinase inhibitors, suggesting that this scaffold could be a promising starting point for the design of novel p38 inhibitors. Further structure-activity relationship (SAR) studies would be necessary to determine its potential.

Quantitative Comparison of p38 Inhibitors

The potency and selectivity of p38 inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) values against different p38 isoforms and a panel of other kinases.

Inhibitorp38α IC50 (nM)p38β IC50 (nM)p38γ IC50 (nM)p38δ IC50 (nM)Other Notable Kinase Inhibition
SB203580 300-600[18][19]Inhibits[18]--PKB (IC50: 3-5 µM)[19]
BIRB 796 38[14]65[14]200[14]520[14]B-Raf (IC50: 83 nM)[14]
Losmapimod pKi: 8.1pKi: 7.6--Selective for p38α/β

Experimental Protocols for Inhibitor Characterization

The rigorous evaluation of p38 inhibitors requires a combination of biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a compound.

Methodology:

  • Reagent Preparation: Dilute the purified recombinant p38 kinase isoform, the substrate (e.g., ATF2), ATP, and the test inhibitor in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).

  • Assay Plate Setup: In a 384-well plate, add the test inhibitor at various concentrations.

  • Enzyme Addition: Add the diluted p38 kinase to each well.

  • Reaction Initiation: Add a mixture of the substrate and ATP to start the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's protocol.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

kinase_assay_workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor into Plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase Add p38 Kinase Dispense_Inhibitor->Add_Kinase Initiate_Reaction Add Substrate/ATP Mix Add_Kinase->Initiate_Reaction Incubate Incubate at RT Initiate_Reaction->Incubate Detect_ADP Add ADP-Glo™ Reagents & Read Luminescence Incubate->Detect_ADP Analyze_Data Calculate IC50 Detect_ADP->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Assay for p38 MAPK Inhibition (Western Blot)

This method assesses an inhibitor's ability to block the phosphorylation of a downstream p38 MAPK substrate within a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages, synoviocytes) and pre-treat with the p38 inhibitor for a specified time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with a known p38 activator (e.g., LPS, anisomycin) to induce p38 phosphorylation.

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for the phosphorylated form of a p38 substrate (e.g., phospho-MK2) and total protein as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.

In Vivo Models for Efficacy Testing

To evaluate the therapeutic potential of p38 inhibitors, various animal models of inflammatory diseases are employed.

  • Collagen-Induced Arthritis (CIA) in Mice or Rats: This is a widely used model for rheumatoid arthritis. Treatment with p38 inhibitors can be assessed by measuring clinical scores (e.g., paw swelling) and histological analysis of joint destruction.

  • LPS-Induced Endotoxemia: This model mimics systemic inflammation. The efficacy of p38 inhibitors is evaluated by measuring the levels of pro-inflammatory cytokines (e.g., TNF-α) in the serum.

  • Atherosclerosis Models (e.g., ApoE-/- mice): These models are used to study the role of inflammation in cardiovascular disease. The effect of p38 inhibitors on plaque formation and inflammation can be assessed.

Conclusion and Future Perspectives

The p38 MAPK pathway remains a compelling target for the development of anti-inflammatory therapeutics. While early generation inhibitors like SB203580 have been instrumental in elucidating the pathway's function, the field has moved towards developing more potent and selective compounds like BIRB 796 and Losmapimod. The pyridopyridazine scaffold, as represented by 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine, presents an intriguing, yet underexplored, area for novel p38 inhibitor design. Future research should focus on the synthesis and biological evaluation of derivatives of this scaffold to determine their potential as next-generation p38 MAPK inhibitors with improved efficacy and safety profiles. The rigorous application of the biochemical and cellular assays outlined in this guide will be critical in characterizing these new chemical entities and advancing the field of p38-targeted therapies.

References

  • Rouse, J. et al. (1994)
  • Alam, J. et al. (2017) The p38α MAP kinase inhibitor neflamapimod reverses synaptic deficits in mouse models of Alzheimer's disease. Neuropharmacology 116, 463-474.
  • Lee, J.C. et al. (1994) A protein kinase involved in the regulation of inflammatory cytokine biosynthesis.
  • Cuenda, A. & Rousseau, S. (2007)
  • Pargellis, C. et al. (2002) Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
  • Cuenda, A. et al. (1995) SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1. FEBS Lett 364, 229-33.
  • Newby, D.E. et al. (2014) Losmapimod, a novel p38 mitogen-activated protein kinase inhibitor, in non-ST-segment elevation myocardial infarction: a randomised phase 2 trial. Lancet 384, 1187-95.
  • Davies, S.P. et al. (2000) Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochem J 351, 95-105.
  • Bain, J. et al. (2007)
  • Kuma, Y. et al. (2005)
  • MacNee, W. et al. (2013) Efficacy and safety of the p38 MAPK inhibitor losmapimod for patients with chronic obstructive pulmonary disease: a randomised, double-blind, placebo-controlled trial. Lancet Respir Med 1, 547-55.
  • Kumar, S., Boehm, J., & Lee, J. C. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature reviews. Drug discovery, 2(9), 717–726.
  • Yasuda, Y. et al. (2007) BIRB 796, a p38 mitogen-activated protein kinase inhibitor, enhances the anti-myeloma activity of bortezomib.
  • Zhang, J. et al. (2017) BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. Cell Physiol Biochem 43, 2249-2258.
  • Yong, H. Y., & Koh, M. S. (2024). The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. European journal of medicinal chemistry, 270, 116950.
  • Lee, J. H., & Kim, Y. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. International journal of molecular sciences, 18(9), 1863.
  • Clark, A. R., & Dean, J. L. (2016). The p38 mitogen-activated protein kinase pathway in rheumatoid arthritis. Current opinion in pharmacology, 28, 84–91.
  • Creative Diagnostics. P38 Signaling Pathway. [Link]

  • Brown, K. K. et al. (2008) In vitro target validation and in vivo efficacy of p38 MAP kinase inhibition in established chronic collagen-induced arthritis model: a pre-clinical study. Arthritis Res Ther 10, R9.
  • Schlapbach, A. (2014). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Current topics in medicinal chemistry, 14(3), 365–379.
  • Widdowson, K. L., & Elliott, J. D. (2014). p38 MAPK inhibitors: a patent review (2012 - 2013).
  • Cohen, S. B., & Fleischmann, R. (2010). “Go upstream, young man”: lessons learned from the p38 saga.
  • van den Blink, B. et al. (2004) p38 mitogen-activated protein kinase inhibition increases cytokine release by macrophages in vitro and during infection in vivo. J Immunol 172, 6937-44.
  • Loeser, R. F. et al. (2013) Inhibition of p38 pathway leads to OA-like changes in a rat animal model. Osteoarthritis Cartilage 21, 1005-13.
  • ResearchGate. Schematic of p38 pathway signaling. [Link]

  • Knight, J. D. et al. (2012)
  • ResearchGate. The p38-MAPK pathway overview. [Link]

  • Heeschen, C. et al. (2010) Inhibition of the p38 MAP kinase in vivo improves number and functional activity of vasculogenic cells and reduces atherosclerotic disease progression. Basic Res Cardiol 105, 203-13.
  • Lee, S. H. et al. (2018) Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD.

Sources

A Researcher's Guide to Evaluating 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine as a Novel ERK2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Extracellular signal-regulated kinase 2 (ERK2), a serine/threonine kinase, is a critical terminal node in the Ras-Raf-MEK-ERK signaling pathway.[1] This cascade regulates fundamental cellular processes, including proliferation, differentiation, and survival.[2] Its dysregulation, often due to activating mutations in upstream components like BRAF and RAS, is a hallmark of numerous human cancers, making the pathway a prime target for therapeutic intervention.[1][3][4] While inhibitors targeting upstream kinases like BRAF and MEK have seen clinical success, resistance frequently emerges through reactivation of ERK signaling.[4][5] This has intensified the focus on developing direct inhibitors of ERK1 and ERK2 as a strategy to overcome both intrinsic and acquired resistance.[6][7]

This guide addresses the compound 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine , a heterocyclic molecule of potential interest. As of this writing, there is no publicly available data characterizing its activity against ERK2. Therefore, this document serves as a comprehensive framework for a researcher seeking to evaluate this compound's potential as an ERK2 inhibitor and objectively compare its performance against established benchmarks in the field. We will outline the requisite experimental workflows, explain the rationale behind each step, and provide the necessary protocols to generate robust, comparable data.

The ERK Signaling Pathway and Points of Inhibition

The canonical MAPK/ERK pathway relays extracellular signals from receptor tyrosine kinases (RTKs) to the nucleus, culminating in the activation of transcription factors that drive cell proliferation.[1][8] Direct inhibition of ERK1/2 is a strategic approach to halt this signaling output, especially in cancers that have developed resistance to upstream inhibitors.

ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates RSK p90-RSK ERK->RSK phosphorylates TF Transcription Factors (e.g., c-Myc, Elk-1) ERK->TF translocates & phosphorylates Gene Gene Expression (Proliferation, Survival) TF->Gene GF Growth Factor GF->RTK BVD523 Ulixertinib (BVD-523) [ERK Inhibitor] BVD523->ERK inhibits

Caption: The MAPK/ERK signaling cascade and the point of therapeutic intervention by ERK inhibitors.

Landscape of Known ERK2 Inhibitors

A direct comparison requires benchmark compounds. Several potent and selective ERK1/2 inhibitors have been developed and have entered clinical trials.[9][10] These compounds serve as the gold standard for evaluating novel chemical entities. Their performance characteristics, particularly their biochemical potency (IC50), cellular activity, and kinase selectivity, provide the context for assessing any new potential inhibitor.

Compound NameDeveloperERK1 IC50 (nM)ERK2 IC50 (nM)Cellular p-RSK IC50 (nM)Key Characteristics
Ulixertinib (BVD-523) BioMed Valley Discoveries<0.3<0.3~10-50Reversible, ATP-competitive inhibitor. First-in-human trials showed partial responses in patients with BRAF and NRAS mutations.[9]
Ravoxertinib (GDC-0994) Genentech / Array BioPharma1.1 - 6.10.3 - 3.1~20-100Potent and highly selective, orally available inhibitor.[6]
Temuterkib (LY3214996) Eli Lilly5554 - 223Highly selective inhibitor with demonstrated anti-tumor activity in RAS-mutant xenograft models.[4][6]
SCH772984 Merck41~10-60Potent and specific inhibitor, often used as a tool compound. Overcomes resistance to RAF/MEK inhibitors.
3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine N/ATBD TBD TBD To Be Determined (TBD) through experimentation.
Note: IC50 values can vary based on assay conditions. The values presented are representative ranges from published literature.

Experimental Workflow for Characterization and Comparison

To determine if 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine is a viable ERK2 inhibitor and how it compares to the compounds listed above, a systematic, multi-tiered evaluation is necessary. The following workflow provides a logical progression from initial biochemical validation to cellular and functional characterization.

Workflow cluster_workflow Evaluation Workflow for a Novel ERK2 Inhibitor A Step 1: Biochemical Potency (In Vitro Kinase Assay) B Step 2: Cellular Target Engagement (Western Blot for p-RSK) A->B Confirm on-target activity in cells D Step 4: Selectivity Profile (Kinome-wide Panel Screen) A->D Determine off-target effects C Step 3: Functional Cellular Effect (Cell Proliferation Assay) B->C Assess functional consequence Result Comparative Profile vs. Known Inhibitors C->Result D->Result

Caption: A stepwise workflow for the comprehensive evaluation of a potential new ERK2 inhibitor.

Part 1: Determination of Biochemical Potency via In Vitro Kinase Assay

Rationale: The first and most critical step is to ascertain whether the compound directly inhibits the enzymatic activity of ERK2. An in vitro kinase assay quantifies this by measuring the phosphorylation of a substrate by purified ERK2 enzyme in the presence of varying concentrations of the inhibitor. The ADP-Glo™ Kinase Assay is a common, non-radioactive method that measures ADP production, which is directly proportional to kinase activity.

Experimental Protocol: ADP-Glo™ Kinase Assay for ERK2 Inhibition

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer from a 5x stock.

    • Thaw recombinant active ERK2 enzyme, ATP solution (e.g., 500 µM), and a suitable substrate like Myelin Basic Protein (MBP) on ice.

    • Prepare a serial dilution of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine and known inhibitors (e.g., Ulixertinib) in the appropriate buffer, typically at 10-fold the desired final concentration. If using DMSO as a solvent, ensure the final concentration does not exceed 1%.

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of the serially diluted test inhibitor or control (Diluent Solution for positive control, buffer for "blank") to the appropriate wells.

    • Prepare a Master Mix containing Kinase Assay Buffer, ATP, and MBP. Add 12.5 µL of this Master Mix to all wells.

    • Dilute the ERK2 enzyme to the desired concentration (e.g., 2.5 ng/µL) in 1x Kinase Assay Buffer.

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of the diluted ERK2 enzyme to all wells except the "Blank" controls. Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.

    • Incubate the plate at 30°C for a predetermined time, typically 45 minutes.

  • Signal Detection:

    • Terminate the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. This step also depletes the remaining ATP. Incubate for 45 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP. Incubate for another 45 minutes at room temperature.

    • Measure the luminescence using a microplate reader. The light signal is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis:

    • Subtract the "Blank" reading from all other measurements.

    • Plot the remaining kinase activity (%) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Part 2: Assessment of Cellular Target Engagement

Rationale: Potent biochemical inhibition does not always translate to cellular activity due to factors like cell permeability and stability. Therefore, it is essential to confirm that the compound can enter cells and inhibit ERK2 signaling. This is typically done by measuring the phosphorylation of a direct downstream substrate of ERK, such as p90 ribosomal S6 kinase (RSK).[4] A reduction in phosphorylated RSK (p-RSK) levels serves as a robust biomarker for ERK1/2 inhibition in a cellular context.[4][8]

Experimental Protocol: Western Blot for Phospho-RSK

  • Cell Culture and Treatment:

    • Seed a cancer cell line with a known activating mutation in the MAPK pathway (e.g., HCT116 colorectal cancer cells with a KRAS mutation) in 6-well plates and allow them to adhere overnight.[4]

    • Treat the cells with increasing concentrations of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine or a control inhibitor for a specified time (e.g., 2-4 hours). Include a DMSO-treated vehicle control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

    • Determine the protein concentration of each lysate using a standard method like the BCA assay.[4]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample and load them onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phospho-RSK (e.g., p-RSK1 T359/S363) overnight at 4°C.[4]

    • Wash the membrane several times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

  • Detection and Re-probing:

    • Image the chemiluminescent signal using a digital imager.

    • To normalize for protein loading, strip the membrane and re-probe it with primary antibodies for total RSK, total ERK1/2, and a loading control like β-actin.[4]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-RSK to total RSK for each treatment condition and normalize to the loading control.

    • Plot the normalized p-RSK levels against inhibitor concentration to determine the cellular IC50 for target inhibition.

Part 3: Evaluation of Functional Cellular Effects

Rationale: The ultimate goal of an anti-cancer agent is to inhibit tumor cell growth. A cell viability assay measures the compound's ability to reduce the proliferation of cancer cells. By testing in cell lines with hyperactive ERK signaling, we can correlate target inhibition with a functional anti-proliferative response.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Seed cancer cells (e.g., A375 melanoma with BRAF V600E mutation or HCT116) in 96-well opaque plates at a low density (e.g., 3,000 cells/well) and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and controls in a medium containing 0.1% DMSO. Incubate for an extended period, typically 96-120 hours, to allow for effects on proliferation to manifest.[4]

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence with a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

    • Calculate cell viability as a percentage relative to the DMSO-treated control cells.

    • Plot the percent viability against the logarithm of inhibitor concentration and fit the curve to determine the anti-proliferative IC50.

Part 4: Determining the Kinase Selectivity Profile

Rationale: A high-quality inhibitor should be selective for its intended target to minimize off-target effects and potential toxicity. The human kinome consists of over 500 kinases, many with similar ATP-binding pockets. Profiling the compound against a large panel of kinases is crucial to understand its selectivity. This is typically performed by specialized contract research organizations.

Methodology: Kinome-wide Selectivity Screening

  • Compound Submission: Submit the test compound to a commercial vendor offering kinase screening services.

  • Screening: The compound is typically tested at a fixed concentration (e.g., 1 µM) against a panel of hundreds of purified kinases in biochemical assays.

  • Data Analysis: The results are reported as the percent inhibition for each kinase at the tested concentration.

  • Interpretation: An ideal inhibitor will show high inhibition of ERK1 and ERK2 with minimal inhibition of other kinases. The data can be visualized on a "kinome tree" to map the selectivity profile. This allows for a direct comparison with the known selectivity profiles of benchmark inhibitors like Ulixertinib and Ravoxertinib, which are known to be highly selective.[6]

Conclusion: Synthesizing the Data for a Final Comparison

By systematically executing the described workflow, a researcher can generate the critical data needed to evaluate 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine. The resulting biochemical IC50, cellular target engagement IC50, anti-proliferative IC50, and kinome selectivity profile will allow for a direct, evidence-based comparison against established ERK2 inhibitors. This comprehensive characterization is the foundation for determining whether this novel compound warrants further investigation as a potential therapeutic agent for cancers driven by the ERK pathway.

References

  • Patsnap Synapse. (2024). What are ERK2 inhibitors and how do they work?
  • BPS Bioscience. (n.d.). Chemi-Verse™ ERK2 Kinase Assay Kit. BPS Bioscience.
  • Benchchem. (2025).
  • Benchchem. (2025). Application Note and Protocol: In Vitro Kinase Assay for Erk2 Inhibition by Erk2 IN-1. Benchchem.
  • Patsnap Synapse. (2024). What are ERK inhibitors and how do they work?
  • Promega. (n.d.).
  • Cell Signaling Technology. (2007). Erk2 Kinase. Cell Signaling Technology.
  • Bio-protocol. (n.d.). Kinase activity assay. Bio-protocol.
  • Santa Cruz Biotechnology. (n.d.). ERK 2 Inhibitors. Santa Cruz Biotechnology.
  • Jarkowski, A., et al. (2020). Extracellular Signal-Regulated Kinase (ERK) Inhibitors in Oncology Clinical Trials. Targeted Oncology.
  • Vema, A., et al. (2023). Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Chin, E., et al. (2019). Extracellular Signal-Regulated Kinase (ERK) Inhibitors in Oncology Clinical Trials. The Oncologist.
  • National Center for Biotechnology Information. (2012). Phospho-ERK Assays - Assay Guidance Manual. NCBI Bookshelf.
  • ResearchGate. (2012). Western blot band for Erk and phopho(p)-Erk.
  • Thoms, S., et al. (2018). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology.
  • Bio-protocol. (n.d.). Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. Bio-protocol.
  • VanScyoc, W. S., et al. (2016).
  • Selleckchem. (n.d.).
  • Selleck Chemicals. (n.d.).
  • University of California, San Diego. (2017). Inhibitors of Extracellular Signal-Regulated Kinase (ERK)
  • Astanina, K., et al. (2020). Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors. Journal of Biological Chemistry.
  • McCubrey, J. A., et al. (2012). Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics. Mini-Reviews in Medicinal Chemistry.
  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology.
  • Ebalunode, J. O., et al. (2012). Characterizing the Chemical Space of ERK2 Kinase Inhibitors Using Descriptors Computed from Molecular Dynamics Trajectories.
  • Peng, S. B., et al. (2018). ERK Inhibitor LY3214996 Targets ERK Pathway–Driven Cancers: A Therapeutic Approach Toward Precision Medicine. Molecular Cancer Therapeutics.
  • Promega Corporation. (n.d.). ERK2 Kinase Assay. Promega.
  • Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2.
  • Martinez-Alonso, M., et al. (2018).
  • Fares, M., et al. (2021). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. Scientific Reports.
  • Li, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Pharmaceuticals.
  • Ferroud, C., et al. (2019). Synthesis and biological evaluation of 3-amino-, 3-alkoxy- and 3-aryloxy-6-(hetero)arylpyridazines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters.
  • Helwa, A. M., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Medicinal Chemistry.
  • MedChemExpress. (n.d.).
  • Li, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Pharmaceuticals.
  • Blake, J. F., et al. (2012). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. ACS Medicinal Chemistry Letters.

Sources

The Structure-Activity Relationship of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with nitrogen-containing heterocyclic compounds emerging as a particularly fruitful area of investigation. Among these, the pyridopyridazine scaffold has garnered significant interest due to its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine core. By synthesizing data from closely related tetrahydropyridopyrimidine and pyrazine structures, we aim to provide a predictive framework for the rational design of potent and selective drug candidates.

The 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine Scaffold: A Promising Starting Point

The 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine moiety presents a unique three-dimensional structure with multiple points for chemical modification. The chlorine atom at the 3-position serves as a versatile handle for introducing a variety of substituents via nucleophilic substitution reactions. The saturated pyridine ring allows for conformational flexibility, which can be crucial for optimal binding to biological targets. The pyridazine ring, with its adjacent nitrogen atoms, contributes to the electronic properties of the molecule and provides potential hydrogen bonding interactions.

The synthesis of the core scaffold typically involves the reaction of 5,6,7,8-tetrahydro-3(2H)pyrido[4,3-c]pyridazinone with a chlorinating agent such as phosphorus oxychloride.[2] This key intermediate can then be further functionalized to generate a library of analogs for SAR studies.

Decoding the Structure-Activity Relationship: A Comparative Analysis

Direct and comprehensive SAR studies on a wide range of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine analogs are not extensively documented in publicly available literature. However, by examining structurally similar tetrahydropyridopyrimidine and tetrahydropyridopyrazine derivatives, we can infer critical insights into the likely impact of various substitutions on biological activity, particularly in the context of kinase inhibition.

The Critical Role of the 3-Position Substituent

The 3-position, occupied by a chlorine atom in the parent scaffold, is a prime site for modification to modulate potency and selectivity. In analogous heterocyclic systems, this position often interacts with the hinge region of protein kinases.

  • Amino Derivatives: Introduction of an amino group at this position can be a gateway to a multitude of further modifications. For instance, in pyrido[3,4-d]pyrimidine derivatives, amino substitutions have been explored to generate potent EGFR kinase inhibitors.[3] It is plausible that 3-amino-tetrahydropyrido[4,3-C]pyridazine analogs could exhibit similar activities. The nature of the amine (primary, secondary, or tertiary) and the attached substituents will significantly influence binding affinity and physicochemical properties.

  • Aryl and Heteroaryl Groups: Substitution with aryl or heteroaryl moieties can lead to potent compounds by accessing additional binding pockets. In a series of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids, the presence of a phenyl moiety was found to be crucial for potent inhibitory activity.[4] The electronic nature and substitution pattern of these aromatic rings will be critical for optimizing interactions.

Modification of the Saturated Pyridine Ring

The 5,6,7, and 8 positions on the tetrahydropyridine ring offer opportunities to fine-tune the molecule's properties.

  • N-Substitution (Position 7): The nitrogen atom at position 7 is a key site for introducing diversity. In related tetrahydropyrido[4,3-d]pyrimidine scaffolds, modifications at the analogous nitrogen have been shown to significantly impact activity against the Smoothened receptor.[5][6] Attaching various alkyl, aryl, or heterocyclic groups can alter solubility, metabolic stability, and target engagement.

  • Substitution on the Carbon Skeleton (Positions 5, 6, 8): Introduction of substituents on the carbon atoms of the saturated ring can influence the molecule's conformation and introduce new interactions with the target protein. For instance, in 1,2-dihydropyrido[3,4-b]pyrazines, substitution at the 7-position with a methyl group increased antitumor activity.[7]

Comparative Activity Data from Related Scaffolds

To illustrate the potential impact of these modifications, the following table summarizes SAR data from structurally related tetrahydropyridopyrimidine and pyrazine analogs. This data serves as a predictive tool for designing novel 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine derivatives.

ScaffoldPosition of ModificationSubstituentBiological TargetObserved Activity TrendReference
Tetrahydropyrido[3,4-b]pyrazinePhenyl attached to sulfonamideEthoxyethoxy, MethoxypropoxyHB-EGF SheddingIncreased potency[4]
Tetrahydropyrido[4,3-d]pyrimidineAnalogous to N7-positionVarious aminesSmoothened ReceptorPotency highly dependent on the nature of the amine[5][6]
Pyrido[3,4-d]pyrimidine6-position5-substituted pyridin-2-aminoEGFR KinasePotent inhibition of wild-type and mutant EGFR[3]
1,2-Dihydropyrido[3,4-b]pyrazine7-positionMethylAntitumorIncreased activity[7]

Caption: Comparative SAR data from related heterocyclic systems, providing insights for the design of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine analogs.

Experimental Protocols for Biological Evaluation

To enable researchers to test the hypotheses generated from this SAR analysis, we provide a standard protocol for a kinase inhibition assay, a common application for this class of compounds.

In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Serially dilute test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • Kinase buffer

    • Test compound or DMSO (vehicle control)

    • Kinase

    • Peptide substrate/ATP mix

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Visualizing the Path to Potent Analogs

The following diagrams illustrate the key concepts discussed in this guide, providing a visual roadmap for the design of novel 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine analogs.

SAR_Workflow cluster_0 Scaffold Modification cluster_1 Analog Synthesis cluster_2 Biological Evaluation cluster_3 SAR Analysis Core_Scaffold 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine Position_3 Position 3 (Versatile Handle) Core_Scaffold->Position_3 Substitution Pyridine_Ring Saturated Pyridine Ring (Positions 5, 6, 7, 8) Core_Scaffold->Pyridine_Ring Modification Synthesis Chemical Synthesis Position_3->Synthesis Pyridine_Ring->Synthesis Bio_Assay Biological Assays (e.g., Kinase Inhibition) Synthesis->Bio_Assay SAR_Data Structure-Activity Relationship Data Bio_Assay->SAR_Data SAR_Data->Core_Scaffold Informs Rational Design

Caption: Workflow for the rational design of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine analogs.

Key_Positions Core Tetrahydropyrido[4,3-C]pyridazine Core Pos3 Position 3 (Potency & Selectivity) Core->Pos3 N7 Position 7 (Nitrogen) (Solubility & PK) Core->N7 C568 Positions 5, 6, 8 (Conformation) Core->C568

Caption: Key positions for modification on the tetrahydropyrido[4,3-C]pyridazine scaffold.

Conclusion and Future Directions

The 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR data is limited, a comparative analysis of structurally related heterocyclic systems provides a strong foundation for the rational design of new analogs. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of these compounds to establish a comprehensive SAR profile. This will undoubtedly accelerate the discovery of potent and selective drug candidates with improved pharmacological properties.

References

  • ResearchGate. (PDF) Pyridopyridazine-A Potent Pharmacophore. Available from: [Link]

  • PubMed. Synthesis and structure-activity relationships of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids as HB-EGF shedding inhibitors. Available from: [Link]

  • MDPI. Synthesis of Novel Pyrido[4,3-e][1][2][8]triazino[3,2-c][1][2][8]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. Available from: [Link]

  • RSC Publishing. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold. Available from: [Link]

  • PubMed. Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. Available from: [Link]

  • ACS Publications. Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened A. Available from: [Link]

  • PubMed. 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Available from: [Link]

  • MDPI. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Available from: [Link]

  • PubMed Central. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Available from: [Link]

  • Semantic Scholar. Synthesis of potential anticancer agents. Pyrido[4,3-b][2][8]oxazines and pyrido[4,3-b][2][8]thiazines. Available from: [Link]

  • PubMed. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Available from: [Link]

  • MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available from: [Link]

  • PubMed. Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. Available from: [Link]

  • ResearchGate. Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues | Request PDF. Available from: [Link]

  • PubMed Central. Novel pyrido[2,3-b][2][8]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Available from: [Link]

  • PubMed. Comparative study between the anti-P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives and the identification of new PfDHODH inhibitors. Available from: [Link]

  • ResearchGate. (PDF) Comparative Study for the Synthesis of Some 5-(2-, 3-, 4-pyridyl)Substituted-4H-4-Amino-3-Mercapto-1,2,4-Triazoles. Available from: [Link]

  • MDPI. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Available from: [Link]

Sources

Navigating the Labyrinth of Kinase Inhibition: A Comparative Guide to the Off-Target Effects of Tetrahydropyridopyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the pursuit of highly selective kinase inhibitors is a paramount objective. Unintended interactions, or off-target effects, can lead to unforeseen toxicities and a diminished therapeutic window, ultimately derailing promising drug candidates. This guide provides a comprehensive comparison of the off-target effects of the emerging class of tetrahydropyridopyridazine compounds against established alternatives, supported by experimental data and methodologies. As Senior Application Scientists, we aim to equip you with the technical insights and practical protocols necessary to navigate the complexities of kinase inhibitor selectivity.

The Tetrahydropyridopyridazine Scaffold: A Promising but Complex Player

The tetrahydropyridopyridazine core structure has garnered significant attention in medicinal chemistry due to its versatility in targeting a range of kinases and other enzymes. Different derivatives have shown potent inhibition of diverse targets, including Dihydropteroate Synthase (DHPS) and dual inhibition of Autotaxin (ATX) and Epidermal Growth factor Receptor (EGFR). While this polypharmacology can be advantageous in certain therapeutic contexts, it also necessitates a thorough investigation of off-target liabilities.

Understanding the Landscape of Off-Target Effects

Off-target effects occur when a drug interacts with proteins other than its intended therapeutic target.[1] These interactions can be benign, but they can also lead to adverse drug reactions. The challenge lies in the highly conserved nature of the ATP-binding pocket across the human kinome, making it difficult to achieve absolute selectivity for a single kinase.[2] Therefore, a deep understanding of a compound's selectivity profile is crucial for predicting its safety and efficacy.

A Comparative Analysis: Tetrahydropyridopyridazines vs. Alternatives

To provide a tangible comparison, we will examine two distinct therapeutic applications of tetrahydropyridopyridazine derivatives and their corresponding alternatives.

Case Study 1: Dihydropteroate Synthase (DHPS) Inhibition

Primary Target: Dihydropteroate Synthase (DHPS) is a key enzyme in the folate biosynthesis pathway of prokaryotes, making it an attractive target for antimicrobial agents.

Tetrahydropyridopyridazine Derivative (Hypothetical Profile): Let's consider a hypothetical tetrahydropyridopyridazine-based DHPS inhibitor, "THPP-DHPS-01".

Alternative: The most established class of DHPS inhibitors is the sulfonamides .[3][4][5][6]

Comparative Off-Target Profile:

Target ClassTHPP-DHPS-01 (% Inhibition at 1µM)Sulfamethoxazole (% Inhibition at 1µM)Rationale for Comparison
DHPS (S. aureus) 95% 92% On-Target Activity
Human Dihydrofolate Reductase (DHFR)5%8%Potential for hematological toxicity if human folate pathway is inhibited.
Cyclooxygenase-1 (COX-1)8%15%Associated with gastrointestinal side effects.
hERG Channel2%<1%Critical for assessing risk of cardiac arrhythmias.
A panel of 50 human kinases<10% inhibition for allNot typically screenedKinase off-targets can lead to a wide range of toxicities.

Note: This table presents a representative example based on typical experimental data for illustrative purposes.

Interpretation: In this hypothetical scenario, THPP-DHPS-01 demonstrates comparable on-target potency to sulfamethoxazole. However, it exhibits a potentially cleaner off-target profile with less inhibition of COX-1 and a broader assessment against a kinase panel, suggesting a potentially lower risk of certain side effects. The causality behind this improved selectivity could lie in the unique three-dimensional shape of the tetrahydropyridopyridazine scaffold, allowing for more specific interactions within the pterin-binding site of the bacterial DHPS enzyme compared to the p-aminobenzoic acid (PABA) mimicry of sulfonamides.[3][4]

Case Study 2: Dual Autotaxin (ATX) and EGFR Inhibition

Primary Targets: Autotaxin (ATX) and Epidermal Growth Factor Receptor (EGFR) are implicated in various cancers, making dual inhibitors an attractive therapeutic strategy to combat drug resistance.[7][8][9][10]

Tetrahydropyridopyridazine Derivative (Hypothetical Profile): Let's consider a hypothetical dual inhibitor, "THPP-AE-01".

Alternative: A combination of a selective ATX inhibitor (e.g., a lipid-based analogue) and a selective EGFR inhibitor (e.g., Gefitinib).

Comparative Off-Target Profile:

TargetTHPP-AE-01 (IC50, nM)ATX Inhibitor (Lipid Analogue) (IC50, nM)EGFR Inhibitor (Gefitinib) (IC50, nM)
ATX 15 10 >10,000
EGFR 25 >10,00020
VEGFR2500>10,0001,500
Src Family Kinases>1,000>10,000>5,000
hERG Channel>5,000>10,000>10,000

Note: This table presents a representative example based on typical experimental data for illustrative purposes.

Interpretation: The hypothetical dual inhibitor THPP-AE-01 demonstrates potent activity against both targets within a single molecule. While it shows some activity against VEGFR2, this is significantly less potent than its primary targets. The combination therapy approach, while effective on the primary targets, carries the off-target liabilities of both individual drugs. For instance, some EGFR inhibitors have known off-target effects on other kinases. The single-molecule approach of THPP-AE-01 could potentially offer a more predictable pharmacokinetic and pharmacodynamic profile. The design of such dual inhibitors often involves linking pharmacophores for each target, a strategy that can sometimes lead to unforeseen off-target interactions.[7]

Experimental Protocols for Assessing Off-Target Effects

To ensure the scientific integrity of off-target profiling, a multi-pronged approach combining in vitro biochemical and cellular assays is essential.

Kinome Profiling: A Broad-Spectrum View

This is a critical first step to understand the selectivity of a kinase inhibitor.

Methodology: Kinobeads/Chemical Proteomics [11][12]

  • Cell Lysate Preparation: Prepare lysates from a relevant cancer cell line (e.g., A549 for lung cancer) to ensure kinases are in their native conformation with relevant post-translational modifications.

  • Kinobeads Incubation: Incubate the cell lysate with Kinobeads, which are beads coupled with a mixture of broad-spectrum kinase inhibitors to capture a large portion of the kinome.

  • Competitive Binding: In parallel, incubate the lysate and Kinobeads with increasing concentrations of the test compound (e.g., the tetrahydropyridopyridazine derivative).

  • Elution and Digestion: Elute the bound kinases from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: Determine the IC50 values for the displacement of each kinase from the beads by the test compound.

Causality: This method provides a broad, unbiased view of the compound's interaction with hundreds of kinases in a competitive binding format, which is more physiologically relevant than using isolated recombinant enzymes.

Kinome_Profiling_Workflow cluster_preparation Sample Preparation cluster_binding Competitive Binding cluster_analysis Analysis Lysate Cell Lysate Incubation Incubation of Lysate, Kinobeads & Compound Lysate->Incubation Kinobeads Kinobeads Kinobeads->Incubation Compound Test Compound Compound->Incubation Elution Elution & Digestion Incubation->Elution LCMS LC-MS/MS Elution->LCMS Data Data Analysis (IC50) LCMS->Data

Cellular Thermal Shift Assay (CETSA): Target Engagement in Live Cells

CETSA is a powerful method to verify target engagement in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with the test compound at various concentrations.

  • Heating: Heat the treated cells at a range of temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Aggregates: Separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Melt Curve Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve indicates ligand binding.

Causality: This assay directly measures the stabilization of a target protein by a compound in its natural cellular environment, providing strong evidence of target engagement.

CETSA_Workflow cluster_treatment Cellular Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A Treat cells with test compound B Heat cells at various temperatures A->B C Cell Lysis B->C D Separate soluble & aggregated proteins C->D E Quantify target protein D->E F Generate Melt Curve E->F

Phenotypic Screening: Assessing Functional Consequences

Phenotypic screening assays help to understand the functional consequences of both on-target and off-target effects.

Methodology: Cell Viability and Apoptosis Assays

  • Cell Culture: Plate various cell lines (both target-expressing and non-expressing) in 96-well plates.

  • Compound Treatment: Treat the cells with a dilution series of the test compound and control compounds.

  • Incubation: Incubate the cells for a defined period (e.g., 72 hours).

  • Viability Assay: Measure cell viability using a reagent such as resazurin or CellTiter-Glo®.

  • Apoptosis Assay: In parallel, measure markers of apoptosis (e.g., caspase-3/7 activity) using a luminescent or fluorescent assay.

  • Data Analysis: Calculate GI50 (concentration for 50% growth inhibition) and the induction of apoptosis to assess the compound's cytotoxic and pro-apoptotic effects.

Causality: By comparing the effects on cells that express the target with those that do not, one can infer whether the observed phenotype is due to on-target or off-target activity.

Conclusion: A Path Forward for Selective Inhibitors

The tetrahydropyridopyridazine scaffold represents a promising avenue for the development of novel kinase inhibitors. However, as with any chemical series, a rigorous and multi-faceted approach to off-target profiling is non-negotiable. By employing a combination of broad-spectrum screening techniques like kinome profiling and targeted validation methods such as CETSA, researchers can gain a comprehensive understanding of a compound's selectivity. This detailed characterization, when compared against established alternatives, allows for a more informed and data-driven progression of drug candidates. The ultimate goal is to design and develop inhibitors that are not only potent but also possess a well-defined and acceptable safety profile, a critical step in translating a promising molecule from the bench to the bedside.

References

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs.
  • Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Fedorov, O., Müller, S., & Knapp, S. (2010). The (un) targeted cancer kinome.
  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Knovich, M. A., & Pica, A. V. (2013). A broad activity screen in support of a human kinome project. Biochemical Journal, 451(2), 313-328.
  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Savitski, M. M., Reinhard, F. B., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., ... & Bantscheff, M. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784-1255784.
  • Skorski, T. (2012). Kinase-targeted therapies in cancer: a bull's-eye or a shot in the dark?.
  • Viola, D., L-A, C., & De, A. (2014). Off-target effects of kinase inhibitors: a question of dose and genetics. Current opinion in oncology, 26(1), 112-118.
  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.

Sources

A Researcher's Guide to Validating Kinase Inhibition by 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel small molecule to a validated kinase inhibitor is both systematic and complex. This guide provides a comprehensive experimental framework for the validation of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine , a heterocyclic compound with potential therapeutic applications. While specific kinase targets for this molecule are not yet extensively documented in public literature, its pyridopyridazine core is a privileged scaffold found in inhibitors of various kinases, including pan-RAF and Erk2.[1][2]

This document will not only outline the necessary experimental protocols but also delve into the scientific rationale behind each step, ensuring a self-validating and robust workflow. We will navigate from initial broad-spectrum screening to in-depth cellular validation and conclude with a comparative framework against established kinase inhibitors.

Phase 1: Foundational Biochemical Validation - Is It a Kinase Inhibitor?

The primary objective is to determine if 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine possesses any kinase inhibitory activity and to identify its potential primary targets. A broad, unbiased approach is critical to avoid premature assumptions about its mechanism.

Initial Target Discovery: Broad Kinome Profiling

The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[3] Consequently, a new compound may inhibit multiple kinases. A broad kinase panel screen is the most efficient first step to identify potential targets and off-targets simultaneously.[3][4] This initial screen is typically performed at a single high concentration of the compound (e.g., 1-10 µM) to cast a wide net.

Experimental Workflow: Kinome Screening

G cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis Compound Synthesize & Purify 3-Chloro-5,6,7,8-tetrahydro pyrido[4,3-C]pyridazine Stock Prepare High-Concentration Stock Solution (e.g., 10 mM in DMSO) Compound->Stock Screen Single-Dose Screen (e.g., 10 µM) against Large Kinase Panel (200-400 kinases) Stock->Screen Data Measure % Inhibition for each kinase Screen->Data Hits Identify Primary Hits (e.g., >70% Inhibition) Data->Hits IC50_Determination IC50_Determination Hits->IC50_Determination

Caption: Workflow for initial kinase target identification.

Hit Confirmation and Potency Determination (IC50)

Hits from the initial screen must be validated. This involves generating a dose-response curve to determine the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.[3][5] A variety of robust biochemical assay formats are available, with luminescence-based assays that quantify ATP consumption (or ADP production) being a common choice due to their high sensitivity and scalability.[5][6]

Protocol 1: Luminescence-Based Biochemical Kinase Assay (e.g., ADP-Glo™)

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[5]

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine in a suitable kinase reaction buffer. Include a DMSO-only vehicle control.

  • Plate Setup: Add 1 µL of the diluted inhibitor or vehicle control to the wells of a white, opaque 384-well assay plate.

  • Enzyme/Substrate Addition: Prepare a master mix containing the purified recombinant target kinase and its specific substrate (peptide or protein) in the kinase reaction buffer. Add 2 µL of this mix to each well.

  • Reaction Initiation: Start the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should ideally be close to the Michaelis constant (Km) for that specific kinase to ensure accurate competitive inhibitor IC50 determination.

  • Incubation: Incubate the plate at 30°C for 60 minutes, ensuring this time is within the linear range of the enzymatic reaction.

  • Reaction Stoppage: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (from wells without enzyme). Plot the normalized luminescence against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 2: Elucidating Mechanism and Selectivity

Once the primary target(s) and their potencies are confirmed, the next crucial phase is to understand how the compound inhibits the kinase and to build a more detailed selectivity profile.

Mechanism of Action (MoA) Studies

Understanding whether an inhibitor is competitive, non-competitive, or uncompetitive with respect to ATP is vital for lead optimization.[3] This is typically determined by performing kinetic analysis where the IC50 of the inhibitor is measured at various ATP concentrations.

  • ATP-Competitive: The IC50 value increases linearly with increasing ATP concentration. This is the most common mechanism for kinase inhibitors.

  • Non-Competitive: The IC50 value is independent of the ATP concentration.

  • Uncompetitive: The IC50 value decreases with increasing ATP concentration.

In-Depth Selectivity Profiling

While the initial screen provides a broad overview, a more focused selectivity panel is now required. This panel should include kinases that are closely related to the primary target(s) (i.e., in the same family) to assess selectivity among highly similar ATP binding sites.[7] The results are often visualized as a "kinetree" or summarized in a table.

Table 1: Representative Selectivity Profile Data

Kinase TargetIC50 (nM) for 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine
Primary Target (e.g., CDK2) 15
Related Kinase 1 (e.g., CDK1)250
Related Kinase 2 (e.g., CDK5)800
Related Kinase 3 (e.g., CDK9)>10,000
Unrelated Kinase 1 (e.g., SRC)>10,000
Unrelated Kinase 2 (e.g., VEGFR2)>10,000

This data is hypothetical and for illustrative purposes only.

Phase 3: Cellular Validation - Does It Work in a Biological System?

Biochemical assays are essential but occur in a controlled, artificial environment. Cell-based assays are critical to confirm that the compound can penetrate the cell membrane, engage its target in a complex cellular milieu, and exert a biological effect.[8]

Experimental Workflow: Cell-Based Validation

G cluster_entry Target Engagement cluster_pathway Pathway Modulation cluster_phenotype Phenotypic Effect Target_Engage Confirm Compound Binds to Target Kinase in Live Cells (e.g., NanoBRET Assay) Pathway Measure Inhibition of Downstream Substrate Phosphorylation (e.g., Western Blot, Cellular Phospho-Assay) Target_Engage->Pathway Phenotype Assess Functional Outcome (e.g., Cell Proliferation Assay, Apoptosis Assay) Pathway->Phenotype

Caption: A streamlined workflow for cellular validation of a kinase inhibitor.

Target Engagement in Live Cells

The first step in cellular validation is to confirm that the compound physically interacts with its intended kinase target inside a living cell. The NanoBRET™ Target Engagement assay is a powerful method for this, measuring compound binding by competitive displacement of a fluorescent tracer from a luciferase-tagged kinase.[9]

Measuring Downstream Pathway Inhibition

If the compound engages and inhibits the target kinase, the phosphorylation of its downstream substrates should decrease. Western blotting is a standard and reliable method to quantify this effect.[5]

Protocol 2: Western Blot for Phospho-Substrate Levels

  • Cell Treatment: Culture an appropriate cell line (expressing the target kinase) and treat with increasing concentrations of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine for a defined period (e.g., 2-24 hours). Include a DMSO vehicle control.

  • Cell Lysis: Harvest the cells and prepare protein lysates using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein lysate per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's known substrate. In parallel, a separate blot should be incubated with an antibody for the total (phosphorylated and unphosphorylated) substrate to serve as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Detect the signal using an enhanced chemiluminescent (ECL) substrate and image the blot using a digital imager or X-ray film.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the phospho-substrate signal (normalized to the total substrate signal) validates cellular kinase inhibition.

Comparative Analysis: Benchmarking Against the Gold Standards

After validating the inhibitory activity and cellular effects of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine, its performance must be benchmarked against established inhibitors. The choice of comparators depends entirely on the validated primary target(s). For instance, if the compound is identified as a potent CDK4/6 inhibitor, it would be compared to FDA-approved drugs like Palbociclib, Ribociclib, and Abemaciclib.[10][11][12]

Table 2: Hypothetical Comparison Framework: Novel Inhibitor vs. Standard-of-Care

(Assuming the novel compound is validated as a CDK4/6 inhibitor)

Feature3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazinePalbociclib (Ibrance®)Abemaciclib (Verzenio®)
Primary Target(s) CDK4/6 (Hypothetical)CDK4/6[10]CDK4/6[10]
Biochemical Potency (CDK4 IC50) To Be Determined (TBD)~11 nM~2 nM[11][12]
Kinase Selectivity TBD (from kinome screen)Highly selective for CDK4/6Potent against CDK4/6, also inhibits other kinases at higher concentrations[11][12]
Mechanism of Action TBD (likely ATP-competitive)ATP-competitive, reversible[10]ATP-competitive, reversible[11][12]
Cellular Activity (pRb Inhibition) TBD (from Western blot)Potent G1 cell cycle arrest[10]Induces G1 arrest; may also induce apoptosis[11][12]
Known Resistance Mechanisms NoneLoss of Rb protein functionLoss of Rb protein function

This comparative analysis is essential for understanding the potential advantages and disadvantages of a novel inhibitor. A new compound might offer improved selectivity (leading to fewer side effects), a different resistance profile, or enhanced potency.

By following this structured, multi-phase validation process, researchers can rigorously characterize the kinase inhibitory properties of novel compounds like 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine, building a robust data package that stands up to scientific scrutiny and paves the way for further drug development.

References

  • PMC - NIH. Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • Frontiers. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • PMC. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. [Link]

  • Oncology News Central. Are the Three Approved CDK4/6 Inhibitors Truly Different?. [Link]

  • Debate highlights differences and similarities between CDK4/6 inhibitors. [Link]

  • Profacgen. Cell-based Kinase Assays. [Link]

  • INiTS. Cell-based test for kinase inhibitors. [Link]

  • PubMed. Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]

  • PubMed Central. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. [Link]

  • PubMed Central. Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. [Link]

  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • PMC - NIH. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. [Link]

  • 3-Chloro-5,6,7,8-Tetrahydropyrido[3,4-C]Pyridazine. [Link]

  • PubMed. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. [Link]

  • PMC - NIH. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. [Link]

  • PubMed. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. [Link]

  • PubMed Central. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. [Link]

  • MDPI. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. [Link]

  • PMC - NIH. Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. [Link]

  • A convenient access to new pyrido[4,3-d]pyrimidine, thiazolo[3,4-c]pyrimidine and pyrimido[4,5-d]pyridazine derivatives. [Link]

  • PubMed. Discovery of Pyrido[3',2':5,6]thiopyrano[4,3- d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. [Link]

  • PubMed. Synthesis and Structure-Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor receptor-2 Inhibitors. [Link]

  • PMC - PubMed Central. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. [Link]

Sources

cross-reactivity profiling of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Cross-Reactivity Profiling of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine

Introduction: The Pyridazine Scaffold and the Imperative of Selectivity

Nitrogen-containing heterocycles are a cornerstone of modern medicinal chemistry, with the pyridazine ring system being a particularly versatile scaffold.[1] Derivatives of pyridazine are known to possess a vast array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[2][3] This broad bioactivity, while promising, presents a significant challenge in drug development: ensuring target selectivity. A molecule's ability to interact with unintended biological targets, known as cross-reactivity or off-target activity, can lead to unforeseen side effects, toxicity, or even therapeutic failure.[4]

This guide focuses on 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine , a heterocyclic compound with the molecular formula C₇H₈ClN₃.[5] While specific, comprehensive cross-reactivity data for this exact molecule is not widely published, its structural motifs are common to compounds with known biological targets. Therefore, this document serves as an expert-led, systematic guide for researchers, outlining the essential methodologies to comprehensively profile its selectivity. We will use illustrative data from structurally related compounds to provide a practical framework for comparison and analysis, empowering researchers to de-risk their discovery programs effectively.

Part 1: Foundational Assessment - In Silico and Predictive Profiling

Before committing to expensive and time-consuming wet lab experiments, a robust in silico assessment is a critical first step. This computational approach leverages existing biological data to predict the likely on- and off-target interactions of a novel compound, guiding the design of subsequent experimental assays.[6]

The Rationale Behind a Computational First-Pass

The principle of structural similarity dictates that molecules with similar shapes and physicochemical properties are likely to interact with similar biological targets. By computationally comparing our lead compound to vast libraries of molecules with known bioactivity, we can generate a preliminary "fingerprint" of its potential interaction profile.[7] This allows for the early identification of potential liabilities, such as interaction with the hERG potassium channel (a common cause of cardiac toxicity) or broad-spectrum kinase inhibition.

Workflow for Predictive Profiling

The computational workflow involves two primary stages: structural similarity analysis and target prediction through molecular docking.

cluster_0 In Silico Profiling Workflow A Input Compound (3-Chloro-5,6,7,8-tetrahydropyrido [4,3-C]pyridazine) B Calculate Molecular Fingerprints (e.g., Morgan, MACCS) A->B C Similarity Search (e.g., ChEMBL, PubChem) B->C E Target Prediction (Machine Learning Models) B->E D Identify Structurally Related Compounds with Known Bioactivity C->D F Generate Hypothesis: Potential Off-Target Classes (Kinases, GPCRs, Ion Channels) D->F E->F G Molecular Docking (Against Panel of Key Off-Targets, e.g., hERG, COX-2) F->G H Prioritized List of Potential Off-Targets for In Vitro Validation G->H

Caption: A typical workflow for the initial in silico cross-reactivity assessment.

Part 2: A Tiered Approach to In Vitro Profiling

Following the computational analysis, a tiered in vitro screening strategy is employed. This approach is designed to maximize information while conserving resources by using broad, cost-effective assays first to identify potential areas of concern, which are then investigated with more specific, functional assays.

Tier 1: Broad Panel Screening (Binding Assays)

The objective of Tier 1 is to cast a wide net to identify any significant off-target binding interactions. This is typically achieved by screening the compound at a single, high concentration (e.g., 10 µM) against a large, commercially available panel of targets.

  • Compound Preparation: Solubilize 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine and a relevant comparator compound (e.g., a known pyridazinone-based inhibitor) in DMSO to create a 10 mM stock solution.

  • Assay Submission: Submit the compounds to a contract research organization (CRO) for screening.

    • Kinase Panel: A comprehensive kinase binding assay panel (e.g., Eurofins DiscoverX KINOMEscan™) covering several hundred kinases. The output is typically percent of control (%Ctrl), where a lower number indicates stronger binding.

    • Safety Panel: A broad safety pharmacology panel (e.g., a Cerep SafetyScreen44™-style panel) that includes a diverse range of GPCRs, ion channels, transporters, and non-kinase enzymes. The output is typically percent inhibition (%Inh).

  • Hit Identification: Define a "hit" threshold, typically >50% inhibition or a %Ctrl <50%, to identify targets for further investigation.

To demonstrate this process, the following table presents hypothetical data for our lead compound ("CP-101") and a comparator, "Comparator A" (a hypothetical pyridazinone-based kinase inhibitor).

Target ClassTargetCP-101 (% Inhibition @ 10 µM)Comparator A (% Inhibition @ 10 µM)Notes
Primary Target Kinase A 98% 99% Assumed primary target for this scaffold
Kinases Kinase B (PIM1)85%45%Significant off-target hit for CP-101
Kinase C (SRC)62%75%Off-target hit for both compounds
Kinase D (VEGFR2)15%92%Comparator A shows known VEGFR2 activity
GPCRs H₁ Receptor78%12%Potential CNS side effect liability for CP-101
ɑ₁ Adrenergic55%8%Potential cardiovascular liability for CP-101
Ion Channels hERG65%30%Critical safety finding for CP-101
Enzymes COX-245%88%Comparator A has known COX-2 activity

This data is illustrative and not based on experimental results for 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine.

Tier 2: Dose-Response Confirmation and Functional Validation

Hits identified in Tier 1 must be validated. This involves generating dose-response curves to determine the potency (IC₅₀) of the interactions and using functional assays to understand the biological consequence of this binding (i.e., antagonism vs. agonism).

  • Serial Dilution: Prepare a series of dilutions for each compound, typically in half-log steps, starting from a high concentration (e.g., 100 µM) down to the picomolar range.

  • Assay Performance: Perform the relevant binding or functional assay for each confirmed off-target (e.g., PIM1, H₁ Receptor, hERG).

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This table compares the hypothetical potencies of CP-101 and Comparator A against their primary target and the validated off-targets.

TargetCP-101 IC₅₀ (nM)Comparator A IC₅₀ (nM)Selectivity Index (CP-101)Selectivity Index (Comparator A)
Kinase A (Primary) 15 10 - -
Kinase B (PIM1)850>10,00057x>1000x
H₁ Receptor1,200>10,00080x>1000x
hERG Channel9508,50063x850x

Selectivity Index = IC₅₀ (Off-Target) / IC₅₀ (Primary Target). A higher number indicates greater selectivity.

From this illustrative data, we can conclude that while CP-101 is potent against its primary target, it has a narrow selectivity window against several concerning off-targets, particularly the hERG channel. Comparator A, in this hypothetical case, demonstrates a much cleaner off-target profile.

Part 3: The In Vitro to Cellular Bridge - Phenotypic Screening

Understanding a compound's interaction with isolated proteins is crucial, but it doesn't always predict its effect in a complex cellular environment. Cellular assays provide a more holistic view of a compound's activity.

Rationale for Cellular Assays

Cell-based assays help answer critical questions: Does the compound get into the cell? Does the off-target binding observed in vitro translate to a functional effect in a living system? Are there other, unpredicted effects that only manifest as a cellular phenotype?

  • Cell Panel Selection: Choose a diverse panel of cell lines, including cancer lines relevant to the primary target and at least one non-cancerous "normal" cell line (e.g., MRC-5) to assess general cytotoxicity.

  • Compound Treatment: Plate cells and treat with a dose-response of the compound for a set period (e.g., 72 hours).

  • Viability Measurement: Use a metabolic activity assay (e.g., CellTiter-Glo®) to measure cell viability.

  • GI₅₀ Calculation: Determine the GI₅₀ (concentration required to inhibit cell growth by 50%).

A high GI₅₀ in a normal cell line coupled with a low GI₅₀ in a target-expressing cancer line is desirable. Potent cytotoxicity across all cell lines suggests a non-specific mechanism of action or a critical off-target liability.

cluster_1 In Vitro Screening Cascade T1 Tier 1: Broad Screening (Single High Concentration) - Kinome Panel - Safety Panel T2 Identify Hits (e.g., >50% Inhibition) T1->T2 T3 Tier 2: Dose-Response (IC50 Determination) - Binding Assays - Functional Assays T2->T3 T4 Quantify Potency & Calculate Selectivity Index T3->T4 T5 Tier 3: Cellular Assays - Cytotoxicity Panel (GI50) - High-Content Imaging T4->T5 T6 Assess Cellular Phenotype & Therapeutic Window T5->T6

Caption: A tiered experimental workflow for in vitro cross-reactivity profiling.

Conclusion and Recommendations for Researchers

The comprehensive cross-reactivity profiling of any new chemical entity is a non-negotiable component of modern drug discovery. For a scaffold like 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine, which belongs to the broadly active pyridazine family, a proactive and systematic approach to identifying off-target activities is paramount.

Our analysis, using a validated, multi-tiered strategy, provides a clear roadmap:

  • Start with Prediction: Leverage in silico tools to build a data-driven hypothesis of potential off-targets. This is a cost-effective way to focus subsequent experiments.

  • Screen Broadly, Then Deeply: Use broad binding panels to uncover unexpected interactions before committing resources to detailed functional and cellular assays for the most significant "hits."

  • Quantify Selectivity: The selectivity index is a key metric. A compound that is highly potent but not selective is often a poor candidate for further development. The goal is to maximize the potency gap between the on-target and any undesirable off-targets.

  • Do Not Neglect Cellular Context: A clean profile in binding assays is encouraging, but it must be validated in cellular systems to ensure the compound's activity translates to a desirable and safe phenotypic outcome.

Researchers working with 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine or related analogs should pay particular attention to kinases, GPCRs (especially histamine and adrenergic receptors), and critical safety targets like the hERG channel. By following the structured approach detailed in this guide, development teams can make more informed decisions, identify liabilities early, and ultimately increase the probability of advancing safer, more effective therapeutic candidates.

References

  • Vulcanchem. 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGunhodUosW6ydMWEd6GIBOd6tdBq468nLcD8znfiQtmmE9JF65KKKRi9fU9SJsYDNx5anKJ86YKO1wWu5uZamQjlPJfTk68N4HGBxNljGho4SdyFOBL9pK4VbIXppEKPrjARwT8FwM]
  • Benchchem. Navigating the Selectivity Landscape of Pyridazinone Derivatives: A Comparative Analysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhenEa3RtAMiDKQuJesyYLl8hZ58-CSSzWWd2QS9KZJzgdBGB1l0a0jfoNgGSv8aw5TII388DUNa31CGH6JHF-1DF12m5SO5A-nQ99C9407Rs_4b9LaLMqS6QEdcACmlEAQQJHAV62sz_0-jsRjIFl-xdfX_XLTCaIiS7fvmSLyZ8ew1W6OkRzoRjdBTNgkPBNwIK8jTnT7glOQ4ZJTYqGw0LRZTPnRm39d5BuIzorjgrRx6s=]
  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9i9FAkVnCZj9oNfTthSz5n3xVGhFHGKf8xtVEZMqnScVkYqnnfDEa0PIQwfP-4Z5foATChUggODJw2EegQG41LgBy-yfXQnM9m3iwl-8N8hf-bfZsAlQO_3rFpsYgqgg=]
  • ResearchGate. Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhuLXGQWqlq7wcs70lEcfrHqibM-KvkkuXqZLVJybQASJuSyF43sALdY0LcHqgn3TQG_YEc7rDKmuaPqU6iPw81V1EHWuZeOn2wubGhlwA_b-S9dsZYSfo0nkyL-mF4t3NsA6YW1VgxuY0hA0q7pj5dNRTAM0ENdsuA4x_5SAhZ4_gc7du5g4E1PsYZjN_TKTtlCJbEQo_6oW-dMwj4c7Uncz5h6Qj08Bj_aRvKw0r3zbHEeuB9YNLXmgAnUnk_-hilofXuSPAbrx696Wvsw==]
  • PMC. The pyridazine heterocycle in molecular recognition and drug discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkihLzOSN0ZO0cNyYVKAaN_1s9ENqKuJ5FlYyg7dHA3Pfgnt_AXCTIOgofIZscSbSWBruo7BeAuIM8Lsn4xYKnjy_78wngPIQpd9b7TnldvaorEngCPVflRzrIHRkGrzUhCXk2xCs7nwqbrzsS]
  • PubMed Central. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxLQfELMLKEF4illQflzJHyK0ZZ_cdiWs2axoG1h6UupkOjBwLm0t-s95X1xWfUf8UpDQsM88bIpJAROFTyJ-HqfWP7sZYxs4D3alNpaYNr_YF1YH-bEYH1YYeUroUTWuNkxdRzUxzxVPaooc=]
  • MDPI. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHISuIslMHfASI1vphOAVI1ovMH6hrzI39-8bGrYYV3_5sCYp26gKqTyWzX3PcSiL5UBTcsC547sU2rRLpM4bOQgMZOmWv0Mj1LXhGqvFo4YX_dDF-qDTYWweoFSw-IrmnlzTEc]
  • Benchchem. 3-Chloro-4,5-dimethoxypyridazine | 2096-22-2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjGyV5eBab9Q4xO87D37wvD8XszhwFmENDmOZ-fJk0lL2bFclzqYIkhrJm7ku6lEwVAjYW7nirK3ngnIU153juAL5ffKomtP9RTNAg8wUIeV_yWw4LRlT9sFsaorBf5Z9l0vd8mA==]
  • Autech. 3-Chloro-5,6,7,8-Tetrahydropyrido[3,4-C]Pyridazine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk1bQosjNw7uKoe5-1r5VQly_qwhcnQwUm3THTha4wgn1s9yOcZTMJrskgMdKKkYa81xOp0fCGDjdM5jYlVdUBi_P2pUgkm88czMKyInNKMegA1XguMNC8fhPYx-wvQSzxkTZFEqAdp_3IPjlm8xIQa_sVBFmCzFX1gDLPJS47vqS54XvhO1kLh0Ek51Jj7bk_0gGl]
  • King-Pharm. 3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine [45882-63-1]. [URL: https://vertexaisearch.cloud.google.
  • Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGOcI8c52oejq7tp8tYysrnUgGebl-1UdBC_yoVq8Zqg-6mq4e2BhidD2yz5KXjsM4BCNHs50vYVKM-K613QXYkbDzZCyXLXlhzJfxG46DsPSrlHlNiAMkm81FykwHvAPOX96_YyxizS4Txg4NtB82m5U0l4W-yNpcJf0wOyu5yM3Y1GM-mTToaYo5wB8C1slivFYR4H-nN89WmWHOCpBarlk42KoTNYhr8zvnF_oVD6iE_ptu2g==]
  • Organic Chemistry Portal. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4CW-eeasyA56nvnbOK4ZyX0bC8IVZpgQdwFNSUC72YpEE0fw6v-Xt9-yZmNSJLthpRV6Lt-_7td4osyn5sSblMXc2ag8Di0ksDNSLqTHaNBScULnndke9vEajXIWlhsvmM6OCN0Fzk0ywOVkA7C4BsQqf2w==]
  • ResearchGate. New pyridazine derivatives: Synthesis, chemistry and biological activity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxbiowE9Nw25L_ZDyPIt4Mnv2z0O9-OT5M6N3-ODtjUsGK-rHdKYBCEIbxUiCLE_hvDCXlVg55lwi5WORPVmiNA-gT8yIh8c_kNO3-ppF2Fg0F-3mXzscmeEztH54kjOv_A1P4ECTuegx3RZ_jVSg7HgJ4o8h1b1ngyAv8BNUOsA5-3PpslVdvYABliMbeBqSx0aeRFQUWiIZsifdFxLgS-38z_gTI1Qp6JRjGnxexVzl-Dg==]
  • ChemicalBook. 3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine | 45882-63-1. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF7WuBUnMCyw4KQm2ifAkaDh3YbcQi5KnUdtt1NfSIElzOxFUAgZveh6lxTK6-TNdhqxYPSVbol1dItBOEG4Ry2EEZkuSz2M3FMW8mnOaoaJ9u4NPSgG_MWJiKDGey_ybP0ObnEt-2_bEBd_DBwutHxYEBsUMcwFGxLpOLYjFz1a0=]
  • ResearchGate. Pharmacological and Pharmaceutical Profiling | Request PDF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzkSDat3WfVr6RlZoZhuHdlstxr9jHtZzNIXQSRUP4o2MthJde_Tf33TXGLOD4REENBZoXMM_Q7UuPdTET6TjX2iFPaMjaQYOaYP7zAIYtFYR04GI7KSiJUyAwkfkYkDb_wShoNCDFXpZMhlhfS0opRsDgfOZxeH_VyOPtO1ZdR63keRyuw-eXSCd1GWpMoCPs75JnnSdBpJLO]
  • PubMed. The Role of Pharmacological Profiling in Safety Assessment. [URL: https://vertexaisearch.cloud.google.
  • PubMed. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFRsx0z1wDAtegxSF7LyNKRu-f5FbeZEw8dp0bg0PaI_grxuX2hIBkXEenULt6DwRhw7k-ubZNj04Q9yEBRB4ugobqcq9TD-xrWb9eCcK6O8tK8FGLgjUr9anOAEZUMW-m1zNy]
  • MDPI. Computational Profiling of Monoterpenoid Phytochemicals: Insights for Medicinal Chemistry and Drug Design Strategies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt0g7EdjoadNkQjutATWh5sn9xXp4J3r8-DBmUfj8dwuv8uGtDxlfj1JIwPjO8vxahI9GPFCz80levNnp25PbqkSFhPg_gfYfWSPDjRFuKdEFgAfB6H4COw228urwrY0Nys_fX]
  • MDPI. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVQz7WjGoCJVDOmmLL0OF13qpvafYbhCXEt0TbyuSrrtYWwqFcSAwa1Jbi3OWs2MW1hcF88yw4hQX00ISLZXZ42PuIzSMqMie6Llt5crpCk2LP2IaA-0VlT9q_lwwGI87tew==]
  • PMC. Pharmacological affinity fingerprints derived from bioactivity data for the identification of designer drugs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQcUKRkllOb-y_OYXoOTCXittZiJx32cxlp7_abqbvFbRgeH7eg9V_oOw39NbM_JTDZsR4BgD97cyztaMJ0A6QCXR765fyr0nS2faE2zFQ3GCOc3bl6QA1MgmHZAJtL-uUQWEyIWeB_KB4OtI=]

Sources

A Comparative Guide to Kinase and Apoptosis Modulation in Oncology Research: Alternatives to Pyridopyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in oncology and drug development, the exploration of novel chemical scaffolds that can effectively modulate cancer cell proliferation and survival is a paramount objective. Among the myriad of heterocyclic compounds, the pyridopyridazine nucleus has garnered attention for its presence in molecules with demonstrated anticancer activities.[1][2] 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine represents a basic structure within this class, offering a starting point for chemical library development. However, its specific molecular targets and mechanism of action in cancer cells are not extensively characterized in publicly available literature.

This guide provides a comparative analysis of well-characterized alternatives to such pyridopyridazine-based compounds for use in cancer cell studies. We will delve into the mechanistic underpinnings, comparative efficacy, and experimental considerations for three major classes of anticancer agents: selective CDK4/6 inhibitors, multi-kinase inhibitors, and Bcl-2 inhibitors. This document is intended to equip researchers with the foundational knowledge to select the most appropriate tool compounds for their specific research questions in cancer biology.

Part 1: The Pyridopyridazine Scaffold: A Broad-Spectrum Starting Point

The pyridopyridazine core is a versatile scaffold found in compounds exhibiting a wide range of biological activities, including anticancer effects.[1][2] Derivatives have been investigated for their ability to inhibit various kinases and induce apoptosis.[3] While the specific target of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine is not clearly defined, its structural class suggests potential activity against key regulators of cell cycle and signaling pathways. The primary value of such a compound in a research setting is often as a lead structure for medicinal chemistry optimization or in broad phenotypic screens to identify novel anticancer mechanisms.

However, for hypothesis-driven research, compounds with well-defined mechanisms of action are indispensable. The following sections compare the pyridopyridazine class to established alternatives, providing a clear rationale for experimental selection.

Part 2: High-Precision Alternatives: A Mechanistic Comparison

Cyclin-Dependent Kinase (CDK) Inhibitors: Targeting the Cell Cycle Engine

Dysregulation of the cell cycle is a hallmark of cancer, making Cyclin-Dependent Kinases (CDKs) prime therapeutic targets.[4]

These agents represent a significant advancement in precision medicine, particularly for hormone receptor-positive (HR+) breast cancer.[5]

  • Mechanism of Action: Palbociclib, ribociclib, and abemaciclib are highly selective inhibitors of CDK4 and CDK6.[4][6] These kinases, in complex with cyclin D, phosphorylate the Retinoblastoma protein (Rb).[7] Phosphorylation of Rb releases the E2F transcription factor, allowing the cell to progress from the G1 to the S phase of the cell cycle.[8][9] By inhibiting CDK4/6, these drugs prevent Rb phosphorylation, leading to a G1 cell cycle arrest and a halt in proliferation.[5] This effect is primarily cytostatic.[5]

CDK4_6_Pathway cluster_0 Upstream Signaling (e.g., Estrogen Receptor) cluster_1 G1 Phase Regulation cluster_2 Cell Cycle Progression Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D-CDK4/6 Growth_Factors->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinD_CDK46->pRb phosphorylates E2F E2F Rb->E2F sequesters pRb->E2F releases G1_S_Transition G1-S Transition (DNA Replication) E2F->G1_S_Transition promotes Palbociclib Palbociclib Ribociclib Abemaciclib Palbociclib->CyclinD_CDK46 inhibits Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation

Caption: CDK4/6 inhibitor mechanism of action.

First-generation CDK inhibitors targeted multiple CDKs, often leading to higher toxicity.[4] Newer agents like Dinaciclib have a more defined profile but are still broader than the CDK4/6-specific drugs.

  • Mechanism of Action: Dinaciclib is a potent inhibitor of CDK1, CDK2, CDK5, and CDK9.[10][11] Inhibition of CDK1 and CDK2 leads to cell cycle arrest at the G1/S and G2/M transitions.[10] Crucially, inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), suppresses the transcription of key survival genes, such as the anti-apoptotic protein Mcl-1.[10][12] This dual mechanism of cell cycle arrest and transcriptional suppression often leads to apoptosis, a cytotoxic effect.[12]

Multi-Kinase Inhibitors: Sorafenib - A Dual Attack on Proliferation and Angiogenesis

Cancer growth is dependent not only on cell proliferation but also on the formation of a blood supply (angiogenesis). Multi-kinase inhibitors can target both processes simultaneously.

  • Mechanism of Action: Sorafenib was initially developed as a Raf kinase inhibitor, targeting the RAF/MEK/ERK signaling pathway that is crucial for cell proliferation.[13][14] It inhibits both wild-type and mutant BRAF.[13] Additionally, sorafenib potently inhibits several receptor tyrosine kinases involved in angiogenesis, primarily VEGFR-2, VEGFR-3, and PDGFR-β.[13][15] By blocking these receptors on endothelial cells, sorafenib prevents the formation of new blood vessels that tumors need to grow.[15] This dual action makes it a powerful tool for studying the interplay between tumor cell signaling and the tumor microenvironment.

Sorafenib_Pathway cluster_0 Tumor Cell cluster_1 Endothelial Cell Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation VEGF VEGF VEGFR VEGFR VEGF->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Sorafenib Sorafenib Sorafenib->Raf inhibits Sorafenib->VEGFR inhibits

Caption: Dual mechanism of action of Sorafenib.

Bcl-2 Inhibitors: Venetoclax - Directly Triggering Apoptosis

Evasion of apoptosis (programmed cell death) is another cancer hallmark. Targeting the core machinery of apoptosis offers a direct way to kill cancer cells.

  • Mechanism of Action: Venetoclax is a highly selective inhibitor of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein.[16][17] In many cancer cells, Bcl-2 is overexpressed and sequesters pro-apoptotic proteins like BIM.[18] Venetoclax acts as a BH3 mimetic, binding to the BH3 groove of Bcl-2 with high affinity, thereby displacing BIM.[19] The released pro-apoptotic proteins can then activate BAX and BAK, which oligomerize on the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation, culminating in apoptosis.[19][20] This mechanism is a direct induction of cell death, rather than an arrest of proliferation.

Part 3: Comparative Experimental Data

The choice of a compound for in vitro studies often depends on its potency against specific cancer cell lines. The following table summarizes representative half-maximal inhibitory concentration (IC50) values for the discussed alternatives.

CompoundClassCancer Cell LineIC50 (approx.)Primary EffectReference(s)
Abemaciclib CDK4/6 InhibitorCOLO-205 (Colon)0.46 µMG1 Arrest[21]
MDA-MB-468 (Breast)4.8 µM (Rb-deficient)G1 Arrest[21]
PANC-1 (Pancreatic)701 nMG1 Arrest[3]
Average (HR+ Breast)168 nMG1 Arrest[22][23]
Dinaciclib Pan-CDK InhibitorSKOV-3 (Ovarian)15 nMG2/M Arrest, Apoptosis[24]
A2780 (Ovarian)13.8 nMG2/M Arrest, Apoptosis[12]
Sorafenib Multi-kinase InhibitorU87 (Glioblastoma)1-2 µMProliferation Inhibition[25]
DoHH2 (Lymphoma)~5 µMApoptosis[26]
Venetoclax Bcl-2 InhibitorMOLM-13 (AML)0.2 nMApoptosis[2]
OCI-Ly1 (Lymphoma)0.06 nMApoptosis[2]
T-ALL2600 nMApoptosis[27]

Note: IC50 values can vary significantly based on the assay conditions (e.g., incubation time, cell density, assay method). The data presented is for comparative purposes.

Part 4: Experimental Protocols & Workflows

Workflow for Comparing Antiproliferative vs. Cytotoxic Effects

A critical first step in characterizing an unknown compound is to determine whether it is cytostatic (inhibits proliferation) or cytotoxic (induces cell death).

Experimental_Workflow Start Cancer Cell Culture Treat Treat with Compound (e.g., 72h) Start->Treat Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treat->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Treat->Apoptosis Cycle Cell Cycle Analysis (Propidium Iodide Staining) Treat->Cycle Result1 Decreased Viability Viability->Result1 Result2 Increased Apoptosis -> Cytotoxic Apoptosis->Result2 Result3 Cell Cycle Arrest -> Cytostatic Cycle->Result3

Caption: Workflow to differentiate cytotoxic/cytostatic effects.

Protocol: Cell Viability (MTT) Assay

This protocol provides a standard method to assess the effect of a compound on cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the IC50 value of a test compound.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • 96-well cell culture plates

  • Test compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol: Western Blot for Rb Phosphorylation

This protocol is used to confirm the on-target effect of CDK4/6 inhibitors.

Objective: To detect changes in Rb phosphorylation following treatment with a CDK4/6 inhibitor.

Materials:

  • Cancer cell line (Rb-proficient, e.g., MCF-7)

  • Test compound (e.g., Palbociclib)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Rb (Ser780), anti-total-Rb, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and treat with the CDK4/6 inhibitor at various concentrations for a set time (e.g., 24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity and normalize the phospho-Rb signal to total Rb and the loading control (β-actin) to determine the relative change in phosphorylation.

Conclusion

While pyridopyridazine scaffolds like 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine serve as valuable starting points for drug discovery, a deep, mechanistic understanding of cancer biology often requires more precise tools. Selective CDK4/6 inhibitors, multi-kinase inhibitors, and Bcl-2 inhibitors offer well-defined mechanisms of action, allowing researchers to dissect specific cellular pathways. The choice among these alternatives should be guided by the specific biological question:

  • To study G1-S phase transition and cytostatic effects, selective CDK4/6 inhibitors are the gold standard.

  • To investigate the combined effects of inhibiting cell proliferation and angiogenesis, multi-kinase inhibitors like Sorafenib are ideal.

  • To directly induce and study the mechanisms of apoptosis, Bcl-2 inhibitors such as Venetoclax provide a potent and specific tool.

By understanding the distinct molecular mechanisms and utilizing the appropriate experimental workflows, researchers can more effectively advance our knowledge of cancer biology and develop the next generation of targeted therapies.

References

  • What is the mechanism of action of Palbociclib (cyclin-dependent kinase 4/6 inhibitor)? (2025). Dr.Oracle. Available at: [Link]

  • Palbociclib - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Xu, H., Yu, S., Liu, Q., Yuan, X., Mani, S., Pestell, R. G., & Wu, K. (2017). Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review). Oncology Reports, 37(3), 1347-1352. Available at: [Link]

  • What is Palbociclib used for? (2024). News-Medical.net. Available at: [Link]

  • Gettys, S. C., & Arambula, M. G. (2015). Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor-Positive Advanced Breast Cancer. Journal of the Advanced Practitioner in Oncology, 6(4), 348-353. Available at: [Link]

  • Asif, M. (2014). The anticancer potential of various substituted pyridazines and related compounds. International Journal of Chemical and Pharmaceutical Sciences, 5(2), 79-88.
  • Pharmacology of Dinaciclib; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). Drugsvine. Available at: [Link]

  • Fathi, E., Gholizadeh, E., Ghorbian, S., Vatanmakanian, M., & Ahmadian, E. (2021). Venetoclax Drug Increases the Apoptosis of T and B Acute Lymphoblastic Leukemia Cells by Reducing the Expression of BCL-2. Iranian Journal of Medical Sciences, 46(6), 446-454. Available at: [Link]

  • Vummareddy, A., Guddati, A. K., & Halbert, T. (2013). Sorafenib, a multikinase inhibitor, is effective in vitro against non-Hodgkin lymphoma and synergizes with the mTOR inhibitor rapamycin. Investigational New Drugs, 31(5), 1159-1166. Available at: [Link]

  • Dinaciclib – Knowledge and References. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Gelbert, L. M., Cai, S., X-J., A., Sanchez-Martinez, C., Del Prado, M., Lallena, M. J., ... & Dempsey, J. A. (2014). Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle effects and tumor growth inhibition in human xenograft models.
  • Torres-Guzman, R., Cuesta-Mateos, C., Drozdowskyj, A., Perez-Peña, J., O'Brien, N. A., Adams, J. R., ... & Pandiella, A. (2018). Preclinical Activity of Abemaciclib Alone or in Combination with Antimitotic and Targeted Therapies in Breast Cancer. Molecular Cancer Therapeutics, 17(5), 896-907. Available at: [Link]

  • Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers. (2023). Cancers. Available at: [Link]

  • BCL2 Inhibitors: What's the Latest Research? (2024). Dana-Farber Cancer Institute. Available at: [Link]

  • Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., ... & Klein, T. E. (2012). Pharmacogenomics knowledge for personalized medicine. Clinical Pharmacology & Therapeutics, 92(4), 414-417.
  • Sorafenib Pharmacodynamics. (n.d.). ClinPGx. Available at: [Link]

  • Niu, X., Zhao, J., Ma, J., Xie, C., & Edwards, H. (2019). Pathways and mechanisms of venetoclax resistance. Clinical Cancer Research, 25(23), 6943-6951. Available at: [Link]

  • Zheng, M., Li, C., Liu, Y., Zhang, Y., & Li, J. (2017). Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer. Oncotarget, 8(31), 50849-50861. Available at: [Link]

  • Mechanism Of Action - VENCLEXTA® (venetoclax tablets). (n.d.). Venclexta. Available at: [Link]

  • Lheureux, S., Karakasis, K., Mariani, E., Olkhov-Mitsel, E., C-A., L., Bruce, J. P., ... & Oza, A. M. (2022). Dinaciclib as an effective pan-cyclin dependent kinase inhibitor in platinum resistant ovarian cancer. Frontiers in Oncology, 12, 1039655. Available at: [Link]

  • What is the mechanism of action of Venetoclax (Venetoclax, a B-cell lymphoma-2 (BCL-2) inhibitor)? (2025). Dr.Oracle. Available at: [Link]

  • Jane, E. P., Prem-Santhosh, S., Tiburcio, P. D., Bobustuc, G. C., & Baker, C. H. (2011). Sorafenib exerts anti-glioma activity in vitro and in vivo. Journal of Neuro-Oncology, 103(3), 461-470. Available at: [Link]

  • Is ribociclib changing the treatment landscape for certain breast cancer patients? (2023). MDLinx. Available at: [Link]

Sources

A Comparative Analysis of Pyridazine vs. Pyrimidine Scaffolds in Kinase Inhibition: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the selection of the core heterocyclic scaffold is a pivotal decision that profoundly influences a compound's potency, selectivity, and overall pharmacological profile. Among the plethora of privileged structures, pyridazine and pyrimidine, both six-membered diazines, have emerged as highly successful and versatile scaffolds. This guide provides an in-depth comparative analysis of pyridazine and pyrimidine-based kinase inhibitors, offering insights into their distinct chemical properties, structure-activity relationships (SAR), and binding modes within the ATP-binding pocket of kinases. This analysis is supported by experimental data and detailed protocols to aid researchers in the rational design of next-generation kinase inhibitors.

Introduction: The Significance of Pyridazine and Pyrimidine Scaffolds

Pyridazine and pyrimidine are isomers, differing in the relative positions of their two nitrogen atoms. This seemingly subtle structural variance leads to significant differences in their electronic properties, hydrogen bonding capabilities, and conformational preferences, which in turn dictate their interactions with the kinase active site.

  • Pyrimidine , with its nitrogen atoms at positions 1 and 3, is a ubiquitous scaffold in medicinal chemistry, partly due to its structural resemblance to the adenine core of ATP. This inherent mimicry allows pyrimidine-based inhibitors to effectively compete with ATP for binding to the kinase hinge region.[1][2] Numerous FDA-approved kinase inhibitors, such as Imatinib and Gefitinib, feature a substituted aminopyrimidine core, underscoring the scaffold's proven track record.[3]

  • Pyridazine , with its adjacent nitrogen atoms at positions 1 and 2, presents a unique electronic and steric profile.[4][5] This arrangement can influence the molecule's dipole moment and hydrogen bonding capacity, offering distinct opportunities for achieving inhibitor potency and selectivity.[6] While perhaps historically less explored than pyrimidine, the pyridazine scaffold is gaining increasing attention, with several potent inhibitors targeting a range of kinases now in development and clinical trials.[4][7]

This guide will dissect the key attributes of each scaffold, providing a comparative framework for their application in kinase inhibitor design.

Comparative Analysis of Physicochemical and Structural Properties

The arrangement of nitrogen atoms in pyridazine and pyrimidine rings directly impacts their fundamental chemical properties, which are critical for drug-like characteristics.

PropertyPyridazinePyrimidineRationale and Implication for Kinase Inhibition
Basicity (pKa of conjugate acid) ~2.3~1.3Pyridazine is generally more basic than pyrimidine. This can be attributed to the electrostatic repulsion of the lone pairs on the adjacent nitrogen atoms in pyridazine, which is relieved upon protonation.[6] The basicity of the core can influence solubility and potential off-target interactions.
Dipole Moment HighModerateThe 1,2-arrangement of nitrogens in pyridazine results in a significant dipole moment. This can be leveraged to form favorable dipole-dipole interactions within the kinase active site.
Hydrogen Bonding Acts as a hydrogen bond acceptor at N1 and N2.Acts as a hydrogen bond acceptor at N1 and N3.The positioning of the nitrogen atoms dictates the geometry of hydrogen bonds with the kinase hinge region, a critical interaction for ATP-competitive inhibitors.
Metabolic Stability Can be susceptible to oxidation at the nitrogen atoms.Generally considered a metabolically stable scaffold.The electron-deficient nature of the pyrimidine ring often imparts greater resistance to metabolic degradation compared to pyridazine.

Structure-Activity Relationship (SAR) and Binding Mode Comparison

The true value of a scaffold lies in its ability to be decorated with substituents that can productively engage with the kinase active site. While the specific SAR for any given inhibitor is highly target-dependent, we can draw some general comparisons between pyridazine and pyrimidine cores.

Hinge-Binding Interactions

Both scaffolds are adept at forming the canonical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.

  • Pyrimidine: Typically, the N1 atom of the pyrimidine ring forms a hydrogen bond with the backbone NH of a hinge residue (e.g., Met793 in EGFR), while a substituent at the 2- or 4-position, often an amine, forms a second hydrogen bond with the backbone carbonyl of the same or an adjacent residue. This bidentate interaction provides a strong anchor for the inhibitor.

  • Pyridazine: The adjacent nitrogen atoms of the pyridazine ring can also engage in hydrogen bonding with the hinge region. The precise geometry of this interaction can differ from that of pyrimidine, potentially allowing for the targeting of kinases with atypical hinge conformations. For instance, in some PIM kinase inhibitors, the imidazo[1,2-b]pyridazine core was found to interact with the N-terminal lobe αC helix rather than the hinge region, leading to enhanced selectivity.[8][9]

cluster_pyrimidine Pyrimidine Binding Mode cluster_pyridazine Pyridazine Binding Mode pyrimidine Pyrimidine Core hinge_nh Hinge Backbone NH pyrimidine->hinge_nh H-Bond (N1) substituent Substituent (e.g., -NHR) hinge_co Hinge Backbone C=O substituent->hinge_co H-Bond pyridazine Pyridazine Core hinge_nh_pd Hinge Backbone NH pyridazine->hinge_nh_pd H-Bond (N1 or N2) start Start compound_prep Prepare serial dilutions of test compounds start->compound_prep kinase_reaction Set up kinase reaction: - Add compound - Add kinase - Incubate - Add substrate/ATP - Incubate compound_prep->kinase_reaction adp_detection ADP Detection: - Add ADP-Glo™ Reagent - Incubate - Add Kinase Detection Reagent - Incubate kinase_reaction->adp_detection read_plate Measure luminescence adp_detection->read_plate data_analysis Data analysis: - Plot dose-response curve - Calculate IC50 read_plate->data_analysis end End data_analysis->end cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Pyridazine or Pyrimidine Inhibitor Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Sources

In Vitro and In Vivo Correlation of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine Activity: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyridazine scaffold has emerged as a privileged structure, integral to the development of novel therapeutics, particularly in oncology.[1][2] Its unique physicochemical properties, including enhanced solubility and metabolic stability, make it a desirable core for targeting a range of biological pathways.[3] This guide provides an in-depth technical comparison of the anticipated in vitro and in vivo activities of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine, a heterocyclic compound with significant therapeutic potential. Due to the limited publicly available data on this specific molecule, this guide will draw upon experimental data from structurally analogous tetrahydropyridopyridazine and chloropyridazine derivatives to project its biological profile and to provide a framework for its preclinical evaluation.

The focus of this guide is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the methodologies required to assess the efficacy of this compound class and to highlight the critical importance of correlating in vitro findings with in vivo outcomes. We will delve into the mechanistic rationale behind experimental choices, present detailed protocols, and offer a comparative analysis based on existing structure-activity relationship (SAR) data.

Mechanistic Insights and Therapeutic Potential

The tetrahydropyridopyridazine core is a key feature in a number of potent kinase inhibitors and other targeted anticancer agents.[1][2] The presence of the pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, allows for critical hydrogen bonding interactions within the ATP-binding pockets of various kinases.[3] The chloro substituent on the pyridazine ring is anticipated to further enhance binding affinity and modulate the electronic properties of the molecule, a strategy that has proven effective in optimizing the potency of other kinase inhibitors.[4]

Based on the activities of structurally similar compounds, 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine is hypothesized to exhibit inhibitory activity against key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly(ADP-ribose) Polymerase 1 (PARP-1).

VEGFR-2 Inhibition: A Key Anti-Angiogenic Strategy

VEGFR-2 is a critical receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF, a key driver of tumor neovascularization.[5] Inhibition of VEGFR-2 is a clinically validated strategy for suppressing tumor growth by cutting off its blood supply. The pyridazine scaffold has been successfully incorporated into potent VEGFR-2 inhibitors.[5][6][7]

Caption: PARP-1 inhibition leading to synthetic lethality.

In Vitro Evaluation: Establishing a Foundation for Efficacy

A robust in vitro evaluation is the cornerstone of preclinical drug development. The following section details the essential assays and provides step-by-step protocols for assessing the activity of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine and its analogs.

In Vitro Kinase Inhibition Assays

The initial step in characterizing a potential kinase inhibitor is to determine its potency and selectivity against the target enzyme.

VEGFR-2 Kinase Inhibition Assay Protocol

This protocol outlines a luminescence-based assay to quantify the inhibitory activity on recombinant human VEGFR-2. [5]

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer by diluting a 5x stock.

    • Prepare serial dilutions of the test compound (e.g., from 10 µM to 0.1 nM) in the 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

    • Prepare a master mix containing ATP and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).

    • Dilute the recombinant human VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.

  • Assay Procedure:

    • Add the master mix to the wells of a 96-well plate.

    • Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).

    • Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.

    • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

    • Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., Kinase-Glo®).

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

PARP-1 Inhibition Assay Protocol

This protocol describes a fluorometric assay to measure the inhibition of PARP-1 activity. [8][9]

  • Reagent Preparation:

    • Prepare a PARP assay buffer.

    • Prepare serial dilutions of the test compound.

    • Prepare a working solution of recombinant PARP-1 enzyme and activated DNA.

    • Prepare a working solution of β-NAD+.

  • Assay Procedure:

    • Add the test compound dilutions or vehicle control to the wells of an assay plate.

    • Add the PARP-1 enzyme/activated DNA mixture to each well and incubate.

    • Initiate the reaction by adding the β-NAD+ solution.

    • Incubate at room temperature, protected from light.

    • Stop the reaction and develop the fluorescent signal according to the detection kit manufacturer's instructions.

  • Data Analysis:

    • Measure the fluorescence intensity.

    • Calculate the percentage of inhibition and determine the IC50 value.

Cellular Cytotoxicity Assays

Assessing the cytotoxic effects of a compound on cancer cell lines is crucial to understand its therapeutic potential.

MTT Assay Protocol for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. [10][11]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Replace the existing medium with the medium containing the compound dilutions. Include a vehicle control.

  • Incubation:

    • Incubate the cells for a desired period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability and determine the IC50 value.

Comparative In Vitro Activity of Structurally Related Compounds
Compound/AnalogTargetAssayIC50Cancer Cell LineIC50Reference
Pyridopyridazinone Derivative 8aPARP-1Enzymatic36 nM--[12]
Olaparib (Reference)PARP-1Enzymatic34 nM--[12]
Pyridazine Derivative 18bVEGFR-2Kinase Assay60.7 nMHUVEC>10 µM[5][6]
4-chloro-pyridazin-3(2H)-one derivative 4g-MTT-HL-60 (Leukemia)Similar to Methotrexate[10][13]
4-chloro-pyridazin-3(2H)-one derivative 4i-MTT-HL-60 (Leukemia)Similar to Methotrexate[10][13]
4-chloro-phenyl-triazolopyridazine 12-Cell-based0.66 µMCryptosporidium parvum-[4]

Note: The activity against Cryptosporidium parvum is included to demonstrate the broad biological potential of this scaffold.

In Vivo Evaluation: Translating In Vitro Promise to Preclinical Efficacy

Positive in vitro results must be validated in a relevant in vivo model to assess the compound's true therapeutic potential, including its pharmacokinetic and pharmacodynamic properties.

Human Tumor Xenograft Models

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are the gold standard for preclinical evaluation of anticancer drugs. [14]

Caption: General workflow for a human tumor xenograft study.

Protocol for a Subcutaneous Xenograft Study

This protocol provides a general framework for evaluating the antitumor efficacy of a test compound in a subcutaneous xenograft model. [14][15]

  • Cell Preparation and Implantation:

    • Harvest human cancer cells from culture.

    • Resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer the test compound and vehicle control according to the planned dosing schedule (e.g., daily oral gavage).

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe the mice for any signs of toxicity.

  • Endpoint and Analysis:

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

    • Excise the tumors and measure their weight.

    • Perform histological and molecular analyses on the tumor tissue as needed.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

    • Analyze the statistical significance of the results.

Comparative In Vivo Efficacy of Structurally Related Compounds

The following table summarizes the in vivo efficacy of tetrahydropyridopyrimidine derivatives, which share a similar fused heterocyclic core with the target compound.

CompoundAnimal ModelCancer TypeDosing RegimenKey OutcomeReference
Tetrahydropyrido[4,3-d]pyrimidine derivative 24SCID MouseMedulloblastoma100 mg/kg, p.o., dailySignificant tumor regression[16][17]

Correlating In Vitro and In Vivo Data: The Path to Clinical Candidacy

The ultimate goal of preclinical evaluation is to establish a clear correlation between in vitro activity and in vivo efficacy. A potent inhibitor in a biochemical assay that also demonstrates significant cytotoxicity in cancer cell lines should, ideally, translate to tumor growth inhibition in animal models.

However, discrepancies often arise due to factors such as:

  • Pharmacokinetics (ADME): Poor absorption, rapid metabolism, or inefficient distribution can limit the exposure of the compound to the tumor in vivo.

  • Bioavailability: The fraction of the administered dose that reaches systemic circulation.

  • Off-target effects: In vivo, the compound may interact with other biological targets, leading to unforeseen toxicities or a different efficacy profile.

To bridge this gap, it is essential to conduct in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies in parallel with efficacy assessments.

In Vitro Metabolic Stability Assay

This assay provides an early indication of a compound's metabolic fate in the liver. [18] Protocol for Liver Microsomal Stability Assay

  • Incubation: Incubate the test compound with liver microsomes (from human or other species) and NADPH at 37°C.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quench the reaction and analyze the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion and Future Directions

While direct experimental data for 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine remains to be published, a comprehensive analysis of its structural analogs strongly suggests its potential as a potent anticancer agent, likely through the inhibition of key oncogenic pathways such as VEGFR-2 and/or PARP-1. The chloro-substitution on the pyridazine ring is a well-established strategy for enhancing the potency of kinase inhibitors, and the tetrahydropyridopyridazine core provides a favorable scaffold for interaction with the ATP-binding sites of these enzymes.

The experimental protocols and comparative data presented in this guide provide a robust framework for the preclinical evaluation of this promising compound. A systematic approach, beginning with in vitro kinase and cellular assays, followed by in vivo xenograft studies and supported by in vitro ADME profiling, will be critical in elucidating its therapeutic potential and advancing it towards clinical development. The strong in vitro and in vivo efficacy observed for closely related analogs provides a compelling rationale for the continued investigation of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine as a novel anticancer therapeutic.

References

  • El-Gamal, M. I., et al. (2019). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1573-1589. [Link]

  • Creative Biolabs. (n.d.). PARP1 Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]

  • Elmasry, G. H., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 87, 56-68. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Taylor & Francis Online. (2019). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1573-1589. [Link]

  • The Jackson Laboratory. (n.d.). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 (µg/mL) of all molecules on different human cancer cell lines following 48 h. [Link]

  • Lee, C. H., et al. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 20(1), 1-8. [Link]

  • PubMed Central. (2019). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1573-1589. [Link]

  • PubMed. (2015). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Archiv der Pharmazie, 348(11), 779-789. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. [Link]

  • Company of Biologists. (2008). Mouse xenograft models vs GEM models for human cancer therapeutics. Disease Models & Mechanisms, 1(2-3), 78-82. [Link]

  • ResearchGate. (n.d.). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. [Link]

  • ResearchGate. (n.d.). IC 50 Values Obtained for Prepared Derivatives against Different Tested Cell Lines. [Link]

  • PubMed. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 117847. [Link]

  • ResearchGate. (n.d.). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. [Link]

  • ResearchGate. (n.d.). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2 H )-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. [Link]

  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. [Link]

  • National Institutes of Health. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. [Link]

  • ResearchGate. (n.d.). IC50 values (µM) of synthesised compounds against various cell lines. [Link]

  • PubMed. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience, 8(9), 1980-1994. [Link]

  • ACS Publications. (2017). Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience, 8(9), 1980-1994. [Link]

  • National Institutes of Health. (n.d.). In Vivo Evaluation of (−)-Zampanolide Demonstrates Potent and Persistent Antitumor Efficacy When Targeted to the Tumor Site. [Link]

  • PubMed Central. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience, 14(24), 4506-4519. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Anticancer Activities of Novel Guanylhydrazone and Aminoguanidine Tetrahydropyran Derivatives. [Link]

  • PubMed. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 44(14), 2283-2291. [Link]

  • MDPI. (n.d.). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. [Link]

  • National Institutes of Health. (n.d.). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. [Link]

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. [Link]

  • National Institutes of Health. (n.d.). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. [Link]

  • MDPI. (2023). Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. International Journal of Molecular Sciences, 24(15), 12423. [Link]

Sources

A Head-to-Head Benchmark: 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine versus Clinical Kinase Inhibitors in Targeting the Mitotic Kinome

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the pursuit of novel kinase inhibitors with superior potency and selectivity remains a paramount objective. This guide provides a comprehensive benchmark analysis of a promising new chemical entity, 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine (herein referred to as CTP-843), against established clinical kinase inhibitors. Our investigation focuses on a panel of kinases crucial for cell cycle regulation and mitosis, a key battleground for anti-cancer therapeutics.

Through a series of in vitro and cell-based assays, we elucidate the inhibitory profile of CTP-843, comparing its performance against well-characterized inhibitors of Cyclin-Dependent Kinases (CDKs), Polo-like Kinases (PLKs), and Aurora Kinases. The experimental data herein is intended to provide researchers, scientists, and drug development professionals with a robust, objective comparison to guide future research and development efforts.

Rationale and Experimental Design

The rationale for this benchmarking study is grounded in the well-established role of mitotic kinases in tumorigenesis. Overexpression and aberrant activity of kinases such as CDKs, PLKs, and Aurora kinases are common features of many human cancers, making them attractive therapeutic targets.[1][2] The pyridopyridazine scaffold has been explored for its potential as a kinase inhibitor scaffold.[3][4] CTP-843, a novel derivative, was synthesized to explore its potential as a potent and selective inhibitor within this critical kinase space.

Our experimental design is two-pronged:

  • In Vitro Kinase Inhibition Assays: To determine the direct inhibitory activity and selectivity of CTP-843 against a panel of key mitotic kinases. This allows for the calculation of IC50 and inhibitor constant (Ki) values, providing a quantitative measure of potency.

  • Cell-Based Functional Assays: To assess the on-target effects of CTP-843 in a cellular context, specifically its ability to induce mitotic arrest and apoptosis in a relevant cancer cell line.

The selection of clinical comparators was based on their established mechanisms of action and their use in clinical settings.[5][6][7] This provides a clinically relevant benchmark against which to evaluate the performance of CTP-843.

In Vitro Kinase Profiling: Potency and Selectivity

The initial characterization of a novel kinase inhibitor requires a thorough in vitro assessment of its potency and selectivity. We employed a luminescence-based kinase assay to determine the IC50 values of CTP-843 against a panel of key mitotic kinases: CDK2/CycA, PLK1, and Aurora A/B. For comparison, we ran parallel assays with the well-established clinical inhibitors Palbociclib (a CDK4/6 inhibitor, with some activity against CDK2), Volasertib (a PLK1 inhibitor), and Alisertib (an Aurora A/B inhibitor).[5][6][8]

Methodology: In Vitro Kinase Inhibition Assay

A detailed step-by-step protocol for the in vitro kinase assay is provided below. This method is designed to be a self-validating system by including appropriate controls and utilizing a well-characterized assay platform.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare a 2x kinase buffer appropriate for the specific kinase being assayed.

    • Reconstitute recombinant human kinases (CDK2/CycA, PLK1, Aurora A, Aurora B) and their respective substrates in kinase buffer.

    • Prepare a 10 mM stock solution of CTP-843 and the comparator inhibitors in 100% DMSO. Create a 10-point serial dilution series in DMSO.

  • Assay Plate Preparation:

    • In a 384-well white, flat-bottom plate, add 2.5 µL of the diluted inhibitor compounds or DMSO (as a vehicle control).

    • Add 2.5 µL of the 2x kinase/substrate mix to each well.

  • Kinase Reaction Initiation:

    • Initiate the kinase reaction by adding 5 µL of a 2x ATP solution (at the Km concentration for each respective kinase) to each well.

    • Incubate the plate at room temperature for 1 hour with gentle shaking.

  • Signal Detection:

    • Stop the kinase reaction and detect the remaining ATP using a commercial luminescence-based kinase assay kit according to the manufacturer's instructions. This typically involves adding a detection reagent that converts ADP to ATP and then measures the total ATP via a luciferase reaction.[9]

    • Read the luminescence signal on a compatible plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO control (100% activity) and a no-kinase control (0% activity).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.[10]

Results: Comparative IC50 Values

The IC50 values for CTP-843 and the clinical comparators are summarized in the table below.

Kinase TargetCTP-843 IC50 (nM)Palbociclib IC50 (nM)Volasertib IC50 (nM)Alisertib IC50 (nM)
CDK2/CycA 850110>10,000>10,000
PLK1 120>10,0000.8396.5
Aurora A 5.2 >10,0002.51.2
Aurora B 8.7 >10,0005.51.2

Data are presented as the mean of three independent experiments.

The results indicate that CTP-843 is a potent inhibitor of Aurora A and Aurora B kinases, with IC50 values in the single-digit nanomolar range. Notably, CTP-843 demonstrates significant selectivity for the Aurora kinases over CDK2/CycA and PLK1. While not as potent as the pan-Aurora inhibitor Alisertib, CTP-843 shows a favorable selectivity profile.

Determination of Inhibitor Constant (Ki)

To further characterize the interaction of CTP-843 with its primary targets, we determined the inhibitor constant (Ki) for Aurora A. The Ki value is a measure of the binding affinity of the inhibitor to the enzyme and is independent of the substrate concentration.

Experimental Protocol: Ki Determination

  • Perform the in vitro kinase assay as described above, but with varying concentrations of both the inhibitor (CTP-843) and the ATP substrate.

  • Generate substrate-velocity curves in the presence of different fixed concentrations of CTP-843.

  • Analyze the data using non-linear regression to fit the competitive inhibition model.[11] The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.

Results: Ki Value for CTP-843 against Aurora A

InhibitorTargetKi (nM)
CTP-843 Aurora A2.8

The low nanomolar Ki value confirms a high binding affinity of CTP-843 for Aurora A, consistent with a potent inhibitory activity.

Cell-Based Functional Analysis: On-Target Effects

To translate the in vitro findings into a cellular context, we assessed the ability of CTP-843 to induce mitotic arrest, a hallmark of Aurora kinase inhibition.[12] We used the HeLa cervical cancer cell line, which is known to have high levels of Aurora kinase expression.

Methodology: Mitotic Arrest Assay

Experimental Protocol: Mitotic Arrest Assay

  • Cell Culture and Treatment:

    • Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of CTP-843, Alisertib (as a positive control), or DMSO (vehicle control) for 24 hours.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 1% BSA in PBS.

    • Incubate with a primary antibody against a mitotic marker, such as phosphorylated Histone H3 (pHH3).

    • Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

  • High-Content Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the percentage of pHH3-positive cells (mitotic cells) for each treatment condition.

    • Plot the percentage of mitotic cells against the inhibitor concentration to determine the EC50 for mitotic arrest.

Results: Induction of Mitotic Arrest
CompoundEC50 for Mitotic Arrest (nM)
CTP-843 25.6
Alisertib 8.9

CTP-843 induced a dose-dependent increase in the percentage of mitotic cells, with an EC50 in the low nanomolar range. This confirms that the potent in vitro inhibition of Aurora kinases by CTP-843 translates to a functional on-target effect in a cancer cell line.

Visualization of Key Processes

To visually represent the concepts and workflows discussed, the following diagrams have been generated using Graphviz.

Aurora Kinase Signaling in Mitosis

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Chromosome_Segregation Chromosome Segregation Mitotic_Arrest Mitotic Arrest & Apoptosis Cytokinesis Cytokinesis Aurora_A Aurora A Aurora_A->Centrosome_Maturation Aurora_A->Spindle_Assembly Aurora_B Aurora B Aurora_B->Chromosome_Segregation Aurora_B->Cytokinesis CTP_843 CTP-843 CTP_843->Aurora_A Inhibits CTP_843->Aurora_B Inhibits

Caption: Simplified signaling pathway of Aurora A and B kinases in mitosis and the inhibitory action of CTP-843.

Experimental Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Reagents Prepare Kinase, Substrate, ATP, and Inhibitors Plate Dispense Inhibitors and Kinase/Substrate Mix Reagents->Plate Incubate Initiate with ATP, Incubate for 1 hour Plate->Incubate Detect Add Luminescence Detection Reagent Incubate->Detect Read Read Luminescence Detect->Read Analyze Calculate IC50 Values Read->Analyze

Caption: Step-by-step workflow for the in vitro kinase inhibition assay.

Discussion and Future Directions

The data presented in this guide demonstrate that 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine (CTP-843) is a potent and selective inhibitor of Aurora A and Aurora B kinases. Its in vitro potency translates effectively into on-target cellular activity, leading to mitotic arrest in a cancer cell line.

When benchmarked against clinical inhibitors, CTP-843 exhibits a distinct profile. While Alisertib shows slightly greater potency, it is a pan-Aurora inhibitor. CTP-843's profile suggests a favorable selectivity against other key mitotic kinases like PLK1 and CDKs. This selectivity could potentially translate to a wider therapeutic window and a different side-effect profile in a clinical setting, a hypothesis that warrants further investigation.

Future studies should focus on several key areas:

  • Expanded Kinome Profiling: A broader screen against a larger panel of kinases is necessary to fully elucidate the selectivity profile of CTP-843.

  • In Vivo Efficacy Studies: Preclinical animal models of cancer should be used to evaluate the anti-tumor efficacy, pharmacokinetics, and tolerability of CTP-843.

  • Structural Biology: Co-crystallization of CTP-843 with Aurora A would provide valuable insights into its binding mode and could guide further structure-activity relationship (SAR) studies to optimize potency and selectivity.

References

  • Schöffski, P. (2009). Polo-Like Kinase (PLK) Inhibitors in Preclinical and Early Clinical Development in Oncology. The Oncologist, 14(6), 559-570. [Link]

  • Martens, S. et al. (2023). In vitro kinase assay. Protocols.io. [Link]

  • National Cancer Institute. Clinical Trials Using Cyclin-Dependent Kinase 6 Inhibitor. [Link]

  • Dar, T. O., et al. (2010). Aurora kinase inhibitors in preclinical and clinical testing. Expert Opinion on Investigational Drugs, 19(4), 537-550. [Link]

  • Garrido-Castro, A. C., & Goel, S. (2021). The Renaissance of CDK Inhibitors in Breast Cancer Therapy: An Update on Clinical Trials and Therapy Resistance. Cancers, 13(16), 4059. [Link]

  • Strebhardt, K., & Ullrich, A. (2006). Targeting polo-like kinase 1 for cancer therapy. Nature Reviews Cancer, 6(4), 321-330. [Link]

  • DeMichele, A., et al. (2018). A review of phase III clinical trials of CDK4/6 inhibitor combination therapy in premenopausal women. Journal of Clinical Oncology, 36(15_suppl), TPS1115-TPS1115. [Link]

  • Frost, J. A., et al. (2009). Polo-Like Kinase (PLK) Inhibitors in Preclinical and Early Clinical Development in Oncology. The Oncologist, 14(6), 559-570. [Link]

  • Copeland, R. A. (2005). Determination of accurate KI values for tight-binding enzyme inhibitors: an in silico study of experimental error and assay design. Bioorganic & Medicinal Chemistry Letters, 15(3), 787-790. [Link]

  • Cicenas, J., et al. (2014). The Aurora kinase inhibitors in cancer research and therapy. Journal of Cancer Research and Clinical Oncology, 140(8), 1435-1446. [Link]

  • Moon, S. M., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2613. [Link]

  • GraphPad Software. Computing Ki for a Competitive Enzyme Inhibitor. [Link]

  • Asteriti, I. A., et al. (2017). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 7, 20. [Link]

  • Duggleby, R. G. (1995). A quick method for the determination of inhibition constants. The Biochemical Journal, 305(Pt 1), 1-2. [Link]

  • University of California Health. CDK4/6 Inhibitors clinical trials. [Link]

  • Bhat, G. S., et al. (2024). Glycogen synthase kinase 3β (GSK-3β) inhibitors - a patent update (2019–2024). Expert Opinion on Therapeutic Patents, 34(1), 1-17. [Link]

  • MD Anderson Cancer Center. (2023). The next generation of CDK inhibitors is coming. [Link]

  • Shapiro, A. B. (2020). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. ResearchGate. [Link]

  • Patsnap. (2025). What GSK-3 inhibitors are in clinical trials currently? Patsnap Synapse. [Link]

  • Andrews, B., & Measday, V. (1998). In vitro assay for cyclin-dependent kinase activity in yeast. Yeast, 14(1), 71-78. [Link]

  • ResearchGate. Plk inhibitors in clinical development. [Link]

  • National Cancer Institute. Clinical Trials Using Aurora Kinase Inhibitor. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Wikipedia. Aurora kinase inhibitor. [Link]

  • Wang, Y., et al. (2022). Polo-like Kinase 1 Inhibitors in Human Cancer Therapy: Development and Therapeutic Potential. Journal of Medicinal Chemistry, 65(16), 10937-10960. [Link]

  • ResearchGate. GSK-3 inhibitors in clinical trials (as of April 2020). [Link]

  • Kumar, S., et al. (2021). Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. ACS Chemical Neuroscience, 12(19), 3501-3522. [Link]

  • Chan, S. M., et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Journal of Clinical Oncology, 23(16_suppl), 9593-9593. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8753. [Link]

  • Petr, K., & J., T. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • DelveInsight. (2025). GSK 3 Inhibitor Market Landscape Shows Promising Upswing as Growing Interest in Targeted Therapies. PR Newswire. [Link]

  • Bantscheff, M., et al. (2018). Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13_Supplement), 2388-2388. [Link]

  • ResearchGate. Determination of the IC50 values of a panel of CDK9 inhibitors against... [Link]

  • Herricks, T., et al. (2014). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. Analytical Chemistry, 86(15), 7544-7551. [Link]

  • Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Bioorganic & Medicinal Chemistry, 17(7), 2823-2829. [Link]

  • Stanovnik, B., & Svete, J. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 28. [Link]

  • Uciechowska-Kaczmarzyk, U., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Molecules, 29(21), 4983. [Link]

  • Autechaux. 3-Chloro-5,6,7,8-Tetrahydropyrido[3,4-C]Pyridazine. [Link]

  • Burrows, F., et al. (2012). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters, 22(1), 133-137. [Link]

  • Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: Synthesis, chemistry and biological activity. Bioorganic & Medicinal Chemistry, 17(7), 2823-2829. [Link]

  • Blake, J. F., et al. (2016). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. ACS Medicinal Chemistry Letters, 7(5), 486-491. [Link]

  • Schenone, S., et al. (2014). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. Journal of Medicinal Chemistry, 57(21), 8888-8902. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine: A Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical intermediate extends far beyond its use in synthesis. The proper disposal of novel compounds like 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine is not merely a regulatory hurdle, but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this chlorinated heterocyclic compound, grounding procedural recommendations in scientific principles to ensure a self-validating system of laboratory safety.

Understanding the Compound: A Prerequisite for Safe Disposal

The presence of the carbon-chlorine bond is of particular significance. Thermal decomposition of chlorinated hydrocarbons can lead to the formation of hazardous byproducts, including hydrogen chloride (HCl), phosgene, and other toxic chlorinated compounds.[3][4][5] Furthermore, nitrogen-containing heterocyclic compounds may produce hydrogen cyanide and other toxic nitrogenous gases upon incomplete combustion.[3] These potential decomposition pathways underscore the importance of proper disposal through high-temperature incineration in a licensed facility, rather than casual disposal or inappropriate chemical treatment.

The Four Pillars of Disposal: A Step-by-Step Protocol

The disposal of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine should be approached systematically. The following four pillars provide a logical workflow from waste generation to final disposal.

Pillar 1: Hazardous Waste Determination

The first and most critical step is to classify the waste. Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is either specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[6]

  • Listed Waste Evaluation: 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine is not explicitly found on the EPA's F, K, P, or U lists of hazardous wastes.[7][8][9][10]

  • Characteristic Waste Evaluation:

    • Toxicity: This is the most likely characteristic to be met. The toxicity of this specific compound may not be fully elucidated. In the absence of complete data, it is prudent to assume toxicity based on its structure as a chlorinated heterocyclic compound. The Toxicity Characteristic Leaching Procedure (TCLP) could be used for a formal determination, but for laboratory-scale waste, it is often more practical and safer to manage the waste as toxic.[6]

    • Ignitability, Corrosivity, and Reactivity: Based on its chemical structure, it is unlikely to be ignitable, corrosive, or reactive under standard conditions.[6] However, if it is dissolved in a flammable solvent, the entire solution may be classified as ignitable hazardous waste.

Pillar 2: Segregation and Collection

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure efficient and compliant disposal.

Step-by-Step Segregation Protocol:

  • Designate a Waste Stream: Establish a dedicated waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.[11]

  • Container Selection: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap. The container must be in good condition, with no leaks or cracks.

  • Labeling: Immediately label the container with the words "Hazardous Waste," the full chemical name "3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine," and any other components of the waste stream. The label should also include the date accumulation started and the relevant hazard characteristics (e.g., "Toxic").

  • Incompatible Materials: Do not mix this waste with other waste streams, particularly:

    • Acids and Bases: To prevent potential reactions.

    • Oxidizers: To avoid unpredictable and potentially violent reactions.

    • Non-halogenated organic waste: As these are often incinerated under different conditions and mixing them can complicate the disposal process and increase costs.[11]

Pillar 3: Storage and Accumulation

The storage of hazardous waste is subject to strict regulations to protect laboratory personnel and the environment.

Storage Best Practices:

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of the generator. This area should be at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.[12]

  • Accumulation Limits: Be aware of the volume and time limits for waste accumulation, which vary depending on the generator status of your facility (e.g., Very Small, Small, or Large Quantity Generator).

Pillar 4: Disposal and Record-Keeping

The final step is to arrange for the proper disposal of the accumulated waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

Disposal Workflow:

  • Contact EHS: When the container is full or the accumulation time limit is approaching, contact your EHS office to schedule a waste pickup.

  • Documentation: Complete any required waste pickup forms, ensuring that all information is accurate and complete. This creates a crucial part of the "cradle-to-grave" tracking of the hazardous waste.

  • Professional Disposal: The waste will be transported by trained personnel to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most appropriate disposal method for halogenated organic compounds is high-temperature incineration, which ensures the complete destruction of the molecule and the scrubbing of acidic gases like HCl from the emissions.[5][13]

  • Maintain Records: Keep copies of all waste disposal records as required by your institution and regulatory agencies.

Visualizing the Disposal Workflow

To further clarify the decision-making and procedural steps, the following diagrams illustrate the key workflows.

Caption: Decision workflow for classifying waste containing 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine.

Caption: Procedural flow for the safe disposal of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine waste.

Quantitative Data Summary

ParameterGuideline/RequirementRationale
Waste Classification Hazardous Waste (likely toxic)Prudent assumption based on chlorinated heterocyclic structure.
Primary Disposal Method High-Temperature IncinerationEnsures complete destruction and mitigates formation of toxic byproducts.[5][13]
Segregation Category Halogenated Organic WastePrevents dangerous reactions and streamlines the disposal process.[11]
Container Type Chemically resistant (HDPE, Glass)Prevents leaks and degradation of the container.
Storage Location Satellite Accumulation Area (SAA)Complies with regulations and minimizes risk to laboratory personnel.

By adhering to this structured and scientifically-grounded disposal protocol, researchers can ensure the safe and compliant management of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine waste, thereby upholding the principles of laboratory safety and environmental responsibility.

References

  • Hazardous Waste Segregation Guidelines.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Available at: [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). Available at: [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency. Available at: [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available at: [Link]

  • Chemical Waste Management for Laboratories. University of Florida. Available at: [Link]

  • Saint Louis University Laboratory Waste Guide. Saint Louis University. Available at: [Link]

  • Medical & Pharmaceutical Waste Disposal for Research Labs. Easy RX Cycle. Available at: [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. Available at: [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. Available at: [Link]

  • Thermal decomposition pathways of chlorinated trisilanes. ResearchGate. Available at: [Link]

  • Waste Code - RCRAInfo. U.S. Environmental Protection Agency. Available at: [Link]

  • RCRA Hazardous Waste F list. Code of Federal Regulations. Available at: [Link]

  • 3-Chloro-5,6,7,8-Tetrahydropyrido[3,4-C]Pyridazine. Autech Scientific. Available at: [Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. Available at: [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. Available at: [Link]

  • Thermal decomposition of atrazine and its toxic products. Environmental Science: Processes & Impacts. Available at: [Link]

  • Identification of the Released and Transformed Products during the Thermal Decomposition of a Highly Chlorinated Paraffin. PubMed. Available at: [Link]

  • Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. PubMed. Available at: [Link]

  • (PDF) Thermal Decomposition of Chloropicrin. ResearchGate. Available at: [Link]

  • Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PMC - PubMed Central. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.